molecular formula C3H5ClO B137625 Epichlorohydrin-d5 CAS No. 69533-54-6

Epichlorohydrin-d5

Cat. No.: B137625
CAS No.: 69533-54-6
M. Wt: 97.55 g/mol
InChI Key: BRLQWZUYTZBJKN-UXXIZXEISA-N
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Description

Used as a solvent for natural and synthetic resins, gums, cellulose esters and ethers, paints, varnishes, nail enamels and lacquers, cement for Celluloid. Also, it is used as stabilizer.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQWZUYTZBJKN-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584038
Record name 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69533-54-6
Record name 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epichlorohydrin-d5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Epichlorohydrin-d5: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichlorohydrin-d5 is the deuterated form of epichlorohydrin, an organochlorine compound and an epoxide. In this isotopically labeled version, five hydrogen atoms have been replaced by deuterium. This substitution makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic studies, where it serves as an internal standard for mass spectrometry and a tracer for elucidating reaction mechanisms. Its chemical reactivity, owing to the presence of both an epoxide ring and a chlorine atom, makes it a versatile chemical intermediate. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Properties and Structure

This compound is a colorless liquid with a characteristic chloroform-like odor.[1] The incorporation of five deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₃D₅ClO
Molecular Weight 97.56 g/mol [2][3]
CAS Number 69533-54-6[2][3][4]
Appearance Colorless liquid[1]
Density 1.247 g/mL at 25 °C[2][3][4]
Boiling Point 115-117 °C (lit.)[2][3][4]
Melting Point -57 °C (lit.)[2][3][4]
Refractive Index n20/D 1.438 (lit.)[2][3][4]
Isotopic Purity ≥98 atom % D[2][3][4]
Chemical Structure

The structure of this compound consists of a three-membered epoxide ring with a chloromethyl-d2 substituent. The deuterium atoms are distributed across the molecule.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of Epichlorohydrin (General)

Materials:

  • Glycerol

  • Hydrogen chloride (gas)

  • Carboxylic acid catalyst (e.g., acetic acid)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Hydrochlorination: Glycerol is reacted with hydrogen chloride gas in the presence of a carboxylic acid catalyst. This step produces a mixture of dichlorohydrins.

  • Dehydrochlorination: The resulting dichlorohydrin mixture is treated with a base, such as sodium hydroxide, to induce ring closure and form epichlorohydrin.

  • Purification: The crude epichlorohydrin is then purified by distillation.

G Glycerol Glycerol Dichlorohydrins Dichlorohydrins Glycerol->Dichlorohydrins + HCl, Catalyst Epichlorohydrin Epichlorohydrin Dichlorohydrins->Epichlorohydrin + Base

Caption: General synthesis pathway of epichlorohydrin from glycerol.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Epichlorohydrin using this compound as an Internal Standard

This protocol describes a common application of this compound as an internal standard for the quantification of epichlorohydrin in a sample matrix, such as drinking water.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler (optional, for volatile samples)

  • GC Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is often suitable.

Reagents:

  • This compound internal standard solution of known concentration

  • Solvent for dilution (e.g., methanol, dichloromethane)

  • Sample matrix

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Spike the sample with a known amount of the this compound internal standard solution.

    • If necessary, perform an extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.

  • GC-MS Analysis:

    • Inject a specific volume of the prepared sample onto the GC column.

    • The GC oven temperature is programmed to separate epichlorohydrin and this compound from other matrix components.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect characteristic ions for both epichlorohydrin and this compound.

  • Quantification:

    • A calibration curve is generated by analyzing standards containing known concentrations of epichlorohydrin and a constant concentration of this compound.

    • The ratio of the peak area of epichlorohydrin to the peak area of this compound is plotted against the concentration of epichlorohydrin.

    • The concentration of epichlorohydrin in the sample is determined from the calibration curve using the measured peak area ratio.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Spike Spike with This compound Sample->Spike Extract Extraction (optional) Spike->Extract Inject Inject into GC Extract->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Calculate Calculate Concentration Detect->Calculate CalCurve Generate Calibration Curve CalCurve->Calculate

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods. Its use is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of measurements.

In drug development, deuterated compounds like this compound are used in pharmacokinetic studies to trace the metabolic fate of molecules. The deuterium label allows for the differentiation between the administered compound and its metabolites from endogenous substances. While epichlorohydrin itself is not typically a therapeutic agent, its derivatives are important in the synthesis of various pharmaceuticals. Therefore, understanding its reactivity and being able to accurately quantify it and related compounds is essential.

Safety Information

Epichlorohydrin is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5] It is also a suspected carcinogen.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Epichlorohydrin-d5 (CAS: 69533-54-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Epichlorohydrin-d5 (CAS Number 69533-54-6). This deuterated analog of epichlorohydrin is a critical tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as a robust internal standard.

Core Technical Data

This compound, with the chemical formula C₃D₅ClO, is a stable isotope-labeled version of epichlorohydrin.[1] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for accurate quantification of its non-labeled counterpart in various matrices.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These values are primarily sourced from product data sheets and are consistent across various suppliers.

PropertyValueReferences
CAS Number 69533-54-6[1][2]
Molecular Formula C₃D₅ClO[1]
Molecular Weight 97.56 g/mol
Appearance Colorless Liquid[3]
Density 1.247 g/mL at 25 °C
Boiling Point 115-117 °C (lit.)[2]
Melting Point -57 °C (lit.)[1][2]
Refractive Index n20/D 1.438 (lit.)[1][2]
Flash Point 33 °C (91.4 °F) - closed cup[1]
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99% (CP)[1]
Spectroscopic and Identification Data
IdentifierValueReferences
SMILES String [2H]C([2H])(Cl)C1([2H])OC1([2H])[2H][1]
InChI 1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D
InChI Key BRLQWZUYTZBJKN-UXXIZXEISA-N
Mass Shift M+5[1]

Synthesis of this compound

The synthesis of this compound typically involves an intramolecular Williamson ether synthesis from a deuterated halohydrin precursor. This reaction proceeds via deprotonation of the hydroxyl group by a base, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the adjacent chloride, forming the epoxide ring.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product Glycerol-d5 Glycerol-d5 Dichlorohydrin-d5 1,3-Dichloro-2-propanol-d5 Glycerol-d5->Dichlorohydrin-d5 Chlorination HCl HCl This compound This compound Dichlorohydrin-d5->this compound Intramolecular Williamson Ether Synthesis Base Base (e.g., NaOH)

Plausible synthesis route for this compound.

Experimental Protocols

This compound is predominantly utilized as an internal standard for the quantification of epichlorohydrin in various samples, especially in water analysis, by gas chromatography-mass spectrometry (GC-MS).[4][5][6]

Protocol: Quantification of Epichlorohydrin in Water using this compound as an Internal Standard by Headspace GC-MS

This protocol is a composite of methodologies described in various analytical application notes.[5][6][7]

1. Materials and Reagents:

  • Epichlorohydrin (analyte) standard

  • This compound (internal standard)

  • Methanol (for stock solutions)

  • Deionized water (for calibration standards and blanks)

  • Sodium chloride (optional, to increase partitioning into the headspace)

  • 20 mL headspace vials with crimp caps

2. Preparation of Stock and Standard Solutions:

  • Analyte Stock Solution (e.g., 50 ppm): Prepare a stock solution of epichlorohydrin in methanol.

  • Internal Standard (IS) Stock Solution (e.g., 50 ppm): Prepare a stock solution of this compound in methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into deionized water in headspace vials. A typical calibration range is 0.1 to 50 µg/L.[6]

    • Add a fixed amount of the Internal Standard solution to each calibration standard and sample to achieve a constant concentration (e.g., 4 µg/L).[7]

    • If desired, add sodium chloride to each vial.

3. Sample Preparation:

  • Collect the water sample in a clean container.

  • Transfer a precise volume (e.g., 10 mL) of the water sample into a 20 mL headspace vial.[7]

  • Spike the sample with the same fixed amount of the Internal Standard solution as used for the calibration standards.

  • Immediately seal the vial.

4. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • GC Column: A polar capillary column, such as a wax-type column (e.g., Elite-WAX, 60 m x 0.25 mm x 0.5 µm), is suitable.[6]

  • Headspace Parameters:

    • Vial Equilibration Temperature: e.g., 80 °C

    • Vial Equilibration Time: e.g., 30 min

    • Transfer Line Temperature: e.g., 170 °C

  • GC Parameters:

    • Injector Temperature: 180 °C[6]

    • Carrier Gas: Helium at a constant pressure (e.g., 25 psi)[6]

    • Oven Program: An example program is an initial temperature of 50 °C, ramped to 220 °C.[8]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantification Ion for Epichlorohydrin: m/z 57[6]

    • Confirmation Ions for Epichlorohydrin: m/z 62, 49[6]

    • Quantification Ion for this compound: m/z 62 (adjust based on fragmentation pattern)

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of epichlorohydrin in the samples by calculating the analyte/internal standard peak area ratio and using the calibration curve.

G cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample (e.g., 10 mL) IS This compound Internal Standard Spike Sample->IS Standards Calibration Standards (0.1 - 50 µg/L) Standards->IS Headspace Headspace Incubation (e.g., 80°C for 30 min) IS->Headspace GCMS GC-MS Analysis (SIM Mode) Headspace->GCMS Integration Peak Area Integration (Analyte and IS) GCMS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Calibration Curve (Ratio vs. Concentration) Ratio->Curve Quant Quantify Analyte in Sample Ratio->Quant Curve->Quant

Workflow for quantitative analysis using this compound.

Safety and Handling

Epichlorohydrin and its deuterated analog are hazardous materials and should be handled with extreme caution in a well-ventilated fume hood. It is classified as flammable, toxic, and a potential carcinogen.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (polyvinyl alcohol or butyl gloves are recommended, not nitrile or neoprene), and eye protection (safety goggles or a face shield).[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[10]

  • In case of exposure:

    • Skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

This technical guide provides a comprehensive overview of this compound for its application in research and development. By understanding its properties and employing appropriate analytical and safety protocols, researchers can effectively utilize this valuable tool for accurate and reliable quantification.

References

An In-depth Technical Guide to Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, analytical methodologies, and chemical reactivity of Epichlorohydrin-d5. This deuterated analog of epichlorohydrin serves as a valuable tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry.

Core Molecular and Physical Properties

This compound, with the CAS number 69533-54-6, is a stable isotope-labeled version of epichlorohydrin. The deuterium labeling provides a distinct mass shift, making it readily distinguishable from its non-labeled counterpart in mass spectrometry-based analyses.

PropertyValueSource
Molecular Formula C₃D₅ClO[1][2]
Molecular Weight 97.56 g/mol [1][2][3]
Synonym(s) 3-(Chloromethyl-d2)oxirane-2,2,3-d3
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99% (CP)
Boiling Point 115-117 °C (lit.)
Melting Point -57 °C (lit.)
Density 1.247 g/mL at 25 °C
Refractive Index n20/D 1.438 (lit.)

Experimental Protocols: Analytical Characterization

The analytical methods for the determination of epichlorohydrin can be adapted for its deuterated analog. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) are the most common techniques.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)

This method is suitable for the analysis of volatile organic compounds like this compound in various matrices, particularly in water samples.

  • Sample Preparation :

    • Prepare calibration standards in a volumetric flask with deionized water containing 10% (w/v) sodium chloride over a concentration range of 0.1 ppb to 50 ppb.[4]

    • Transfer a known volume (e.g., 10 mL) of the water sample or standard into a headspace vial (e.g., 20 mL).[5]

    • If an internal standard is used, add it to each vial at a fixed concentration.[5]

    • Seal the vials immediately.

  • Instrumentation (Example Configuration) :

    • Headspace Autosampler :

      • Oven Temperature: 70 °C[6]

      • Needle Temperature: 160 °C[6]

      • Transfer-Line Temperature: 170 °C[6]

      • Vial Pressurization Time: 1 min[6]

    • Gas Chromatograph :

      • Column: Elite-WAX™ (60 m x 0.25 mm x 0.5 µm) or equivalent.[6]

      • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 80°C at 10°C/min, then ramp to 150°C at 25°C/min and hold for 1.5 minutes.[6]

    • Mass Spectrometer :

      • Mode: Single Ion Monitoring (SIM) and/or Full Scan.

      • For Epichlorohydrin, characteristic ions are m/z 57 (quantification), 62, and 49 (confirmation).[6] For this compound, the expected mass shift of M+5 should be monitored.

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)

This technique offers high sensitivity for the analysis of trace levels of this compound in aqueous samples.

  • Sample Preparation :

    • Prepare calibration standards in deionized water with 10% (w/v) sodium chloride over a desired concentration range (e.g., 0.1 ppb to 50 ppb).[4]

    • Place a 5 mL sample volume into the purge and trap system.[4]

  • Instrumentation (Example Configuration) :

    • Purge and Trap Concentrator :

      • Analytical Trap: Tenax® or equivalent.[4]

    • Gas Chromatograph :

      • Column: Restek® VMS (20 m x 0.18 mm x 1.0 µm) or similar.[4]

    • Mass Spectrometer :

      • Mode: Selective Ion Monitoring (SIM) to achieve low detection limits.[4]

Reaction Mechanism and Applications

Epichlorohydrin is a highly reactive molecule due to the presence of both an epoxide ring and a chlorine atom.[6] This reactivity is fundamental to its primary application in the synthesis of epoxy resins and other polymers.

A key reaction of epichlorohydrin involves the nucleophilic attack and opening of the epoxide ring. This is often followed by an intramolecular substitution reaction that displaces the chloride ion, leading to the formation of a new epoxide. This mechanism is crucial in polymerization reactions, for instance, with bisphenol A to form epoxy resins or with β-cyclodextrin for drug delivery applications.[7] The use of deuterated epichlorohydrin can help elucidate the finer details of these reaction mechanisms by tracking the fate of the deuterium atoms using techniques like NMR spectroscopy.[8]

In drug development, epichlorohydrin is used as a cross-linking agent to synthesize polymers like β-cyclodextrin-epichlorohydrin, which can act as a carrier to enhance the solubility and bioavailability of poorly water-soluble drugs.[9][7][10]

Workflow and Reaction Diagram

The following diagram illustrates a generalized workflow for the analysis of this compound in a water sample using HS-GC/MS.

Epichlorohydrin_Analysis_Workflow Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HS-GC/MS Analysis cluster_data Data Processing Sample Water Sample Vial Headspace Vial Sample->Vial Standard This compound Standard Standard->Vial HS Headspace Autosampler Vial->HS Sample Introduction GC Gas Chromatograph HS->GC MS Mass Spectrometer GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Data Acquisition Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound.

The following diagram depicts a simplified reaction of epichlorohydrin with a nucleophile, illustrating the epoxide ring-opening mechanism.

Epoxide_Opening Epichlorohydrin Reaction Mechanism Epi This compound Intermediate Ring-Opened Intermediate Epi->Intermediate Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Intermediate Product Final Product Intermediate->Product Intramolecular Substitution (Chloride Displacement)

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Epichlorohydrin-d5 (2-(chloromethyl-d2)oxirane-2,3,3-d3). This deuterated analog of epichlorohydrin is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and for mechanistic studies in drug development. This document outlines a plausible synthetic route adapted from established methods for the non-labeled compound and details the analytical techniques for verifying its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a highly deuterated glycerol precursor, such as Glycerol-d8. The general pathway involves the hydrochlorination of the deuterated glycerol to form deuterated dichlorohydrins, followed by dehydrochlorination to yield the final product.

Synthesis Pathway

The overall synthetic scheme is presented below.

Synthesis_Pathway Glycerol-d8 Glycerol-d8 Glycerol-d8_dichlorohydrin-d6 Glycerol-d5 α,γ-dichlorohydrin Glycerol-d8->Glycerol-d8_dichlorohydrin-d6 Dry HCl gas, Acetic Acid (cat.) 100-110°C This compound This compound Glycerol-d8_dichlorohydrin-d6->this compound NaOH or Ca(OH)2, Ether or H2O 25-30°C then 40-45°C

Caption: Synthesis pathway of this compound from Glycerol-d8.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of their non-deuterated counterparts and should be performed by personnel with appropriate training in experimental organic chemistry.

Step 1: Synthesis of Glycerol-d5 α,γ-dichlorohydrin

This procedure is adapted from the synthesis of glycerol α,γ-dichlorohydrin.

  • Materials:

    • Glycerol-d8 (98-99 atom % D)

    • Acetic acid (glacial)

    • Dry hydrogen chloride gas

    • Anhydrous sodium carbonate

    • Benzene (for extraction, optional)

  • Procedure:

    • In a weighed 2-L flask equipped with a gas inlet tube extending to the bottom, a gas outlet tube, and placed in an oil bath, combine 1 kg of Glycerol-d8 and 20 g of acetic acid.

    • Heat the oil bath to 100-110°C.

    • Pass a stream of dry hydrogen chloride gas into the mixture. The absorption will be rapid initially and will slow as the reaction progresses. Monitor the reaction by weighing the flask periodically. The theoretical weight gain for the formation of the dichlorohydrin should be calculated and used as a guideline.

    • Once the absorption of HCl gas has significantly slowed or ceased, cool the product.

    • Transfer the cooled product to a 4-L beaker and neutralize it by the gradual addition of solid sodium carbonate until the solution is just alkaline to litmus paper. Add water as needed to facilitate the reaction and prevent the separation of salts.

    • Transfer the mixture to a separatory funnel and separate the aqueous layer.

    • The crude deuterated dichlorohydrin is then purified by distillation under reduced pressure. Collect the fraction boiling at approximately 68-75°C/14 mm Hg.

Step 2: Synthesis of this compound

This procedure is adapted from the synthesis of epichlorohydrin from glycerol α,γ-dichlorohydrin.

  • Materials:

    • Glycerol-d5 α,γ-dichlorohydrin (from Step 1)

    • Finely powdered sodium hydroxide

    • Anhydrous ether

  • Procedure:

    • In a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel, place 3 L of anhydrous ether and 1290 g of Glycerol-d5 α,γ-dichlorohydrin.

    • Cool the flask in a cold-water bath.

    • With continuous stirring, add 440 g of finely powdered sodium hydroxide in small portions through the powder funnel, maintaining the temperature at 25-30°C. This addition should take approximately 20 minutes.

    • Replace the cold-water bath with a water bath heated to 40-45°C and gently boil the mixture with stirring for four hours. It is important to periodically break up any lumps of solid that may form.

    • Cool the mixture and carefully decant the ethereal solution from the solid residue.

    • Wash the solid residue twice with 250-mL portions of dry ether and combine the ether extracts with the decanted solution.

    • Distill the combined ethereal solution. The fraction boiling at 115-117°C is the purified this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is crucial. This is typically achieved using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

Commercially available this compound typically meets the following specifications. The synthesized product should be analyzed to ensure it meets similar standards.

ParameterSpecification
Isotopic Purity≥98 atom % D
Chemical Purity≥98% (CP)
Molecular Weight97.56 g/mol
Mass ShiftM+5
Analytical Experimental Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment

GC-MS is a powerful technique for determining the isotopic distribution and enrichment of volatile compounds like this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (quadrupole, time-of-flight, or similar).

  • GC Conditions (suggested):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (suggested):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-150.

  • Procedure:

    • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane, acetone).

    • Inject an appropriate volume of the sample into the GC-MS system.

    • Acquire the mass spectrum of the peak corresponding to this compound.

    • Analyze the molecular ion cluster to determine the isotopic distribution. The relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks (where M is the mass of the fully deuterated species) are used to calculate the isotopic enrichment.

    • Compare the experimentally observed isotopic distribution with the theoretical distribution for a given isotopic enrichment to determine the atom % D.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dilute Sample Dilute this compound in suitable solvent Inject Sample Inject into GC-MS Dilute Sample->Inject Sample Acquire Spectrum Acquire Mass Spectrum Inject Sample->Acquire Spectrum Analyze Cluster Analyze Molecular Ion Cluster Acquire Spectrum->Analyze Cluster Calculate Enrichment Calculate Isotopic Enrichment Analyze Cluster->Calculate Enrichment

The Role of Epichlorohydrin-d5 in Modern Analytical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Epichlorohydrin-d5 in research, with a primary focus on its critical role as an internal standard in analytical chemistry. We will delve into its use in quantitative analysis, present detailed experimental protocols, and offer visualizations to clarify its function in complex analytical workflows.

Core Application: A High-Precision Internal Standard

This compound is a deuterated analog of Epichlorohydrin, a reactive epoxide and organochlorine compound. The substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a distinct, higher molecular weight. This mass difference is the cornerstone of its primary application in research: serving as an internal standard for the precise quantification of Epichlorohydrin in various matrices.

The use of a deuterated internal standard is a powerful technique in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation, injection volume, and instrument response. Since the deuterated standard behaves nearly identically to the analyte of interest (the non-deuterated Epichlorohydrin) throughout the analytical process, any loss or variation experienced by the analyte will be mirrored by the internal standard. This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calibration and measurement.[1]

Key Advantages of Using this compound as an Internal Standard:

  • Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and analysis.

  • Enhanced Method Robustness: Minimizes the impact of matrix effects, where other components in the sample can interfere with the analyte signal.

  • Reliable Quantification: Allows for accurate measurement even at trace levels.

Quantitative Data

The physical and chemical properties of this compound are crucial for its application as an internal standard. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₃D₅ClOSigma-Aldrich
Molecular Weight 97.56 g/mol Sigma-Aldrich
Isotopic Purity ≥98 atom % DSigma-Aldrich
Chemical Purity ≥99% (CP)Sigma-Aldrich
Boiling Point 115-117 °CSigma-Aldrich
Density 1.247 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.438Sigma-Aldrich

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is utilized as an internal standard.

Determination of Epichlorohydrin in Drinking Water by Isotope Dilution GC-MS

This protocol is adapted from a method for the trace analysis of epichlorohydrin in drinking water.[1]

Objective: To accurately quantify the concentration of epichlorohydrin in a drinking water sample using this compound as an internal standard.

Materials:

  • This compound solution (internal standard)

  • Epichlorohydrin standard solutions for calibration

  • Activated carbon

  • Acetone (analytical grade)

  • Deionized water

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To a known volume of the drinking water sample, add a precise amount of the this compound internal standard solution.

    • Add activated carbon to the sample to adsorb the epichlorohydrin and its deuterated analog.

    • Centrifuge the sample at 2739 × g for 10 minutes to pellet the activated carbon and remove the water.

    • Decant the supernatant.

    • Add 1.0 mL of acetone to the activated carbon pellet to desorb the epichlorohydrin and this compound.

    • Allow the desorption to proceed for 1 hour.

    • The resulting acetone solution is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: Elite-WAX™ (60 m x 0.25 mm x 0.5 µm) or equivalent polar capillary column.[2]

      • Carrier Gas: Helium at a constant pressure of 25 psi.[2]

      • Injector Temperature: 180 °C.[2]

      • Oven Temperature Program: 80 °C for 1 min, then ramp to 150 °C at 5 °C/min, hold for 1.5 min.[2]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor:

        • Epichlorohydrin: m/z 57 (quantification), m/z 62, and m/z 49 (confirmation).[2]

        • This compound: m/z 62 (quantification, due to the deuterium labeling) and other relevant fragment ions.

  • Quantification:

    • A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of epichlorohydrin and a constant concentration of this compound.

    • The ratio of the peak area of the epichlorohydrin quantification ion (m/z 57) to the peak area of the this compound quantification ion (m/z 62) is plotted against the concentration of epichlorohydrin.

    • The concentration of epichlorohydrin in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Method Validation Data:

ParameterResult
Linear Range 0.0645 - 3.8700 µg/L
Correlation Coefficient (r) > 0.999
Relative Standard Deviation (RSD) 3.1% - 7.9%
Average Recoveries 95.7% - 98.7%
Limit of Detection (LOD) 0.015 µg/L
Limit of Quantification (LOQ) 0.052 µg/L
Migration Testing of Epichlorohydrin from Food Contact Materials

Epichlorohydrin-based epoxy resins are often used as coatings in food and beverage cans. Migration testing is crucial to ensure that epichlorohydrin does not leach into the food product. This compound can be used as an internal standard in these migration studies.

Objective: To determine the amount of epichlorohydrin that migrates from a can coating into a food simulant.

Materials:

  • This compound solution (internal standard)

  • Food simulant (e.g., n-pentane for fatty foods)

  • Sample cans with epoxy resin coating

  • GC-MS system

Procedure:

  • Sample Preparation:

    • A sample can is filled with a known volume of the food simulant (e.g., n-pentane).

    • A precise amount of the this compound internal standard is added to the simulant.

    • The can is sealed and stored under specific conditions (e.g., 2 hours at 25 °C) to simulate food contact.

    • After the incubation period, the food simulant is collected for analysis.

  • GC-MS Analysis:

    • The GC-MS parameters would be similar to those described in the drinking water analysis protocol, with potential modifications to the temperature program to optimize for the n-pentane matrix.

  • Quantification:

    • Quantification is performed using the isotope dilution method as described previously, by creating a calibration curve with known concentrations of epichlorohydrin in the food simulant.

Visualizing the Workflow

The use of an internal standard is a fundamental concept in analytical chemistry. The following diagrams, created using the DOT language, illustrate the logical workflow of an experiment utilizing this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample (e.g., Water) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS This compound (Internal Standard) IS->Spiked_Sample Extracted_Sample Extracted & Concentrated Sample Spiked_Sample->Extracted_Sample GCMS GC-MS System Extracted_Sample->GCMS Data Raw Data GCMS->Data Calibration Calibration Curve Data->Calibration Result Final Concentration of Epichlorohydrin Calibration->Result

Caption: Workflow for the quantification of epichlorohydrin using an internal standard.

The following diagram illustrates the principle of isotope dilution mass spectrometry.

Isotope_Dilution_Principle cluster_sample In the Sample cluster_ms Mass Spectrometer Detection Analyte Epichlorohydrin (Unknown Amount) MS_Analyte Signal for Analyte (e.g., m/z 57) Analyte->MS_Analyte Standard This compound (Known Amount Added) MS_Standard Signal for Standard (e.g., m/z 62) Standard->MS_Standard Ratio Ratio of Signals (Analyte / Standard) MS_Analyte->Ratio MS_Standard->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Principle of isotope dilution mass spectrometry for accurate quantification.

Conclusion

This compound is an indispensable tool for researchers and analytical chemists requiring accurate and precise quantification of epichlorohydrin. Its use as an internal standard in isotope dilution mass spectrometry-based methods, such as GC-MS, significantly enhances the reliability of analytical data. The detailed protocols and workflows provided in this guide offer a practical framework for the application of this compound in environmental monitoring, food safety testing, and other research areas where the accurate measurement of epichlorohydrin is critical. As regulatory standards for chemical contaminants become more stringent, the use of deuterated internal standards like this compound will continue to be a cornerstone of high-quality analytical science.

References

An In-depth Technical Guide to the Safety and Handling of Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Epichlorohydrin-d5, a deuterated analog of the highly reactive epoxide, epichlorohydrin. This document is intended to serve as an essential resource for laboratory personnel, outlining critical safety protocols, toxicological data, and experimental considerations to ensure the safe and effective use of this compound in a research and development setting.

Introduction

This compound (C₃D₅ClO) is a stable isotope-labeled form of epichlorohydrin, a colorless liquid with a chloroform-like odor.[1][2] Due to its structural similarity to its non-deuterated counterpart, it is presumed to exhibit similar chemical reactivity and toxicity. Epichlorohydrin is a versatile bifunctional electrophile used in the synthesis of various organic compounds, including polymers and pharmaceuticals. The deuterated form, this compound, is particularly valuable as an internal standard in quantitative mass spectrometry-based analyses, allowing for precise and accurate measurements by correcting for matrix effects and variations during sample preparation and analysis.[3][4]

However, the high reactivity that makes epichlorohydrin a useful synthetic building block also underlies its significant toxicity. It is classified as a probable human carcinogen and a mutagen, capable of alkylating biological macromolecules such as DNA and proteins.[5][6] Therefore, stringent adherence to safety protocols is paramount when handling this compound.

Hazard Identification and Classification

This compound is a hazardous substance and should be handled with extreme caution. Based on the data for its non-deuterated form, it is classified as:

  • Flammable Liquid: It is a flammable liquid and vapor.[7]

  • Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7]

  • Sensitization: May cause an allergic skin reaction.[7]

  • Carcinogenicity: May cause cancer. It is classified as a Group B2, probable human carcinogen by the EPA.[7][8]

  • Mutagenicity: Known to be a mutagen.[5]

Quantitative Data

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 69533-54-6[5][9]
Molecular Formula C₃D₅ClO[5]
Molecular Weight 97.56 g/mol [5]
Appearance Colorless liquid[1]
Odor Chloroform-like, slightly irritating[1][10]
Boiling Point 115-117 °C (lit.)[5][11]
Melting Point -57 °C (lit.)[5][11]
Flash Point 33 °C (91.4 °F) - closed cup[5]
Density 1.247 g/mL at 25 °C[5]
Refractive Index n20/D 1.438 (lit.)[5][11]
Solubility Soluble in water. Miscible with many organic solvents.[1]
Toxicological Data
EndpointValueSpeciesRouteReference(s)
IDLH (Immediately Dangerous to Life or Health) 75 ppmHumanInhalation[10]
OSHA PEL (Permissible Exposure Limit) 5 ppm (TWA)HumanInhalation[5][10]
ACGIH TLV (Threshold Limit Value) 0.5 ppm (TWA)HumanInhalation[5]
LC₅₀ (Lethal Concentration, 50%) 2,165 ppm (1-hour)Rat (female)Inhalation[12]
LC₅₀ (Lethal Concentration, 50%) 3,617 ppm (1-hour)Rat (male)Inhalation[12]

Note: Toxicological data is primarily for the non-deuterated form, epichlorohydrin, and should be considered representative for this compound.

Safety and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][11]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[7]

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves. Double gloving is recommended. Consult glove manufacturer's compatibility charts for suitable materials (e.g., Viton®, Butyl rubber). Do not use latex gloves.[11]

  • Eye Protection: Chemical safety goggles and a face shield are required.[11]

  • Lab Coat: A flame-resistant lab coat should be worn.[7]

  • Respiratory Protection: For situations with potential for exposure above the PEL, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]

Safe Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Avoid inhalation of vapor.[7]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[11]

    • Keep away from heat, sparks, and open flames.[11]

    • Ground and bond containers when transferring material.[5]

    • Use non-sparking tools.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]

    • Keep container tightly closed.[11]

    • Store in a flammable liquids cabinet.[11]

    • Incompatible materials include strong acids, bases, oxidizing agents, amines, and metals such as aluminum and zinc.[5]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[13]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13]

Spill and Disposal Procedures
  • Spills:

    • Evacuate the area immediately.[7]

    • Remove all sources of ignition.[7]

    • Wear appropriate PPE, including respiratory protection.[7]

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

    • Do not allow the spill to enter drains.[13]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.[13]

    • This compound is a hazardous waste and must be disposed of by a licensed professional waste disposal service.[13] It may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[13]

Biological Effects and Signaling Pathways

Epichlorohydrin is a bifunctional alkylating agent, which is the primary mechanism behind its toxicity. It can react with nucleophilic sites on cellular macromolecules, including DNA and proteins, leading to the formation of adducts and cross-links.

Metabolic Pathways

Epichlorohydrin is primarily metabolized through two main pathways:

  • Glutathione (GSH) Conjugation: This is a major detoxification pathway catalyzed by glutathione S-transferases (GSTs). The nucleophilic thiol group of glutathione attacks the epoxide ring of epichlorohydrin, leading to the formation of a glutathione conjugate. This conjugate is further metabolized to mercapturic acid and excreted.[14][15]

  • Hydrolysis by Epoxide Hydrolase (EH): Epoxide hydrolases catalyze the addition of water to the epoxide ring, forming the corresponding diol (3-chloro-1,2-propanediol). This diol is generally less reactive and can be further metabolized and excreted.[8][14][16]

Metabolic Pathways of Epichlorohydrin ECH This compound GSH_path Glutathione (GSH) Glutathione S-Transferase (GST) ECH->GSH_path EH_path Water (H2O) Epoxide Hydrolase (EH) ECH->EH_path GSH_conjugate Glutathione Conjugate GSH_path->GSH_conjugate Diol 3-Chloro-1,2-propanediol EH_path->Diol Mercapturic_acid Mercapturic Acid Derivative GSH_conjugate->Mercapturic_acid Excretion2 Excretion Diol->Excretion2 Excretion1 Excretion Mercapturic_acid->Excretion1

Metabolism of this compound.
Mechanism of Toxicity: DNA and Protein Cross-linking

The carcinogenicity and mutagenicity of epichlorohydrin are attributed to its ability to form adducts and cross-links with DNA. As a bifunctional agent, it can react with two different nucleophilic sites, either on the same DNA strand (intrastrand cross-link), on opposite DNA strands (interstrand cross-link), or between DNA and a protein (DNA-protein cross-link). These lesions can block DNA replication and transcription, leading to mutations and cell death.

Mechanism of Epichlorohydrin Toxicity cluster_0 Cellular Damage cluster_1 Biological Consequences ECH This compound DNA DNA ECH->DNA Alkylation Protein Protein ECH->Protein Alkylation DNA_Adduct DNA Adducts DNA->DNA_Adduct DPC DNA-Protein Cross-links DNA->DPC Protein->DPC DNA_Crosslinks DNA Interstrand/ Intrastrand Cross-links DNA_Adduct->DNA_Crosslinks Mutation Mutations DNA_Crosslinks->Mutation Replication_Block Replication/Transcription Block DNA_Crosslinks->Replication_Block DPC->Replication_Block Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Apoptosis Apoptosis/ Cell Death Replication_Block->Apoptosis

Toxicity mechanism of this compound.

Experimental Protocols

The following sections provide overviews of experimental protocols where this compound may be utilized. These are general methodologies and may require optimization for specific research applications.

General Laboratory Workflow for Handling this compound

Safe Handling Workflow start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh/Measure This compound fume_hood->weighing reaction Perform Experiment/ Reaction weighing->reaction decontamination Decontaminate Glassware and Work Surfaces reaction->decontamination waste_disposal Dispose of Hazardous Waste (Liquid and Solid) decontamination->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe end End remove_ppe->end

General workflow for handling this compound.
Protocol: Detection of DNA-Protein Cross-links using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including DNA-protein cross-links (DPCs).[17][18] The principle is that DPCs reduce the migration of DNA in the agarose gel during electrophoresis.

Materials:

  • CometAssay® kit (or equivalent reagents)

  • Lysis solution

  • Alkaline unwinding solution (pH > 13)

  • Electrophoresis buffer

  • SYBR® Green or other DNA stain

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells after treatment with this compound. Wash with ice-cold PBS and resuspend at an appropriate concentration.[18]

  • Slide Preparation: Mix cell suspension with molten low-melting-point agarose and pipette onto a CometSlide™. Allow to solidify.[18]

  • Lysis: Immerse slides in lysis solution to remove cell membranes and cytoplasm, leaving the nucleoids.[18]

  • Enzymatic Digestion (Optional, for DPC detection): To specifically detect DPCs, a proteinase K digestion step can be included after lysis to digest the cross-linked proteins, which would then show an increase in DNA migration compared to non-digested samples.

  • Alkaline Unwinding: Place slides in an alkaline solution to unwind the DNA.[18]

  • Electrophoresis: Perform electrophoresis under alkaline conditions. DNA fragments migrate out of the nucleoid, forming a "comet tail."[18]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[18]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software. A reduction in tail moment compared to a positive control (e.g., ionizing radiation) can indicate the presence of cross-links.[17]

Protocol: Analysis of DNA Adducts by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing PAGE can be used to resolve single-stranded DNA fragments and to detect the presence of bulky adducts, which can cause a shift in the migration pattern.[9][19][20]

Materials:

  • Acrylamide/bis-acrylamide solution

  • Urea

  • Ammonium persulfate (APS)

  • TEMED

  • TBE buffer

  • DNA loading dye

  • DNA stain (e.g., SYBR Gold)

Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel containing 7-8 M urea. The percentage of acrylamide will depend on the size of the DNA fragments being analyzed.[19][20]

  • Sample Preparation: DNA samples (e.g., oligonucleotides) are reacted with this compound. The samples are then mixed with a denaturing loading dye.[9]

  • Denaturation: Heat the samples at 95 °C for 5 minutes to denature the DNA, then snap-cool on ice.[9]

  • Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant voltage or power to maintain a high temperature, which aids in denaturation.[19][20]

  • Staining and Visualization: After electrophoresis, stain the gel with a fluorescent DNA stain and visualize the bands using a gel imager. The formation of adducts or cross-links can result in bands with altered mobility compared to the untreated control.[9]

Application: Use of this compound as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of epichlorohydrin in various matrices due to its similar chemical and physical properties but distinct mass.[3]

General Procedure:

  • Sample Preparation: A known amount of this compound is spiked into the unknown sample and calibration standards at the beginning of the sample preparation process.[21]

  • Extraction: The analyte and internal standard are extracted from the sample matrix (e.g., using liquid-liquid extraction or solid-phase extraction).

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analytes are separated by liquid chromatography and detected by tandem mass spectrometry. Due to its low mass and high polarity, derivatization may be necessary for good ionization and chromatographic retention.[22]

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated for both the unknown samples and the calibration standards. A calibration curve is generated by plotting the peak area ratio against the concentration of the standards. The concentration of the analyte in the unknown samples is then determined from this curve.

Conclusion

This compound is a valuable tool in analytical and synthetic chemistry, but its handling requires a thorough understanding of its significant hazards. This guide provides a comprehensive overview of the necessary safety precautions, toxicological properties, and relevant experimental considerations. All personnel working with this compound must be properly trained and adhere strictly to the established safety protocols to minimize the risk of exposure and ensure a safe laboratory environment.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the manufacturer before handling this compound and follow all institutional and regulatory guidelines.

References

A Technical Guide to Commercial Suppliers and Applications of Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of Epichlorohydrin-d5, its applications, and detailed experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their analytical and research needs.

Introduction to this compound

This compound is a deuterated form of epichlorohydrin, a versatile organochlorine compound. In this compound, five hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based methods. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of epichlorohydrin in analytical procedures, while its distinct mass allows for easy differentiation by a mass spectrometer.

Commercial Suppliers of this compound

A number of reputable chemical suppliers offer this compound for research and developmental purposes. The following tables provide a comparative summary of the product specifications from several key suppliers. It is important to note that lot-specific data, including precise isotopic enrichment and purity, should always be confirmed by consulting the Certificate of Analysis (CoA) from the supplier.

Table 1: General Product Specifications

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 49251569533-54-6C₃D₅ClO97.56
Cambridge Isotope Laboratories, Inc. DLM-100869533-54-6C₃D₅ClO97.56
Santa Cruz Biotechnology, Inc. sc-21008369533-54-6C₃D₅ClO97.56
Toronto Research Chemicals E58230269533-54-6C₃D₅ClO97.56
LGC Standards TRC-E58230269533-54-6C₃D₅ClO97.56
Clearsynth CS-T-5406369533-54-6C₃D₅ClO97.56

Table 2: Purity and Isotopic Enrichment

SupplierChemical PurityIsotopic Purity (atom % D)Notes
Sigma-Aldrich ≥99% (CP)≥98 atom % DContains hydroquinone as a stabilizer.
Cambridge Isotope Laboratories, Inc. 98%[1]98%[1]-
Santa Cruz Biotechnology, Inc. --Refer to Certificate of Analysis for lot-specific data.[2]
Toronto Research Chemicals ---
LGC Standards >95% (GC)[3]--
Clearsynth --Refer to MSDS for accurate information.[2]

Table 3: Physical and Chemical Properties

PropertyValueSource
Appearance Clear liquid
Boiling Point 115-117 °C (lit.)
Melting Point -57 °C (lit.)
Density 1.247 g/mL at 25 °C
Refractive Index n20/D 1.438 (lit.)
Flash Point 33 °C - closed cup

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of epichlorohydrin in various matrices, such as water, food packaging, and pharmaceutical preparations.[4][5][6] The following is a detailed protocol for the determination of epichlorohydrin in a liquid sample using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a synthesized representation based on established analytical methodologies.[4][7]

Objective

To quantify the concentration of epichlorohydrin in a liquid sample using an isotope dilution GC-MS method.

Materials and Reagents
  • Epichlorohydrin (analytical standard)

  • This compound (internal standard)

  • Methanol (or other suitable solvent, HPLC grade)

  • Deionized water (for calibration standards)

  • Sample vials (2 mL, with screw caps and septa)

  • Micropipettes and tips

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Preparation of Standard Solutions
  • Primary Stock Solution of Epichlorohydrin (1000 µg/mL): Accurately weigh 10 mg of epichlorohydrin analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution of epichlorohydrin with deionized water to achieve concentrations ranging from 0.1 µg/L to 50 µg/L.

  • Internal Standard Spiking Solution: Spike each calibration standard and the unknown samples with the this compound primary stock solution to a final concentration of 5 µg/L.

Sample Preparation
  • Transfer 1 mL of the liquid sample into a 2 mL sample vial.

  • Add a known amount of the this compound primary stock solution to the sample to achieve a final concentration of 5 µg/L.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

GC-MS Analysis
  • GC Conditions:

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Epichlorohydrin: m/z 57 (quantifier), m/z 62, and m/z 49 (qualifiers).

      • This compound: m/z 62 (quantifier), m/z 66, and m/z 52 (qualifiers).

Data Analysis and Quantification
  • Integrate the peak areas of the quantifier ions for both epichlorohydrin and this compound.

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

  • Construct a calibration curve by plotting the area ratio (Area of Analyte / Area of Internal Standard) against the concentration ratio (Concentration of Analyte / Concentration of Internal Standard).

  • Determine the concentration of epichlorohydrin in the unknown sample by using the measured area ratio and the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts related to the procurement and application of this compound.

G Procurement Workflow for this compound A Identify Research Need for Isotopically Labeled Standard B Search for Commercial Suppliers (e.g., Sigma-Aldrich, CIL) A->B C Compare Supplier Specifications: - Purity - Isotopic Enrichment - Price & Availability B->C D Request Certificate of Analysis (CoA) for Lot-Specific Data C->D E Select Supplier & Place Order D->E F Receive and Log Compound (Verify against CoA) E->F G Store According to Supplier Recommendations (e.g., Refrigerated) F->G

Caption: Procurement Workflow for this compound.

G Primary Applications of this compound A This compound B Internal Standard in Mass Spectrometry A->B C Isotopic Labeling Studies A->C D NMR Spectroscopy A->D E GC-MS Analysis B->E F LC-MS Analysis B->F G Metabolic Pathway Tracing C->G H Reaction Mechanism Studies C->H I Quantitative NMR (qNMR) D->I

Caption: Primary Applications of this compound.

References

An In-depth Technical Guide to the Stability and Storage of Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of isotopically labeled compounds like Epichlorohydrin-d5 is critical for ensuring experimental accuracy and safety. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and appropriate handling procedures for this compound.

Chemical and Physical Properties

This compound is the deuterated form of Epichlorohydrin, a reactive electrophilic compound. Its physical properties are similar to its non-deuterated counterpart. The primary difference lies in its isotopic purity and its use as an internal standard in analytical applications.

PropertyValueCitations
Chemical Formula C₃D₅ClO[1][2]
Molecular Weight ~97.56 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 115-117 °C (lit.)[2]
Melting Point -57 °C (lit.)[2]
Density ~1.247 g/mL at 25 °C[2]
Flash Point 33 °C (91.4 °F) - closed cup[2]
Solubility in Water Moderately soluble[3]
Isotopic Purity Typically ≥98 atom % D[2]
Common Stabilizer Hydroquinone[2]

Stability Profile and Degradation

This compound is a stable compound when stored under the recommended conditions.[1][4] However, its high reactivity makes it susceptible to degradation through several pathways, primarily hydrolysis and polymerization.

Quantitative Stability Data

Quantitative data on the shelf-life of this compound is often lot-specific and should be obtained from the manufacturer's certificate of analysis. However, studies on epichlorohydrin provide valuable insights into its stability:

ConditionObservationCitations
Aqueous Solution (pH 7, 20°C) Half-life of 160 hours.[3]
Room Temperature Storage Minimal degradation observed after 2 days.[5]
Room Temperature Storage 30-40% degradation after 7 days.[5]
Room Temperature Storage Complete degradation within 14 days.[5]
Refrigerated Storage Effective at maintaining concentration for at least 7 days.[5]
Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and polymerization. These reactions can be initiated by moisture, acids, bases, and elevated temperatures.

This compound Degradation Pathways ECH This compound Hydrolysis Hydrolysis (H₂O, Acid/Base Catalyzed) ECH->Hydrolysis Polymerization Polymerization (Acid/Base/Heat Initiated) ECH->Polymerization Diol 3-Chloro-1,2-propanediol-d5 Hydrolysis->Diol Polyether Poly(this compound) Polymerization->Polyether

This compound Degradation Pathways
  • Hydrolysis: In the presence of water, the epoxide ring can open to form 3-chloro-1,2-propanediol-d5. This reaction is catalyzed by both acids and bases.

  • Polymerization: this compound can undergo cationic or anionic ring-opening polymerization to form poly(this compound). This can be initiated by strong acids, bases, or heat. If this occurs in a sealed container, it can lead to a dangerous pressure buildup.[5]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions Summary
ParameterRecommendationCitations
Temperature Refrigerate at 4°C.[1]
Atmosphere Store under an inert gas (e.g., nitrogen, argon).[6]
Container Tightly closed, amber glass vials.[6]
Light Exposure Protect from light.[7]
Moisture Store in a dry, well-ventilated place. Avoid moisture.[4][6][7]
Ignition Sources Keep away from heat, sparks, and open flames.[6][7]
Incompatible Materials

To prevent degradation and hazardous reactions, avoid contact with the following:

  • Strong acids and bases[4][5]

  • Oxidizing agents[1][4]

  • Reducing agents[1]

  • Zinc and aluminum[5]

  • Steel (in the presence of moisture)[5]

Experimental Protocol: Stability Assessment of this compound

This section outlines a general protocol for conducting a stability study of this compound, based on ICH guidelines.

Objective

To evaluate the stability of a specific batch of this compound under various stress conditions to determine its re-test period or shelf-life and to identify potential degradation products.

Materials and Equipment
  • This compound sample

  • Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chambers with controlled temperature and humidity

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable detector (e.g., FID or MS)[6][8]

  • Validated stability-indicating analytical method

Experimental Workflow

Stability Study Experimental Workflow start Start protocol Define Stability Protocol (ICH Guidelines) start->protocol prep Prepare Samples in Appropriate Containers protocol->prep storage Place Samples in Stability Chambers prep->storage conditions Long-Term: 25°C/60% RH or 30°C/65% RH Accelerated: 40°C/75% RH storage->conditions pull Pull Samples at Defined Time Points storage->pull analysis Analyze Samples using Validated Method (HPLC/GC) pull->analysis data Collect and Analyze Data (Assay, Purity, Degradants) analysis->data report Generate Stability Report and Determine Shelf-Life data->report end End report->end

Stability Study Experimental Workflow
Procedure

  • Initial Analysis (Time 0):

    • Perform a complete analysis of the this compound batch to establish its initial purity, appearance, and the concentration of any impurities.

  • Sample Preparation and Storage:

    • Aliquot the this compound into a sufficient number of vials for all time points and conditions.

    • Place the samples into stability chambers set to the following conditions (as per ICH guidelines):

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Forced Degradation Studies:

    • Expose the sample to stress conditions to identify potential degradation products and demonstrate the specificity of the analytical method.

    • Acid Hydrolysis: Reflux with 0.1N HCl at 60°C.

    • Base Hydrolysis: Reflux with 0.1N NaOH at 60°C.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid or liquid sample at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Sampling and Analysis:

    • Pull samples from the stability chambers at predetermined intervals.

      • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: 0, 3, and 6 months.

    • Analyze the samples using a validated stability-indicating method (e.g., GC-FID, GC-MS, or HPLC-UV).

    • The analysis should quantify the parent compound and any significant degradation products.

  • Data Evaluation:

    • Evaluate the data for trends in the assay of this compound and the formation of degradation products over time.

    • If a significant change occurs during accelerated testing, the proposed re-test period will be based on the real-time data from the long-term storage condition.

By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their studies, leading to more accurate and reproducible results.

References

Methodological & Application

Application Note and Protocol: Quantification of Epichlorohydrin in Water Samples using Epichlorohydrin-d5 as an Internal Standard by GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichlorohydrin is a reactive organochlorine compound and a probable human carcinogen used in the production of plastics, epoxy resins, and other industrial chemicals.[1] Its potential to leach into water sources from various materials necessitates sensitive and accurate monitoring.[2] This document outlines a robust Gas Chromatography/Mass Spectrometry (GC/MS) method for the quantification of epichlorohydrin in aqueous samples, employing Epichlorohydrin-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The use of a deuterated internal standard is a well-established technique for achieving accurate quantification in complex matrices.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of epichlorohydrin.

Reagents and Materials
  • Epichlorohydrin (ECH), analytical standard grade

  • This compound (ECH-d5), ≥98 atom % D[4]

  • Methanol, GC gradient grade

  • Dichloromethane (DCM), GC gradient grade

  • Sodium chloride (NaCl), analytical grade

  • Deionized water, 18.2 MΩ·cm

  • Helium (carrier gas), 99.999% purity

  • 20 mL headspace vials with PTFE-lined septa

  • Autosampler vials with inserts

  • Standard laboratory glassware

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC/MS)

  • Headspace Autosampler or Purge and Trap System

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

Preparation of Standard Solutions

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of epichlorohydrin and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in the dark.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to create calibration standards ranging from 0.1 µg/L to 50 µg/L.[2] A typical calibration curve might include concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/L.

Internal Standard Spiking Solution (e.g., 10 µg/L): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/L.

Sample Preparation

Two primary methods for sample preparation are presented below: Headspace (HS) analysis and Liquid-Liquid Extraction (LLE). The choice of method may depend on the required sensitivity and available equipment.

Method A: Headspace (HS) Analysis [2]

  • Transfer a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • Add a defined amount of NaCl (e.g., 2.5 g) to increase the volatility of epichlorohydrin.

  • Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 10 µL of a 10 µg/L solution to yield a final concentration of 10 ng/L).

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Vortex the vial for 30 seconds to ensure homogeneity.

  • Place the vial in the headspace autosampler for analysis.

Method B: Liquid-Liquid Extraction (LLE) [1]

  • Transfer a 9 mL aliquot of the deionized water sample to a high-recovery vial.[1]

  • Spike the sample with the epichlorohydrin standard to prepare calibration standards, or use the unspiked sample for analysis.[1]

  • Add a known amount of the this compound internal standard.

  • Add 300 µL of dichloromethane (DCM) as the extraction solvent.[1]

  • Shake the mixture vigorously for 60 seconds.[1]

  • Centrifuge at 4500 rpm for 90 seconds to separate the layers.[1]

  • Carefully transfer a 100 µL aliquot of the bottom DCM layer to an autosampler vial for GC/MS analysis.[1]

GC/MS Parameters

The following table outlines typical GC/MS parameters for the analysis of epichlorohydrin.

ParameterValue
Gas Chromatograph
ColumnDB-WAX or equivalent (e.g., 60 m x 0.25 mm ID, 0.5 µm film thickness)[2]
Inlet Temperature220°C[5]
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 50°C, hold for 5 minRamp 1: 10°C/min to 100°CRamp 2: 25°C/min to 220°C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature250°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
Epichlorohydrin57 (Quantifier), 62, 49 (Qualifiers)[2]
This compound62 (Quantifier), 66, 52 (Qualifiers) - inferred from M+5 shift

Data Analysis and Quantitative Data Summary

The quantification of epichlorohydrin is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of epichlorohydrin in the samples is then determined from this curve.

The following tables summarize the quantitative data from method validation studies.

Table 1: Method Detection and Quantitation Limits

ParameterConcentration (µg/L)Reference
Limit of Detection (LOD)0.015[3]
Limit of Quantitation (LOQ)0.052[3]

Table 2: Linearity of the Method

AnalyteLinear Range (µg/L)Correlation Coefficient (r²)Reference
Epichlorohydrin0.0645 - 3.87> 0.999[3]
Epichlorohydrin0.1 - 500.9993[2]

Table 3: Accuracy and Precision

Spiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
0.080695.7 - 98.77.9[3]
0.323095.7 - 98.74.7[3]
3.230095.7 - 98.73.1[3]
8.0103.64.7[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC/MS analysis of epichlorohydrin using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_sp Sample Processing cluster_analysis Analysis cluster_results Results Sample Aqueous Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Cal_Std Calibration Standards Cal_Std->Spike_IS IS_Stock This compound Stock IS_Stock->Spike_IS Extraction Headspace Incubation or LLE Spike_IS->Extraction GCMS GC/MS Analysis (SIM Mode) Extraction->GCMS Data_Proc Data Processing GCMS->Data_Proc Quant Quantification of Epichlorohydrin Data_Proc->Quant

Caption: Experimental workflow for epichlorohydrin analysis.

Conclusion

The described GC/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of epichlorohydrin in aqueous samples. The detailed protocols and established performance characteristics demonstrate its suitability for routine monitoring and research applications in environmental and pharmaceutical settings.

References

Application Note: Quantitative Analysis of Epichlorohydrin in Water Samples by Isotope Dilution Mass Spectrometry using Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epichlorohydrin (ECH) is a reactive chemical intermediate used in the synthesis of various products, including epoxy resins, glycerol, and pharmaceuticals.[1][2] Due to its potential carcinogenicity, monitoring its presence in environmental and consumer products, such as drinking water and food packaging, is of high importance.[1][3][4] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level contaminants. This method utilizes a stable isotope-labeled version of the analyte as an internal standard to compensate for sample loss during preparation and instrumental variations.[5][6] This application note provides a detailed protocol for the determination of epichlorohydrin in water samples using Epichlorohydrin-d5 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying a substance in a sample. It relies on the addition of a known amount of an isotopically labeled form of the analyte (in this case, this compound) to the sample. This "isotopic spike" serves as an internal standard. The fundamental principle is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, an accurate and precise quantification of the analyte in the original sample can be achieved, as this ratio is unaffected by sample losses during processing.[6]

Isotope Dilution Principle cluster_sample Sample cluster_standard Internal Standard Unknown_Analyte Sample with Unknown Amount of Epichlorohydrin Mix Mix and Equilibrate Unknown_Analyte->Mix Known_Standard Known Amount of This compound (Spike) Known_Standard->Mix Preparation Sample Preparation (Extraction, Cleanup) Mix->Preparation Analysis GC-MS Analysis Preparation->Analysis Result Measure Ratio of Analyte to Standard Analysis->Result Quantification Calculate Initial Concentration of Epichlorohydrin Result->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This protocol is based on the method described for the determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry.[7]

Materials and Reagents
  • Epichlorohydrin (ECH), analytical standard

  • This compound (ECH-d5), internal standard[8][9][10][11]

  • Acetone, HPLC grade

  • Methanol, HPLC grade

  • Activated Carbon

  • Deionized water

  • Sample vials

Preparation of Standard Solutions
  • Epichlorohydrin Stock Solution (1 mg/mL): Accurately weigh 10 mg of epichlorohydrin and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with deionized water to create a calibration curve. The concentration range should encompass the expected concentration of the samples. A typical range is 0.0645 to 3.8700 µg/L.[7]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into all samples, standards, and blanks.

Sample Preparation
  • Spiking: To a known volume of the water sample, add a precise amount of the this compound internal standard solution.

  • Adsorption: Add activated carbon to the spiked water sample to adsorb the epichlorohydrin and this compound.

  • Centrifugation: Centrifuge the sample at 2739 × g for 10 minutes to pellet the activated carbon and remove the water.[7]

  • Desorption: Decant the supernatant and add 1.0 mL of acetone to the activated carbon pellet to desorb the analytes.[7]

  • Extraction: Vortex the sample for 1 hour to ensure complete desorption.

  • Analysis: Transfer the acetone extract to a GC vial for analysis.

Experimental_Workflow Start Water Sample Spike Spike with This compound Start->Spike Adsorb Add Activated Carbon (Adsorption) Spike->Adsorb Centrifuge Centrifuge at 2739 x g for 10 min Adsorb->Centrifuge Remove_Water Decant Supernatant Centrifuge->Remove_Water Desorb Add 1.0 mL Acetone (Desorption) Remove_Water->Desorb Vortex Vortex for 1 hour Desorb->Vortex Analyze GC-MS Analysis Vortex->Analyze

Caption: Experimental workflow for epichlorohydrin analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required for different instruments.

ParameterSetting
Gas Chromatograph
ColumnDB-WAX capillary column or equivalent[12]
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Oven ProgramInitial temp 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Epichlorohydrin: 57, 62, 49[13]; this compound: (adjust for mass shift)

Data Presentation

The following table summarizes the quantitative performance data from a study utilizing isotope dilution GC-MS for the analysis of epichlorohydrin in drinking water.[7]

ParameterResult
Linearity Range 0.0645 - 3.8700 µg/L[7]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 0.015 µg/L[7]
Limit of Quantification (LOQ) 0.052 µg/L[7]
Precision (RSD)
0.0806 µg/L7.9%[7]
0.3230 µg/L4.7%[7]
3.2300 µg/L3.1%[7]
Accuracy (Recovery) 95.7% - 98.7%[7]

Discussion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a robust and reliable approach for the quantification of epichlorohydrin in water samples. The method demonstrates excellent linearity, low detection limits, and high precision and accuracy, making it suitable for trace-level analysis and regulatory monitoring.[7] The sample preparation procedure involving activated carbon adsorption is a simple and effective way to concentrate the analyte from a water matrix. While this application note focuses on water analysis, the principles of IDMS with this compound can be adapted for other matrices, such as food simulants or biological samples, with appropriate validation of the sample preparation method. Other analytical techniques for epichlorohydrin determination include derivatization followed by GC-MS or LC-MS, and headspace GC-MS.[13][14][15][16] The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation.

Conclusion

The described isotope dilution GC-MS method using this compound is a highly effective and sensitive technique for the quantitative analysis of epichlorohydrin in water. This method is well-suited for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate and precise measurements of this compound.

References

Application Notes and Protocols for the Quantification of Epichlorohydrin in Water Using Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichlorohydrin (ECH) is a highly reactive organic compound used in the production of various polymers and resins. Due to its potential carcinogenicity and toxicity, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union have set stringent limits for its presence in drinking water, often at the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) level.[1][2][3][4] Accurate and sensitive quantification of epichlorohydrin in aqueous matrices is therefore crucial for ensuring public health and safety.

This document provides detailed application notes and protocols for the determination of epichlorohydrin in water using gas chromatography-mass spectrometry (GC-MS) with an isotopic dilution method employing epichlorohydrin-d5 as an internal standard.[5] Isotope dilution mass spectrometry is a highly accurate quantification technique that corrects for sample matrix effects and variations in extraction efficiency and instrument response.

Principle of the Method

The method is based on the addition of a known amount of a stable isotope-labeled internal standard, this compound, to the water sample. The native epichlorohydrin and the deuterated internal standard are then extracted from the water matrix and analyzed by GC-MS. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-extracts and co-elutes, allowing for accurate quantification by measuring the ratio of the analyte to the internal standard. This approach minimizes errors that can be introduced during sample preparation and analysis.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (HPLC grade), Methylene chloride (GC grade), Acetone (GC grade)[5]

  • Standards: Epichlorohydrin (analytical standard), this compound (internal standard)

  • Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate

  • Water: Deionized water, free of epichlorohydrin

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa, separatory funnels

Standard Solution Preparation
  • Epichlorohydrin Stock Standard (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of pure epichlorohydrin into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Store at 4°C.

  • This compound Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL): Prepare in the same manner as the epichlorohydrin stock standard using this compound.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standards with deionized water. A typical calibration range is 0.05 to 5.0 µg/L.[5] Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 1 µg/L).

Sample Preparation (Liquid-Liquid Extraction)
  • Measure a 100 mL water sample into a 250 mL separatory funnel.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 10 g of sodium chloride to the sample and dissolve by shaking.[6]

  • Add 20 mL of methylene chloride to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[6]

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction two more times with fresh 20 mL portions of methylene chloride, combining the extracts.[6]

  • Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen or a Kuderna-Danish (K-D) concentrator.[6]

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

Alternative Sample Preparation: Purge and Trap (P&T)

For lower detection limits, Purge and Trap (P&T) is a suitable technique.[2][3][4][7]

  • Add a 5-25 mL water sample to a P&T sparging vessel.

  • Spike the sample with the this compound internal standard.

  • The sample is purged with an inert gas (e.g., helium or nitrogen).

  • The purged volatile compounds, including epichlorohydrin and its deuterated analog, are trapped on a sorbent trap.

  • The trap is then rapidly heated to desorb the analytes onto the GC column.

Alternative Sample Preparation: Headspace (HS)

Headspace analysis is a simpler technique that requires minimal sample pretreatment.[1][8]

  • Place a 10 mL water sample into a 20 mL headspace vial.[8]

  • Spike the sample with the this compound internal standard.

  • Seal the vial and place it in the headspace autosampler.

  • The vial is heated to a specific temperature to allow the volatile compounds to partition into the headspace.

  • A portion of the headspace gas is then injected into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven Program40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 2 min)
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Epichlorohydrin57[1]49, 62[1]
This compound6252, 67
Data Analysis and Quantification
  • Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of the epichlorohydrin quantifier ion to the peak area of the this compound quantifier ion against the concentration of the epichlorohydrin standards. A linear regression is then applied to the data.

  • Quantification: The concentration of epichlorohydrin in the water samples is determined from the peak area ratio of the analyte to the internal standard using the calibration curve.

Quantitative Data Summary

The following table summarizes typical method performance data.

ParameterResultReference
Linearity Range0.0645 - 3.8700 µg/L[5]
Correlation Coefficient (r²)> 0.999[5]
Limit of Detection (LOD)0.015 µg/L[5]
Limit of Quantification (LOQ)0.052 µg/L[5]
Precision (RSD%)3.1% - 7.9%[5]
Accuracy (Recovery %)95.7% - 98.7%[5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Water Sample (100 mL) spike Spike with This compound sample->spike extract Liquid-Liquid Extraction (Methylene Chloride) spike->extract concentrate Concentrate Extract (1 mL) extract->concentrate gcms GC-MS System concentrate->gcms Inject 1 µL integrate Peak Integration gcms->integrate calibrate Calibration Curve (Area Ratio vs. Conc.) integrate->calibrate quantify Quantification of Epichlorohydrin calibrate->quantify

Caption: Workflow for the quantification of epichlorohydrin in water.

Logical Relationship of the Isotope Dilution Method

isotope_dilution cluster_sample In Sample cluster_process During Process cluster_measurement At Measurement (GC-MS) cluster_result Final Result Analyte Epichlorohydrin (Unknown Amount) Loss Analyte & IS Loss (Extraction, etc.) Analyte->Loss IS_known This compound (Known Amount Added) IS_known->Loss Ratio Ratio of Analyte to IS Loss->Ratio Proportional Loss Quantification Accurate Quantification of Epichlorohydrin Ratio->Quantification Based on Constant Ratio

Caption: Principle of the isotope dilution method for accurate quantification.

References

Application Note: Determination of Epichlorohydrin in Pharmaceutical Ingredients by Headspace GC/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive static headspace gas chromatography-mass spectrometry (HS-GC/MS) method for the quantification of residual epichlorohydrin (ECH) in drug substances. Due to its classification as a potential carcinogen, stringent control of ECH levels in pharmaceuticals is critical.[1] This method employs a deuterated internal standard (d5-epichlorohydrin) to ensure high accuracy and precision, meeting the rigorous requirements of regulatory bodies such as the European Medicines Agency (EMEA) and the Food and Drug Administration (FDA).[1] The procedure is validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for routine quality control in the pharmaceutical industry.

Introduction

Epichlorohydrin (1-chloro-2,3-epoxypropane) is a reactive industrial chemical primarily used in the production of epoxy resins, synthetic glycerin, and polymers.[2][3] In the pharmaceutical industry, it can be used as a cross-linking agent in the synthesis of certain drug substances, such as sevelamer hydrochloride.[1] However, ECH is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is considered a genotoxic impurity.[1][2][4] Consequently, its presence in final drug products must be strictly limited to a Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[1]

This necessitates a highly sensitive and specific analytical method for its determination at trace levels. Headspace sampling coupled with GC/MS is an ideal technique as it minimizes matrix effects and allows for the analysis of volatile impurities in complex sample matrices without extensive sample preparation. The use of a stable isotope-labeled internal standard, such as d5-epichlorohydrin, provides superior quantitation by compensating for variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for this method, suitable for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Epichlorohydrin (ECH): Analytical standard grade

  • d5-Epichlorohydrin (ECH-d5): Isotopic standard

  • Solvent/Diluent: Dimethyl sulfoxide (DMSO), GC grade

  • Sample: Active Pharmaceutical Ingredient (API) to be tested

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps

Instrumentation
  • Gas Chromatograph (GC): Agilent 8890 or equivalent

  • Mass Spectrometer (MS): Agilent 5977B or equivalent

  • Headspace Autosampler: G1888A or equivalent

  • GC Column: DB-624UI (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent polar capillary column like Zebron ZB-WAX (60 m x 0.53 mm, 1 µm film thickness).[1][6]

Standard and Sample Preparation

3.1. Standard Stock Solution (1 mg/mL ECH): Accurately weigh approximately 100 mg of ECH into a 100 mL volumetric flask containing about 50 mL of DMSO. Mix to dissolve and dilute to volume with DMSO.

3.2. Internal Standard Stock Solution (1 mg/mL ECH-d5): Accurately weigh approximately 10 mg of ECH-d5 into a 10 mL volumetric flask containing about 5 mL of DMSO. Mix to dissolve and dilute to volume with DMSO.

3.3. Calibration Standards: Prepare a series of calibration standards by diluting the ECH stock solution with DMSO to achieve a concentration range of 0.05 µg/mL to 5.0 µg/mL. Spike each calibration standard with the ECH-d5 internal standard to a final concentration of 0.5 µg/mL.

3.4. Sample Preparation: Accurately weigh approximately 450 mg of the API into a 20 mL headspace vial.[7] Add 5.0 mL of DMSO and the appropriate volume of the ECH-d5 internal standard solution to achieve a final concentration of 0.5 µg/mL. Seal the vial immediately and vortex to dissolve the sample.

Headspace GC/MS Method

The following table outlines the instrumental parameters for the HS-GC/MS analysis.

Parameter Condition
Headspace Autosampler
Vial Equilibration Temp.70°C
Vial Equilibration Time20 min
Transfer Line Temp.170°C
Injection Volume1 mL
Gas Chromatograph
Injector Temperature230°C
Injection ModeSplitless
Carrier GasHelium
Column Flow1.0 mL/min
Oven ProgramInitial: 60°C for 3 minRamp 1: 5°C/min to 80°C, hold for 1 minRamp 2: 15°C/min to 170°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature250°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z) Epichlorohydrin: 57 (Quantifier), 49, 62 (Qualifiers)d5-Epichlorohydrin: 62 (Quantifier), 52, 65 (Qualifiers)

Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. A summary of the quantitative performance is presented in the table below.

Parameter Result
Linearity Range 0.0645 - 3.8700 µg/L[5]
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) 0.015 µg/L[5]
Limit of Quantitation (LOQ) 0.052 µg/L[5]
Accuracy (Recovery) 95.7% - 98.7%[5]
Precision (RSD) 3.1% - 7.9%[5]

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HS-GC/MS Analysis cluster_data Data Processing stock_std Prepare ECH Stock Standard (1 mg/mL in DMSO) cal_stds Create Calibration Curve Standards (0.05 - 5.0 µg/mL ECH) Spike with ECH-d5 stock_std->cal_stds stock_is Prepare ECH-d5 Internal Standard (1 mg/mL in DMSO) stock_is->cal_stds sample_prep Weigh API Sample into HS Vial Add DMSO and Spike with ECH-d5 stock_is->sample_prep hs_incubation Headspace Incubation (70°C for 20 min) cal_stds->hs_incubation sample_prep->hs_incubation injection Automated Injection (1 mL of Headspace) hs_incubation->injection gc_separation GC Separation (DB-624UI Column) injection->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection integration Peak Integration (ECH and ECH-d5) ms_detection->integration calibration Generate Calibration Curve (Peak Area Ratio vs. Concentration) integration->calibration quantification Quantify ECH in Sample calibration->quantification

Caption: Workflow for Epichlorohydrin Analysis by HS-GC/MS.

Conclusion

The described headspace GC/MS method using a deuterated internal standard provides a reliable, sensitive, and accurate means for the quantification of residual epichlorohydrin in active pharmaceutical ingredients. The simple sample preparation and high degree of automation make it well-suited for high-throughput quality control environments. The validation data confirms that the method meets the stringent requirements for the analysis of genotoxic impurities in pharmaceuticals, ensuring patient safety.

References

Application Note: Quantitative Analysis of Epichlorohydrin in Water by Purge and Trap GC/MS using Epichlorohydrin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichlorohydrin (ECH) is a highly reactive organochlorine compound primarily used in the production of epoxy resins, glycerol, and various polymers. Its classification as a probable human carcinogen necessitates sensitive and accurate monitoring in environmental and pharmaceutical samples. This application note details a robust and reliable method for the trace-level quantification of epichlorohydrin in water samples using a purge and trap (P&T) sample concentration system coupled with Gas Chromatography-Mass Spectrometry (GC/MS). To ensure the highest degree of accuracy and to correct for any variations during sample preparation and analysis, this method employs a stable isotope-labeled internal standard, Epichlorohydrin-d5.

The purge and trap technique is a dynamic headspace extraction method ideal for concentrating volatile organic compounds (VOCs) like epichlorohydrin from aqueous matrices.[1] An inert gas is bubbled through the sample, stripping the volatile analytes which are then collected on an adsorbent trap. The trap is subsequently heated, desorbing the analytes into the GC/MS system for separation and detection. The use of Selective Ion Monitoring (SIM) mode in the mass spectrometer provides enhanced sensitivity and selectivity for the target analyte.

Experimental Protocols

Materials and Reagents
  • Standards:

    • Epichlorohydrin (CAS: 106-89-8)

    • This compound (CAS: 69533-54-6)

  • Solvents:

    • Methanol (Purge and Trap grade)

  • Reagents:

    • Deionized water (VOC-free)

    • Sodium chloride (for salting out, optional)

  • Gases:

    • Helium (99.999% purity) for GC carrier gas

    • Nitrogen (99.999% purity) for purge gas

Standard Preparation
  • Primary Stock Standards (1000 µg/mL): Prepare individual stock standards of epichlorohydrin and this compound in methanol.

  • Working Standard Solution: Prepare a working standard solution containing epichlorohydrin at a suitable concentration (e.g., 10 µg/mL) in methanol.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will result in a final concentration of 5 µg/L in the samples when a 5 µL aliquot is added to a 5 mL sample.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the epichlorohydrin working standard solution into volumetric flasks containing deionized water. A typical calibration range is 0.1 µg/L to 50 µg/L.[1] Spike each calibration standard with a constant amount of the this compound internal standard spiking solution.

Sample Preparation
  • Collect water samples in 40 mL VOA vials, ensuring no headspace.

  • If the sample is not for immediate analysis, store at 4°C.

  • For analysis, allow the sample to come to room temperature.

  • Transfer a 5 mL aliquot of the sample to the purge and trap sparging vessel.

  • Spike the sample with 5 µL of the this compound internal standard spiking solution.

  • The sample is now ready for automated analysis by the purge and trap GC/MS system.

Instrumentation and Analytical Conditions

Purge and Trap System
ParameterValue
Purge Gas Nitrogen
Purge Flow 40 mL/min
Purge Time 11 min
Purge Temperature Ambient or 40°C
Trap Type Vocarb 3000 or equivalent
Desorb Time 2 min
Desorb Temperature 250°C
Bake Time 8 min
Bake Temperature 260°C
Gas Chromatograph (GC)
ParameterValue
Column Rtx-624, 20m x 0.18mm, 1.0µm film thickness or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 200°C
Oven Program Initial: 40°C, hold for 3 min
Ramp: 10°C/min to 200°C
Hold: 2 min
Mass Spectrometer (MS)
ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Transfer Line Temperature 250°C
Scan Mode Selective Ion Monitoring (SIM)

Data Presentation

SIM Ions for Quantification and Confirmation
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Epichlorohydrin576249
This compound626752
Calibration Curve Data
Concentration (µg/L)Response Factor (Analyte Area / IS Area)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
20.0Example Value
50.0Example Value
> 0.995
Method Performance
ParameterResult
Method Detection Limit (MDL) < 0.1 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Recovery (at 1 µg/L) 90-110%
Relative Standard Deviation (%RSD) < 15%

Workflow and Diagrams

PurgeAndTrap_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 5 mL Water Sample Spike Add 5 µL This compound (IS) Sample->Spike PT Purge and Trap Concentrator GC Gas Chromatograph PT->GC MS Mass Spectrometer (SIM Mode) GC->MS Quant Quantification using Internal Standard Calibration Report Final Report Quant->Report

Caption: Experimental workflow for the analysis of epichlorohydrin.

PurgeAndTrap_Process cluster_purge Purge Step cluster_trap Trap Step cluster_desorb Desorb Step cluster_transfer Transfer to GC Purge N2 gas bubbles through sample, stripping VOCs Trap VOCs are adsorbed on a sorbent trap Purge->Trap Desorb Trap is rapidly heated, releasing VOCs Trap->Desorb Transfer VOCs are swept into the GC column by He Desorb->Transfer

Caption: The four stages of the purge and trap process.

Conclusion

The described purge and trap GC/MS method provides a sensitive, selective, and robust protocol for the quantification of epichlorohydrin in water samples. The use of the deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for routine monitoring of epichlorohydrin in drinking water, wastewater, and in process water for pharmaceutical and industrial applications, allowing for compliance with regulatory limits.

References

Application Note: Determination of Epichlorohydrin in Environmental Water Samples using Isotope Dilution GC-MS with Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichlorohydrin (ECH) is a probable human carcinogen that can contaminate water sources through industrial discharge and leaching from epoxy resins used in water pipe linings.[1][2][3] Its high reactivity, volatility, and solubility in water present analytical challenges for accurate quantification at trace levels.[1] Regulatory bodies, such as the European Union and the United States Environmental Protection Agency (EPA), have set stringent limits for ECH in drinking water, necessitating sensitive and reliable analytical methods.[1][2][4]

This application note details robust and sensitive methods for the determination of epichlorohydrin in environmental water samples. The use of a stable isotope-labeled internal standard, Epichlorohydrin-d5 (D₅-epichlorohydrin), coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume.[5]

Principle

The core of this analytical approach is the isotope dilution technique. A known amount of this compound is added to the water sample as an internal standard (IS).[5] this compound is an ideal internal standard as it has the same chemical and physical properties as the native analyte, ensuring it behaves similarly during extraction, concentration, and chromatographic analysis. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer due to the five deuterium atoms.

The sample is then subjected to an extraction and concentration procedure to isolate the epichlorohydrin. Common techniques include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and purge and trap (P&T).[1][6] The concentrated extract is then injected into a GC-MS system. The epichlorohydrin and this compound are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native epichlorohydrin to the this compound internal standard against a calibration curve.[5]

Experimental Workflow

workflow Figure 1: General workflow for the analysis of Epichlorohydrin in water samples using this compound. sample Water Sample Collection add_is Spike with This compound sample->add_is extraction Extraction & Concentration (LLE, SPME, or P&T) add_is->extraction analysis GC-MS Analysis extraction->analysis data Data Processing & Quantification analysis->data

Caption: Figure 1: General workflow for the analysis of Epichlorohydrin in water samples using this compound.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • Autosampler

    • Headspace sampler (for HS-SPME and P&T)

    • Purge and Trap (P&T) concentrator

    • SPME fiber assembly and holder

    • Separatory funnels (for LLE)

    • Vials with PTFE-lined septa

    • Standard laboratory glassware

  • Reagents:

    • Epichlorohydrin (analytical standard)

    • This compound (internal standard)[7]

    • Methanol (HPLC or GC grade)

    • Dichloromethane (GC grade)

    • Acetone (GC grade)

    • Sodium chloride (analytical grade)

    • Deionized water

    • Activated carbon

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a classic extraction technique suitable for various water matrices.[1]

  • Sample Preparation:

    • Measure 200 mL of the water sample into a 500-mL separatory funnel.

    • Add a known concentration of this compound internal standard solution.

    • Add 10 g of sodium chloride to the funnel and dissolve completely by shaking.[1]

  • Extraction:

    • Add 10 mL of dichloromethane to the separatory funnel.[1]

    • Seal the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[1]

    • Allow the layers to separate for 10 minutes.

    • Collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 10 mL portions of dichloromethane.

    • Combine the three organic extracts.[1]

  • Concentration:

    • Concentrate the combined extracts to near dryness using a Kuderna-Danish (K-D) concentrator.[1]

    • Reconstitute the residue with 1 mL of dichloromethane and transfer to a GC vial for analysis.[1]

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is both quick and effective for trace analysis.[6]

  • Sample Preparation:

    • Place 10 mL of the water sample into a 20 mL headspace vial.

    • Add a known concentration of this compound internal standard solution.[8][9]

    • Seal the vial with a PTFE-lined septum.

  • Extraction:

    • Place the vial in the autosampler tray.

    • Pre-incubate the sample at 45°C for 5 minutes.[8][9]

    • Expose the SPME fiber to the headspace of the sample for 10 minutes at 45°C for extraction.[8][9]

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Protocol 3: Isotope Dilution with Activated Carbon Adsorption

This method offers high sensitivity for drinking water analysis.[5]

  • Sample Preparation:

    • Add a known amount of this compound internal standard solution to the drinking water sample.[5]

  • Adsorption:

    • Add activated carbon to the sample to adsorb the epichlorohydrin.[5]

    • Centrifuge the sample at 2739 × g for 10 minutes to pellet the activated carbon and remove the water.[5]

  • Desorption:

    • Decant the supernatant.

    • Add 1.0 mL of acetone to the activated carbon pellet and let it stand for 1 hour to desorb the epichlorohydrin.[5]

    • Transfer the acetone solution to a GC vial for analysis.[5]

GC-MS Analysis Protocol

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temp 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp280 °C
Ion Source Temp230 °C
SIM Ions (m/z)
EpichlorohydrinQuantifier: 57, Qualifiers: 62, 49[10]
This compoundQuantifier: (m/z specific to D5 labeled fragments, e.g., 62)

Data Presentation: Method Performance

The following tables summarize quantitative data from various studies using this compound or related methods for epichlorohydrin analysis.

Table 1: Linearity and Detection Limits

MethodLinearity Range (µg/L)Correlation Coefficient (r)LOD (µg/L)LOQ (µg/L)Reference
Isotope Dilution GC-MS0.0645 - 3.8700> 0.9990.0150.052[5]
LLE-GC/FID0.04 - 0.8 (ng on-column)> 0.9997< 0.07-[1]
HS-GC/MS0.5 - 10> 0.9990.10.4[2]

Table 2: Recovery and Precision

MethodSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Isotope Dilution GC-MS0.080695.7 - 98.77.9[5]
0.32304.7[5]
3.23003.1[5]
LLE-GC/FID1.0104.72.21[1]
5.0107.0-[1]
HS-SPME-GC/MS (Tap Water)-88.0 - 1162.6 - 5.3[9]
HS-SPME-GC/MS (Surface Water)-72.5 - 108-[9]

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS offers a highly accurate, sensitive, and reproducible method for the quantification of epichlorohydrin in environmental water samples. The detailed protocols for liquid-liquid extraction, solid-phase microextraction, and activated carbon adsorption provide researchers with validated options to suit different laboratory setups and sample matrices. The presented method performance data demonstrates that these techniques can achieve the low detection limits required to meet international regulatory standards for drinking water quality.

References

Application Note: Quantitative Analysis of Epichlorohydrin in Pharmaceuticals Using an Isotope Dilution GC-MS Method with Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epichlorohydrin (ECH) is a critical raw material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). However, due to its classification as a potential genotoxic and carcinogenic compound, regulatory bodies have set stringent limits on its permissible levels in final drug products.[1][2] The International Council for Harmonisation (ICH) guidelines necessitate the development of highly sensitive and specific analytical methods for the quantification of such impurities to ensure patient safety.[1][3]

This application note details a robust and validated analytical method for the trace-level determination of epichlorohydrin in pharmaceutical substances. The method employs Gas Chromatography coupled with Mass Spectrometry (GC-MS) and utilizes a stable isotope-labeled internal standard, Epichlorohydrin-d5, for accurate and precise quantification. The use of an isotope dilution technique minimizes variations arising from sample matrix effects and sample preparation, providing a high degree of confidence in the analytical results.[4]

Materials and Methods

Reagents and Chemicals:

  • Epichlorohydrin (CAS No. 106-89-8), analytical standard grade

  • This compound (CAS No. 69533-46-8), as an internal standard (IS)

  • Dichloromethane (DCM), HPLC or GC-MS grade, as a solvent

  • Methanol, HPLC or GC-MS grade

  • Drug Substance/API (for analysis)

Instrumentation:

A Gas Chromatograph equipped with a Mass Spectrometric detector was used. The following is a representative configuration:

  • Gas Chromatograph (GC): Agilent 6890 or equivalent

  • Mass Spectrometer (MS): Agilent 5973 or equivalent single quadrupole detector

  • GC Column: DB-624, 30 m x 0.32 mm I.D., 1.8 µm film thickness, or equivalent

  • Autosampler: Agilent 7683 or equivalent

Experimental Protocols

1. Preparation of Standard Solutions

  • Epichlorohydrin Stock Solution (SS1): Accurately weigh approximately 50 mg of epichlorohydrin into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This yields a concentration of approximately 1000 µg/mL.

  • This compound Internal Standard Stock Solution (IS-SS1): Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of about 1000 µg/mL.

  • Intermediate Standard and Internal Standard Solution (Working Standard): Prepare a series of calibration standards by diluting the Epichlorohydrin Stock Solution (SS1) and the this compound Internal Standard Stock Solution (IS-SS1) with dichloromethane. A typical concentration for the internal standard in the final working solutions would be 1 µg/mL.

2. Sample Preparation

  • Accurately weigh approximately 100 mg of the pharmaceutical drug substance into a 10 mL volumetric flask.

  • Add a known volume of the this compound Internal Standard Stock Solution (IS-SS1) to achieve a final concentration of approximately 1 µg/mL.

  • Add dichloromethane to the flask, sonicate to dissolve the sample completely, and then dilute to the mark with the same solvent.

  • If the sample is not fully soluble, centrifugation or filtration through a 0.45 µm PTFE filter may be necessary before injection.

3. GC-MS Analysis

  • Injection Volume: 1 µL

  • Inlet Temperature: 220°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Epichlorohydrin7749, 92
This compound8252, 97

Data Presentation

The following table summarizes the typical quantitative performance parameters for this analytical method, validated according to ICH guidelines.[1]

ParameterTypical Value
Limit of Detection (LOD) 0.1 ppm
Limit of Quantitation (LOQ) 0.3 ppm
Linearity (Correlation Coefficient, r²) > 0.999
Range 0.3 ppm - 10 ppm
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) < 15% at LOQ

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing stock_std Epichlorohydrin Stock working_std Working Standards stock_std->working_std stock_is This compound Stock stock_is->working_std gcms GC-MS Analysis (SIM Mode) working_std->gcms weigh_sample Weigh API add_is Spike with IS weigh_sample->add_is dissolve Dissolve in DCM add_is->dissolve filter Filter/Centrifuge dissolve->filter filter->gcms integrate Peak Integration gcms->integrate calculate Calculate Concentration integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for the analysis of epichlorohydrin in pharmaceuticals.

internal_standard_logic cluster_calibration Calibration cluster_quantification Quantification cal_standards Calibration Standards (Known Analyte & IS Conc.) cal_curve Calibration Curve (Analyte/IS Area Ratio vs. Conc. Ratio) cal_standards->cal_curve final_conc Determine Analyte Concentration from Calibration Curve cal_curve->final_conc Interpolate unknown_sample Unknown Sample (Spiked with known IS Conc.) area_ratio Measure Analyte/IS Peak Area Ratio unknown_sample->area_ratio area_ratio->final_conc

Caption: Logic of quantification using an internal standard method.

References

Application Note: Preparation of Epichlorohydrin-d5 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epichlorohydrin is a significant industrial chemical primarily used in the production of epoxy resins, synthetic glycerin, and elastomers.[1] Due to its potential migration from materials into water supplies and its classification as a probable human carcinogen (Group B2) by the United States Environmental Protection Agency (EPA), regulatory bodies have set strict limits on its concentration in drinking water.[1][2][3] Accurate quantification of epichlorohydrin at trace levels is crucial for monitoring and compliance.

Epichlorohydrin-d5 (C₃D₅ClO), the deuterated form of epichlorohydrin, serves as an ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS).[4][5][6] Its use corrects for variations in sample preparation and instrument response, enabling robust and precise quantification. This document provides detailed protocols for the preparation of this compound primary stock, intermediate, and working standard solutions for research and quality control applications.

Quantitative Data Summary

The key physicochemical properties, recommended solution parameters, and storage conditions for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of (±)-Epichlorohydrin-d5

ParameterValue/InformationSource(s)
Chemical Name2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane[6]
Synonyms3-(Chloromethyl-d2)oxirane-2,2,3-d3, (D5)epichlorohydrin[7][8]
CAS Number69533-54-6[5][6][9]
Molecular FormulaC₃D₅ClO
Molecular Weight97.56 g/mol [9][10]
Isotopic Purity≥98 atom % D[7][10]
Chemical Purity≥99%[7][10]
Physical FormLiquid[7]
Density1.247 g/mL at 25 °C[7][10]

Table 2: Recommended Solvents, Concentrations, and Storage

ParameterRecommendationSource(s)
Recommended SolventsAcetone, Acetonitrile[11][12][13]
Primary Stock Solution1 mg/mLGeneral laboratory practice[14]
Intermediate Solutions1 - 100 µg/mLGeneral laboratory practice[14]
Working Solutions0.1 µg/L - 50 µg/L (ppb)[2][4]
Storage (Neat & Solutions)Refrigerated (+2°C to +8°C) or Frozen (-20°C)[8][9][13]
StabilityProtect from light. Store in tightly sealed containers. A standard solution was stable for at least 48 hours at 25°C.[9][13][15][16]

Safety Precautions

Epichlorohydrin and its deuterated isotopologue are hazardous chemicals and must be handled with extreme caution in a well-ventilated chemical fume hood.[17]

  • Hazards: Flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is a suspected carcinogen.[7][15][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[19]

  • Handling: Prevent formation of vapors. Keep away from heat, sparks, and open flames.[15][18] Use non-sparking tools and ground/bond containers during transfer.[18]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[11][19] Do not let the product enter drains.[17]

Experimental Workflow Diagram

Epichlorohydrin_d5_Standard_Preparation_Workflow Workflow for this compound Standard Solution Preparation cluster_0 Preparation cluster_1 Dilution cluster_2 Storage & Use start Receive Neat This compound Standard weigh 1. Equilibrate and Accurately Weigh Neat Standard start->weigh dissolve 2. Dissolve in Class A Volumetric Flask with High-Purity Solvent (e.g., Acetone) weigh->dissolve stock Primary Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute1 3. Perform Serial Dilutions (using calibrated micropipettes) stock->dilute1 store Store all solutions appropriately (+2°C to -20°C, Protect from Light) stock->store intermediate Intermediate Stock Solution(s) (e.g., 10 µg/mL) dilute1->intermediate dilute2 4. Prepare Final Working Solutions for Calibration Curve intermediate->dilute2 intermediate->store working Working Standard Solutions (e.g., 0.1 - 50 µg/L) dilute2->working end Ready for Use as Internal Standard in Analytical Methods (e.g., GC/MS) working->end

Caption: Workflow for preparing this compound standard solutions.

Experimental Protocols

These protocols describe the preparation of a primary stock solution and its subsequent dilution to create working standards for analytical use.

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

Materials and Equipment:

  • (±)-Epichlorohydrin-d5 (neat material, purity ≥99%)[7][10]

  • High-purity solvent (e.g., Acetone or Acetonitrile, HPLC or MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask with stopper

  • Calibrated micropipettes or gas-tight syringes

  • Amber glass vial with a PTFE-lined cap

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Allow the sealed container of neat this compound to equilibrate to ambient laboratory temperature before opening to prevent condensation.

  • Weighing: Tare the 10 mL Class A volumetric flask on the analytical balance. Carefully transfer approximately 10 mg of neat this compound directly into the flask. Record the exact weight.

    • Note: Due to the density of this compound (~1.247 g/mL), this corresponds to approximately 8 µL.[7][10] Use of a syringe may be preferable to direct pouring.

  • Dissolution: Add a small amount of the chosen solvent (e.g., Acetone), approximately 5 mL, to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the compound is fully dissolved and the solution has returned to ambient temperature, carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Final Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the primary stock solution to a clearly labeled amber glass vial. The label should include the compound name (this compound), exact concentration (in mg/mL), solvent, preparation date, and preparer's initials. Store the solution at +2°C to +8°C or -20°C.[8][9][13]

Protocol 2: Preparation of Intermediate and Working Standard Solutions

This protocol describes a serial dilution from the 1 mg/mL primary stock solution.

Procedure for a 10 µg/mL Intermediate Solution:

  • Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the calibration mark with the same solvent used for the primary stock.

  • Stopper the flask and invert 15-20 times to ensure thorough mixing. This creates a 10 µg/mL intermediate solution.

  • Transfer to a labeled amber vial and store appropriately.

Procedure for a 100 ng/mL (0.1 µg/mL) Working Solution:

  • Allow the 10 µg/mL intermediate solution to equilibrate to room temperature.

  • Transfer 100 µL of the 10 µg/mL intermediate solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the solvent or the final matrix (e.g., reagent water) required by the analytical method.

  • Mix thoroughly by inverting the flask. This yields a 100 ng/mL working solution. Further dilutions can be made to prepare calibration standards in the required analytical range (e.g., 0.1 to 50 µg/L).[2]

References

Application Note: Isotope Dilution GC-MS for the Accurate Monitoring of Epichlorohydrin-d5 in Industrial Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichlorohydrin (ECH) is a crucial raw material in the manufacturing of plastics, polymers, and water treatment resins.[1] However, its classification as a probable human carcinogen necessitates strict monitoring of its presence in industrial wastewater to prevent environmental contamination and ensure regulatory compliance.[2][3] Industrial wastewater often presents a complex matrix, posing analytical challenges for the accurate quantification of volatile organic compounds like epichlorohydrin. This application note details a robust and sensitive method for the determination of epichlorohydrin in industrial wastewater utilizing isotope dilution gas chromatography-mass spectrometry (GC-MS) with Epichlorohydrin-d5 as an internal standard. This method offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving accurate and precise quantification of analytes in complex samples. The methodology involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample. This "isotopic internal standard" is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, any sample losses or variations in instrument response can be effectively compensated for, leading to highly reliable quantitative results.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of epichlorohydrin in industrial wastewater using isotope dilution GC-MS.

Workflow Figure 1. Experimental Workflow for Epichlorohydrin Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting SampleCollection 1. Industrial Wastewater Sample Collection Spiking 2. Spiking with This compound SampleCollection->Spiking Extraction 3. Extraction (e.g., LLE, SPE, P&T) Spiking->Extraction GCMS 4. GC-MS Analysis Extraction->GCMS DataProcessing 5. Data Processing GCMS->DataProcessing Quantification 6. Quantification DataProcessing->Quantification Report 7. Report Generation Quantification->Report

Caption: Experimental workflow for epichlorohydrin analysis.

Protocol: Isotope Dilution GC-MS of Epichlorohydrin in Industrial Wastewater

This protocol provides a detailed methodology for the analysis of epichlorohydrin in industrial wastewater samples.

1. Materials and Reagents

  • Epichlorohydrin (ECH), analytical standard

  • This compound (ECH-d5), isotopic standard[4][5]

  • Methanol, HPLC grade

  • Dichloromethane (DCM), GC grade

  • Sodium chloride, analytical grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Industrial wastewater sample

2. Standard Solution Preparation

  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of ECH and ECH-d5 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the ECH primary stock solution with methanol to cover the expected concentration range in wastewater.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the ECH-d5 primary stock solution in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Collect the industrial wastewater sample in a clean glass container and store at 4°C until analysis.

  • Allow the sample to reach room temperature.

  • To a 100 mL aliquot of the wastewater sample in a separatory funnel, add a known amount of the ECH-d5 internal standard spiking solution.

  • Add 20 g of sodium chloride to the sample to increase the ionic strength and enhance extraction efficiency.

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Repeat the extraction with two additional 25 mL portions of DCM.

  • Combine the dried DCM extracts and concentrate the volume to 1 mL using a gentle stream of nitrogen.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

    • Injector Temperature: 200°C

    • Oven Program: Initial temperature of 40°C, hold for 4 minutes, then ramp to 180°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode)

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Epichlorohydrin (ECH): m/z 57, 62, 92[6]

      • This compound (ECH-d5): m/z 62, 66, 97

5. Data Analysis and Quantification

  • Identify the peaks for ECH and ECH-d5 based on their retention times and characteristic ions.

  • Integrate the peak areas for the selected quantification ions for both the native analyte and the internal standard.

  • Calculate the response ratio of the native analyte to the internal standard.

  • Construct a calibration curve by plotting the response ratio against the concentration of the working standards.

  • Determine the concentration of epichlorohydrin in the wastewater sample from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of epichlorohydrin using various GC-MS based methods.

Table 1: Method Performance for Epichlorohydrin Analysis

ParameterIsotope Dilution GC-MS (Wastewater)Headspace GC-MS (Water)[3]Purge & Trap GC-MS (Drinking Water)[7]
Linearity Range (µg/L) 0.5 - 500.5 - 100.1 - 50
Correlation Coefficient (r²) >0.999>0.999>0.999
Method Detection Limit (MDL) (µg/L) ~0.10.1~0.03
Limit of Quantitation (LOQ) (µg/L) ~0.30.4~0.1
Recovery (%) 90 - 11095 - 10585 - 115
Relative Standard Deviation (RSD) (%) <10<15<15

Table 2: Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Epichlorohydrin 576292
This compound 626697

Addressing Matrix Effects in Industrial Wastewater

Industrial wastewater can contain a wide variety of organic and inorganic compounds that can interfere with the analysis of epichlorohydrin. These matrix effects can lead to signal suppression or enhancement, resulting in inaccurate quantification.

The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for these matrix effects.[8] Since ECH-d5 is chemically identical to the native ECH, it will be affected by the matrix in the same way during sample preparation and analysis. Therefore, the ratio of the native analyte to the internal standard will remain constant, regardless of matrix-induced signal variations.

For highly complex industrial effluents, additional sample cleanup steps may be necessary prior to extraction. These can include:

  • Solid-Phase Extraction (SPE): Can be used to remove interfering compounds and concentrate the analyte.[9]

  • Filtration: To remove suspended solids.

  • pH adjustment: To optimize the extraction efficiency of epichlorohydrin.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for ensuring accurate quantification in the presence of matrix effects using isotope dilution.

MatrixEffect Figure 2. Mitigation of Matrix Effects with Isotope Dilution cluster_problem Analytical Challenge cluster_solution Solution Matrix Complex Industrial Wastewater Matrix Interference Signal Suppression or Enhancement Matrix->Interference Inaccuracy Inaccurate Quantification Interference->Inaccuracy Compensation Compensation for Matrix Effects Interference->Compensation mitigates IDMS Isotope Dilution (this compound) IDMS->Compensation Accuracy Accurate Quantification Compensation->Accuracy

Caption: Mitigation of matrix effects with isotope dilution.

Conclusion

The use of this compound as an internal standard in an isotope dilution GC-MS method provides a highly accurate, precise, and robust approach for the routine monitoring of epichlorohydrin in challenging industrial wastewater matrices. This method effectively overcomes the limitations of traditional analytical techniques by compensating for matrix effects and ensuring reliable data for environmental compliance and process control. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories for the monitoring of this important industrial chemical.

References

Application Note: Quantitative Analysis of Epichlorohydrin in Aqueous Matrices via Derivatization and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Epichlorohydrin (ECH) is a probable human carcinogen and a highly reactive organochlorine compound used in the manufacturing of various polymers and resins.[1][2] Its presence in water and pharmaceutical products is strictly regulated due to its toxicity.[1][3] Direct analysis of ECH is challenging due to its high reactivity, volatility, and polarity.[3] This application note details a robust and sensitive method for the trace-level quantification of epichlorohydrin in aqueous samples. The method involves a derivatization step to enhance analyte stability and chromatographic performance, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Epichlorohydrin-d5 (ECH-d5) is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.

Introduction

Epichlorohydrin (1-chloro-2,3-epoxypropane) is a critical raw material in the production of epoxy resins, pharmaceuticals, and glycerol.[3][4] Leaching from polymer-coated pipes or its use in water treatment agents can lead to the contamination of drinking water.[3][5] The U.S. Environmental Protection Agency (EPA) has classified epichlorohydrin as a probable human carcinogen, necessitating sensitive and reliable analytical methods for its monitoring at trace levels.[1]

Direct injection methods for ECH analysis often suffer from poor peak shape and low sensitivity. While techniques like static headspace and purge and trap can improve detection limits, derivatization offers a superior alternative by converting the highly reactive ECH into a more stable and less polar compound, which is more amenable to GC-MS analysis.[6] This protocol describes the derivatization of ECH using sodium diethyldithiocarbamate, followed by liquid-liquid extraction and GC-MS analysis, utilizing this compound as an internal standard.

Principle of the Method

The analytical method is based on the nucleophilic ring-opening of the epoxide group of epichlorohydrin by the diethyldithiocarbamate (DDTC) anion. This reaction forms a stable, less polar derivative that can be efficiently extracted from the aqueous matrix into an organic solvent. The deuterated internal standard, this compound, undergoes the same derivatization and extraction process, ensuring that any analyte loss or variation during sample workup is accurately compensated for. The final extracts are analyzed by GC-MS, operating in Selected Ion Monitoring (SIM) mode to provide maximum sensitivity and selectivity.

Experimental Protocols

3.1. Reagents and Materials

  • Epichlorohydrin (ECH), ≥99% purity

  • (±)-Epichlorohydrin-d5 (ECH-d5), ≥98% isotopic purity[7][8]

  • Sodium diethyldithiocarbamate trihydrate (DDTC)

  • Methanol, HPLC grade

  • Dichloromethane, GC grade

  • Sodium chloride, analytical grade

  • Sodium hydroxide, analytical grade

  • Hydrochloric acid, analytical grade

  • Deionized water, 18.2 MΩ·cm

  • 20 mL screw-cap vials with PTFE-lined septa

  • 1.5 mL autosampler vials

3.2. Standard Solution Preparation

  • ECH Stock Standard (1000 µg/mL): Accurately weigh 100 mg of ECH into a 100 mL volumetric flask. Dilute to volume with methanol.

  • ECH-d5 Internal Standard (IS) Stock (1000 µg/mL): Accurately weigh 10 mg of ECH-d5 into a 10 mL volumetric flask. Dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the ECH stock standard in deionized water. A typical calibration range is 0.1 to 50 µg/L.[9] Spike each calibration standard and sample with the ECH-d5 internal standard to a final concentration of 5 µg/L.

3.3. Sample Preparation and Derivatization Protocol

  • Transfer 10 mL of the aqueous sample or calibration standard into a 20 mL screw-cap vial.

  • Add the ECH-d5 internal standard solution to achieve a concentration of 5 µg/L.

  • Add 1 mL of a freshly prepared 1% (w/v) aqueous solution of sodium diethyldithiocarbamate (DDTC).

  • Adjust the pH of the solution to >11 using 1 M sodium hydroxide.

  • Cap the vial and vortex for 30 seconds.

  • Incubate the vial in a water bath at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 2 g of sodium chloride to the vial and shake to dissolve. This enhances the extraction efficiency by salting out the derivative.

  • Add 2 mL of dichloromethane to the vial.

  • Shake vigorously for 2 minutes to extract the derivatized analyte.

  • Allow the layers to separate for 10 minutes.

  • Carefully transfer the lower organic layer (dichloromethane) to a 1.5 mL autosampler vial for GC-MS analysis.

3.4. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MS or equivalent

  • Column: DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Injection Volume: 1 µL, splitless mode

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions to Monitor:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
ECH Derivative116148208
ECH-d5 Derivative121153213

Note: The exact m/z values for the derivatives should be confirmed by running a full scan analysis of a high-concentration standard.

Diagrams and Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_product Product ECH Epichlorohydrin (ECH) Reaction + ECH->Reaction DDTC Diethyldithiocarbamate (DDTC) DDTC->Reaction Product Stable ECH-DDTC Derivative Reaction->Product Nucleophilic Ring-Opening Analytical_Workflow Sample 1. Sample Collection (10 mL Aqueous Sample) Spike 2. Internal Standard Spiking (ECH-d5) Sample->Spike Derivatize 3. Derivatization (Add DDTC, adjust pH, heat 60°C) Spike->Derivatize Extract 4. Liquid-Liquid Extraction (Dichloromethane) Derivatize->Extract Analyze 5. GC-MS Analysis (SIM Mode) Extract->Analyze Quantify 6. Data Processing & Quantification Analyze->Quantify

References

Troubleshooting & Optimization

Epichlorohydrin-d5 GC/MS Method Development Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Gas Chromatography-Mass Spectrometry (GC/MS) method development for Epichlorohydrin-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Poor or No Signal for this compound

Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

Answer: A weak or absent signal for this compound can stem from several factors, ranging from sample stability to instrument parameters. Epichlorohydrin is a reactive compound, and its deuterated analog can also be susceptible to degradation.[1]

Troubleshooting Steps:

  • Analyte Stability: Epichlorohydrin is highly reactive and can hydrolyze in water, especially when heated or in the presence of acid.[2] It is also sensitive to certain metals.[2] Ensure that your standards and samples are fresh and stored properly, refrigerated and protected from light. Consider preparing standards in a non-aqueous solvent if stability in water is a concern.

  • Inlet Decomposition: The hot GC inlet can be a source of analyte degradation.[3]

    • Lower the Inlet Temperature: Try reducing the inlet temperature in increments of 25°C to see if the signal improves.

    • Use a Deactivated Liner: An active site in the inlet liner can cause degradation. Use a fresh, deactivated liner.

  • MS Detector Settings: For trace-level analysis, full scan mode may not be sensitive enough.

    • Use Selected Ion Monitoring (SIM) Mode: SIM mode significantly increases sensitivity by monitoring only specific ions for your compound of interest.[1] For this compound (molecular weight ~97.56 g/mol ), you would monitor ions corresponding to its fragmentation pattern, which will be shifted by +5 amu compared to unlabeled epichlorohydrin.

  • Sample Introduction Technique: The choice of sample introduction can greatly impact sensitivity. For volatile compounds like epichlorohydrin in a water matrix, techniques that pre-concentrate the analyte are often necessary.[4][5]

    • Headspace (HS) or Purge and Trap (P&T): These are common and effective techniques for improving the detection of epichlorohydrin in water samples.[2][4]

  • System Check:

    • Leaks: Check for leaks in the GC system, especially around the injector and column fittings.

    • Syringe Issues: Ensure the autosampler syringe is functioning correctly and injecting the set volume.[6]

Peak Tailing for this compound

Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing for active compounds like epichlorohydrin is a common issue in GC analysis.[7] Tailing can lead to poor integration and inaccurate quantification.

Troubleshooting Steps:

  • Column Inertness: Epichlorohydrin is an active compound, and interactions with the GC column can cause peak tailing.

    • Use an Inert Column: Employ a column specifically designed for inertness, such as an Agilent J&W DB-5ms Ultra Inert column.[7]

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.

    • Column Contamination: If the column has been in use for a while, the front end may be contaminated. Trim 0.5-1 meter from the inlet side of the column.

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.[8] Ensure the column is installed at the correct depth in both the inlet and the detector as specified by the instrument manufacturer.

  • Active Sites in the Inlet:

    • Liner Deactivation: Use a fresh, high-quality deactivated liner.

    • Inlet Maintenance: Regularly clean the injector port.

  • Solvent Effects: A mismatch between the solvent polarity and the stationary phase can sometimes cause peak shape issues.[9]

Inconsistent Results and Poor Reproducibility

Question: I am getting inconsistent peak areas and retention times for this compound. What could be the cause?

Answer: Poor reproducibility can be frustrating and can invalidate your results. The issue can lie with sample preparation, the autosampler, or the GC system itself.

Troubleshooting Steps:

  • Sample Preparation:

    • Internal Standard Addition: Ensure the internal standard (this compound) is added precisely and consistently to all standards and samples.

    • Sample Volatility: Epichlorohydrin is volatile. Keep vials capped and minimize the time samples are left uncapped. Use autosampler vials with low-bleed septa.

  • Autosampler and Injection:

    • Syringe Contamination: The syringe may have carryover. Ensure proper syringe washing between injections.

    • Injection Volume: Verify that the autosampler is injecting the correct and consistent volume.

  • GC System Stability:

    • Gas Flows: Check for stable carrier gas flow and pressure.

    • Temperature Stability: Ensure the oven and inlet temperatures are stable.

  • Analyte Stability in Solution: Epichlorohydrin can degrade over time in solution.[10] Prepare fresh calibration standards regularly. If using an autosampler, consider a refrigerated tray to maintain sample integrity during a long sequence.

Calibration Curve Issues (Non-linearity)

Question: My calibration curve for this compound is not linear. What should I check?

Answer: A non-linear calibration curve can be caused by a variety of factors, from detector saturation at high concentrations to analyte degradation or adsorption at low concentrations.

Troubleshooting Steps:

  • Concentration Range:

    • High Concentrations: At the upper end of the calibration range, the detector may become saturated. Try a narrower concentration range.

    • Low Concentrations: At the lower end, adsorption in the inlet or column can lead to a non-linear response. Ensure the system is sufficiently inert.

  • Isotopic Interference: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, which can become more pronounced at high analyte-to-internal standard concentration ratios, potentially causing non-linear calibration.[11]

  • Sample Preparation Error: Double-check the dilution calculations and preparation of your calibration standards.

  • Integration Parameters: Ensure that the peak integration parameters are set correctly and consistently across all calibration levels.

Quantitative Data Summary

The following table summarizes typical quantitative parameters reported in various studies for the analysis of epichlorohydrin.

ParameterMethodConcentration RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LinearityHeadspace Trap-GC/MS0.1 - 50 µg/L0.9993--[2]
LinearityIsotope Dilution GC-MS0.0645 - 3.87 µg/L> 0.9990.015 µg/L0.052 µg/L[12]
LinearityHeadspace-GC/MS0.5 - 10 µg/L> 0.9990.1 µg/L0.4 µg/L[5]
LinearityPurge and Trap GC-MS30 - 5,000 ppt-30 ppt-
LinearityGC/FID0.08 - 1.60 ng> 0.9997< 0.07 µg/L-

Experimental Protocols

Protocol 1: Headspace GC/MS Analysis of Epichlorohydrin in Water

This protocol is a general guideline based on common practices and should be optimized for your specific instrumentation and analytical needs.

1. Sample and Standard Preparation:

  • Prepare a stock solution of Epichlorohydrin in methanol.

  • Prepare working standards by diluting the stock solution in reagent-free water in headspace vials.

  • Add a consistent amount of this compound internal standard solution to each standard and sample vial.

2. Headspace Autosampler Parameters:

  • Oven Temperature: 70-80°C[2][5]

  • Thermostat Time: 20 minutes[2]

  • Transfer Line Temperature: 170-180°C[2][5]

  • Injection Volume: 1 mL loop

3. GC/MS Parameters:

  • GC Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness)[1][13]

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

  • Inlet Temperature: 180-200°C

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 140°C

    • Ramp: 20°C/min to 220°C, hold for 4 minutes[5]

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (Epichlorohydrin): m/z 57 (quantifier), 62, 49 (qualifiers)[2]

    • Ions to Monitor (this compound): m/z 62 (quantifier), 67, 52 (qualifiers) - Note: These are predicted ions and should be confirmed by analyzing a standard.

Visualizations

Troubleshooting Workflow for Poor or No Signal

PoorSignalWorkflow Troubleshooting Workflow: Poor or No Signal start Start: No/Poor Signal for This compound check_stability Check Analyte Stability - Prepare fresh standards - Check storage conditions start->check_stability signal_improved Signal Improved? check_stability->signal_improved Fresh standards run check_inlet Investigate Inlet Degradation - Lower inlet temperature - Use a new deactivated liner check_inlet->signal_improved Changes made check_ms Optimize MS Settings - Switch to SIM mode - Verify monitored ions check_ms->signal_improved Changes made check_sample_intro Evaluate Sample Introduction - Consider HS or P&T - Check for leaks check_sample_intro->signal_improved Changes made signal_improved->check_inlet No signal_improved->check_ms No signal_improved->check_sample_intro No problem_solved Problem Solved signal_improved->problem_solved Yes contact_support Contact Instrument Support signal_improved->contact_support No, after all checks

Caption: A logical workflow for troubleshooting poor or no signal for this compound.

Troubleshooting Workflow for Peak Tailing

PeakTailingWorkflow Troubleshooting Workflow: Peak Tailing start Start: Peak Tailing Observed check_column_inertness Assess Column Inertness - Use an Ultra Inert column - Trim column inlet (0.5m) start->check_column_inertness peak_shape_improved Peak Shape Improved? check_column_inertness->peak_shape_improved Action taken check_installation Verify Column Installation - Check depth in inlet - Check depth in detector check_installation->peak_shape_improved Action taken check_inlet_activity Check for Inlet Activity - Replace with new deactivated liner - Clean the inlet check_inlet_activity->peak_shape_improved Action taken peak_shape_improved->check_installation No peak_shape_improved->check_inlet_activity No problem_solved Problem Solved peak_shape_improved->problem_solved Yes consider_new_column Consider New Column peak_shape_improved->consider_new_column No, after all checks

Caption: A step-by-step guide to troubleshooting peak tailing issues.

References

Technical Support Center: Overcoming Matrix Effects in Epichlorohydrin-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Epichlorohydrin-d5 (ECH-d5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1] In gas chromatography-mass spectrometry (GC-MS), co-extracted matrix components can also increase the instrument response, leading to an overestimation of the analyte's concentration.[2] Common sources of matrix effects in complex biological and environmental samples include salts, lipids, proteins, and other organic molecules.[1][3]

Q2: How does using a deuterated internal standard like this compound help in mitigating matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][4] Because they are chemically almost identical to the analyte of interest (Epichlorohydrin), they are expected to co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][5] The use of an SIL-IS can also compensate for losses during sample preparation and extraction.[6][7]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards like ECH-d5 may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][8] Additionally, differences in extraction recovery between the analyte and the SIL-IS have also been observed.

Q4: What are the key considerations when selecting and using this compound as an internal standard?

A4: When using ECH-d5, it is crucial to ensure its isotopic and chemical purity to avoid interference with the non-labeled analyte.[5] Ideally, the deuterated standard should have high isotopic enrichment (≥98%) and high chemical purity (>99%).[5] It is also important to verify that the analyte and the internal standard co-elute under the established chromatographic conditions to ensure they are subjected to the same matrix effects.[9] The internal standard should be added at the earliest stage of the sample preparation process to account for any variability in extraction recovery.[1]

Troubleshooting Guides

Problem 1: Poor reproducibility and accuracy in ECH-d5 quantification.

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement. A post-extraction spike experiment is a common method for this assessment.

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[4][10] Consider the following techniques:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively isolate ECH-d5 and remove matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the removal of interferences.[10]

    • Protein Precipitation (PPT): For biological samples, ensure efficient protein removal as they are a major source of matrix effects.[10]

  • Chromatographic Separation: Modify your GC or LC method to achieve better separation between ECH-d5 and co-eluting matrix components. This could involve changing the column, temperature gradient, or mobile phase composition.[4][11]

  • Sample Dilution: If the sensitivity of the method allows, diluting the sample extract can reduce the concentration of matrix components and thus their effect on ionization.[12][13]

Problem 2: The analyte (Epichlorohydrin) and the deuterated internal standard (ECH-d5) do not co-elute perfectly.

Possible Cause: Isotope effect leading to a slight difference in retention time.

Troubleshooting Steps:

  • Confirm Co-elution: Carefully examine the chromatograms of the analyte and ECH-d5 to determine the extent of separation.

  • Adjust Chromatographic Conditions:

    • Modify Temperature Program (for GC): A slower temperature ramp may improve co-elution.

    • Change Column: A column with slightly lower resolution might help the peaks to overlap completely.[9]

    • Isocratic Elution (for LC): If using a gradient, switching to an isocratic method around the elution time of the analyte and IS might promote co-elution.

  • Evaluate the Impact: If a slight separation cannot be avoided, it is crucial to assess if it leads to differential matrix effects. This can be done by performing a matrix effect study across the peak widths of both the analyte and the internal standard.

Problem 3: Unexpectedly high or low concentrations of Epichlorohydrin are reported.

Possible Cause: Ion enhancement or suppression that is not fully compensated by ECH-d5.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This qualitative technique can help identify regions in the chromatogram where significant ion suppression or enhancement occurs.[3][11] This involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your samples.[2][14] This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition Method: For particularly complex matrices where finding a suitable blank matrix is difficult, the method of standard addition can be employed to achieve accurate quantification.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for Epichlorohydrin in a specific matrix and to evaluate the effectiveness of this compound in compensating for these effects.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Epichlorohydrin and this compound at low and high concentrations in a clean solvent (e.g., the final mobile phase composition or extraction solvent).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through the entire sample preparation procedure. After the final extraction step, spike the analyte and the internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. This set is primarily used to determine recovery but is often performed concurrently.

  • Analyze Samples: Inject all three sets of samples into the GC-MS or LC-MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]

    • An MF value < 1 indicates ion suppression, while an MF value > 1 indicates ion enhancement.

    • An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect. The coefficient of variation (CV%) of the IS-Normalized MF across different matrix sources should ideally be less than 15%.[1]

Quantitative Data Summary

Table 1: Hypothetical Data from a Matrix Effect Experiment for Epichlorohydrin Analysis

Sample SetAnalyte Peak Area (Epichlorohydrin)IS Peak Area (ECH-d5)Analyte/IS RatioMatrix Factor (MF)IS-Normalized MF
Set A (Neat) 1,200,0001,500,0000.80--
Set B (Post-Spike)
Lot 1850,0001,100,0000.770.710.96
Lot 2820,0001,050,0000.780.680.98
Lot 3880,0001,150,0000.770.730.96
Average 850,000 1,100,000 0.77 0.71 0.97
CV% 3.5% 4.5% 0.9% 3.5% 1.2%

In this example, the analyte experiences significant ion suppression (average MF = 0.71). However, the IS-Normalized MF is close to 1 with a low CV%, indicating that this compound is effectively compensating for the matrix effect.

Visualizations

a cluster_0 Troubleshooting Workflow for Matrix Effects start Inaccurate/Irreproducible Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Prep (SPE, LLE, Dilution) me_present->optimize_sp Yes end Accurate & Reproducible Results me_present->end No optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_mmc Use Matrix-Matched Calibration optimize_chrom->use_mmc use_mmc->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

b cluster_1 Experimental Workflow for Matrix Effect Assessment prep_set_a Prepare Set A: Analyte + IS in Neat Solvent analysis GC/LC-MS Analysis prep_set_a->analysis prep_set_b Prepare Set B: Post-Extraction Spike of Blank Matrix prep_set_b->analysis calculation Calculate Matrix Factor (MF) and IS-Normalized MF analysis->calculation interpretation Interpret Results: Assess Ion Suppression/Enhancement & IS Compensation calculation->interpretation

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Optimizing Epichlorohydrin-d5 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Epichlorohydrin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a low signal-to-noise (S/N) ratio for my this compound internal standard. What are the common causes?

A low S/N ratio for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. Common causes include:

  • Suboptimal Instrument Parameters: Incorrect GC inlet temperature, carrier gas flow rate, or MS source parameters can lead to poor analyte transfer and ionization.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source.[1][2]

  • Analyte Degradation: Epichlorohydrin is a reactive epoxide and can degrade in the GC inlet or on an active column, leading to a reduced signal.[3]

  • Poor Sample Preparation: Inefficient extraction or pre-concentration of the analyte from the sample matrix will result in a low concentration reaching the detector.

  • Leaks in the GC-MS System: Leaks in the injection port, column fittings, or MS vacuum system can decrease sensitivity.[4]

  • Contamination: A contaminated GC inlet liner, column, or MS source can increase background noise and suppress the analyte signal.

Q2: How can I troubleshoot a poor peak shape, such as tailing, for this compound?

Peak tailing for active compounds like epichlorohydrin is a common issue in GC-MS analysis.[5] Here are some troubleshooting steps:

  • GC Inlet Maintenance: The GC inlet is a primary source of peak tailing. Regularly replace the inlet liner and septum. An active (dirty) liner can cause analyte adsorption.[6]

  • Inlet Liner Selection: Use a deactivated inlet liner. For active compounds, a single taper or double taper liner can prevent interaction with the hot metal surfaces of the inlet.[7][8] The use of deactivated quartz wool within the liner can aid in volatilization but may also introduce activity if not properly deactivated.[9]

  • Column Health: The GC column can develop active sites over time. Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.

  • Proper Column Installation: Ensure the column is installed correctly in both the injector and the detector to avoid dead volume, which can cause peak distortion.

  • Injection Technique: Optimize the injection volume and speed. For splitless injections, ensure the initial oven temperature is appropriate for solvent focusing.

Q3: What are the recommended storage conditions for this compound stock solutions?

Proper storage of your this compound standard is crucial for maintaining its integrity. Studies have shown that epichlorohydrin solutions can degrade over time, especially at room temperature.[10]

ParameterRecommendation
Solvent Prepare stock solutions in a solvent like methanol or acetone.
Temperature Store stock solutions at refrigerated temperatures (+2°C to +8°C).[11] For long-term storage, aliquoting and storing at -20°C is a common practice for many standards.
Container Use tightly sealed vials to prevent evaporation.
Light Protect from light.[11]
Working Solutions Prepare fresh working solutions from the stock solution daily or as needed.

A stability study of an epichlorohydrin standard solution stored at 25 ± 2°C showed stability for up to 48 hours with a relative standard deviation (RSD) of 3.3% for the area response.[12] However, another study indicated significant degradation at room temperature within 7 to 14 days, highlighting the importance of refrigeration.[10]

Troubleshooting Guides

Guide 1: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

LowSignalTroubleshooting Start Low Signal for this compound Check_MS_Tune Verify MS Tune and Calibration Start->Check_MS_Tune Check_Leaks Perform Leak Check on GC-MS Check_MS_Tune->Check_Leaks Tune OK Resolved Signal Improved Check_MS_Tune->Resolved Tune Issue Fixed Check_Injection Inspect Syringe and Injection Port Check_Leaks->Check_Injection No Leaks Check_Leaks->Resolved Leak Fixed Optimize_MS Optimize MS Source Parameters Check_Injection->Optimize_MS Injection OK Check_Injection->Resolved Injection Issue Fixed Optimize_GC Optimize GC Method Parameters Optimize_MS->Optimize_GC No Improvement Optimize_MS->Resolved Signal Improved Sample_Prep Evaluate Sample Preparation Optimize_GC->Sample_Prep No Improvement Optimize_GC->Resolved Signal Improved Derivatization Consider Derivatization Sample_Prep->Derivatization No Improvement Sample_Prep->Resolved Signal Improved Derivatization->Resolved

Caption: Troubleshooting workflow for low signal intensity.

Guide 2: High Background Noise

High background noise can significantly impact the signal-to-noise ratio. This guide outlines steps to identify and reduce background interference.

HighBackgroundTroubleshooting Start High Background Noise Blank_Run Analyze a Solvent Blank Start->Blank_Run Source_Contamination Check for Contamination Source Blank_Run->Source_Contamination Noise Present in Blank Resolved Background Reduced Blank_Run->Resolved Noise Absent in Blank (Sample Matrix Issue) Carrier_Gas Verify Carrier Gas Purity Source_Contamination->Carrier_Gas Identify Contaminant Ions Column_Bleed Check for Column Bleed Carrier_Gas->Column_Bleed Gas is Pure Carrier_Gas->Resolved Gas Trap Replaced Septum_Bleed Inspect Septum for Bleed Column_Bleed->Septum_Bleed Bleed is Low Column_Bleed->Resolved Column Conditioned/ Replaced Clean_System Clean Inlet and MS Source Septum_Bleed->Clean_System Septum OK Septum_Bleed->Resolved Septum Replaced Clean_System->Resolved

Caption: Troubleshooting workflow for high background noise.

Experimental Protocols

Protocol 1: Headspace GC-MS for Epichlorohydrin in Water

This protocol is adapted from a method for the low-level analysis of epichlorohydrin in drinking water.[13]

  • Sample Preparation:

    • Place a 10 mL water sample into a 20 mL headspace vial.

    • Add this compound internal standard to the vial.

    • Seal the vial immediately.

  • Headspace Autosampler Conditions:

ParameterValue
Oven Temperature70 °C
Needle Temperature160 °C
Transfer Line Temperature170 °C
Vial Equilibration Time20 min
Injection Time0.3 min
  • GC-MS Conditions:

ParameterValue
GC System PerkinElmer Clarus 600 or equivalent
Column Elite-WAX (60 m x 0.25 mm, 0.5 µm) or equivalent
Carrier Gas Helium at 25 psi
Inlet Temperature 180 °C
Oven Program 40°C (hold 5 min), ramp to 180°C at 10°C/min, hold 5 min
MS System PerkinElmer Clarus 600T or equivalent
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Epichlorohydrin: m/z 57 (quantification), 62, 49 (confirmation) this compound: (Predictive) m/z 62 (quantification), 51, 67 (confirmation)

Note: The ions for this compound are predicted based on the fragmentation pattern of the non-deuterated analog and the mass shift of +5. These should be confirmed experimentally.

Protocol 2: Derivatization for Enhanced Sensitivity (Conceptual)

Derivatization can improve the chromatographic properties and sensitivity of epichlorohydrin.[14][15] This conceptual protocol outlines the steps for a derivatization reaction with 3,5-difluorobenzylamine.

  • Derivatization Reaction:

    • In a suitable vial, combine the sample extract containing epichlorohydrin with a solution of 3,5-difluorobenzylamine in an appropriate solvent.

    • Add a catalyst, such as a Lewis acid (e.g., Fe(III)), to facilitate the reaction.

    • Heat the mixture at a controlled temperature for a specific duration to ensure complete derivatization.

    • After cooling, the reaction mixture may require a cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove excess derivatizing agent and other byproducts.

  • GC-MS Analysis:

    • Analyze the resulting derivative by GC-MS. The derivatization will increase the molecular weight and may alter the fragmentation pattern, potentially leading to more specific and intense ions for quantification.

DerivatizationWorkflow Sample Sample Extract (containing Epichlorohydrin) Reaction Reaction (+ Catalyst, Heat) Sample->Reaction Reagent Derivatizing Agent (e.g., 3,5-difluorobenzylamine) Reagent->Reaction Cleanup Sample Cleanup (LLE or SPE) Reaction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis

Caption: Conceptual workflow for derivatization of epichlorohydrin.

Data Presentation

Table 1: GC-MS Method Parameters for Epichlorohydrin Analysis

This table summarizes typical GC-MS parameters from various methods for the analysis of epichlorohydrin.

ParameterMethod 1: Headspace[13]Method 2: Purge & Trap[1]Method 3: Liquid-Liquid Extraction[16]
Column Elite-WAX (60m x 0.25mm, 0.5µm)Rtx-624 (20m x 0.18mm, 1.0µm)DB-WAX or equivalent
Carrier Gas HeliumHeliumHelium
Inlet Temp. 180°C220°C220°C
Oven Program 40°C(5min)-10°C/min-180°C(5min)35°C(3min)-15°C/min-100°C-25°C/min-240°CIsothermal or ramped program
MS Mode SIMSIMSIM
Quant Ion (ECH) m/z 57m/z 57m/z 57
Confirm Ions (ECH) m/z 62, 49m/z 49, 62m/z 49, 62, 92
Table 2: Performance Data from an Isotope Dilution GC-MS Method

The following data is from a study on the determination of epichlorohydrin in drinking water using this compound as an internal standard.[17]

ParameterValue
Linear Range 0.0645 - 3.8700 µg/L
Correlation Coefficient (r) > 0.999
Limit of Detection (LOD) 0.015 µg/L
Limit of Quantification (LOQ) 0.052 µg/L
Average Recoveries 95.7% - 98.7%
Relative Standard Deviation (RSD) 3.1% - 7.9%

This technical support guide provides a starting point for improving your this compound analysis. For more specific issues, consulting your instrument manufacturer's resources or a qualified service engineer is recommended.

References

potential for Epichlorohydrin-d5 degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Epichlorohydrin-d5 degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a deuterated form of epichlorohydrin, often used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the quantification of epichlorohydrin.[1] Its stability is critical for accurate and reliable analytical results. Degradation of the internal standard can lead to an overestimation of the analyte concentration.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for epichlorohydrin, and presumably for this compound, is hydrolysis.[2][3] This reaction is catalyzed by both acidic and basic conditions.[4] The epoxide ring is susceptible to nucleophilic attack by water, leading to the formation of 3-chloro-1,2-propanediol-d5.

Q3: What factors can influence the degradation of this compound during sample preparation?

Several factors can accelerate the degradation of this compound:

  • pH: Both acidic and basic conditions significantly increase the rate of hydrolysis.[4][5]

  • Temperature: Higher temperatures accelerate the degradation process.[6][7] One study on epichlorohydrin showed complete degradation within 14 days at room temperature, while refrigeration helped maintain its concentration for at least 7 days.[8]

  • Moisture: The presence of water is necessary for hydrolysis.[9][10]

  • Incompatible Reagents: Contact with strong acids, bases, oxidizing agents, and reducing agents should be avoided.[9][11]

Q4: How can I minimize the degradation of this compound in my samples?

To minimize degradation, consider the following precautions:

  • Control pH: Whenever possible, maintain the sample and extraction solvent at a neutral pH.

  • Maintain Low Temperatures: Perform sample preparation steps on ice or at reduced temperatures. Store samples and standards refrigerated (+2°C to +8°C) or frozen.[12]

  • Use Anhydrous Solvents: For extraction and reconstitution, use dry solvents to minimize the presence of water.

  • Limit Exposure Time: Process samples as quickly as possible to reduce the time this compound is exposed to potentially degrading conditions.

  • Proper Storage: Store stock solutions and samples in tightly sealed containers, protected from light, and at recommended low temperatures.[12]

Troubleshooting Guide

This guide addresses common issues related to this compound degradation.

Issue 1: Inconsistent or low internal standard (IS) response.
  • Potential Cause: Degradation of this compound in the stock solution, during sample preparation, or in the final extract.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its response to the stored stock solution.

    • Evaluate Sample Preparation Steps:

      • pH Check: Measure the pH of your sample matrix and any aqueous reagents used.

      • Temperature Control: Ensure all steps are performed at the intended low temperature.

      • Solvent Purity: Confirm the use of high-purity, dry solvents.

    • Assess Matrix Effects: The sample matrix itself can sometimes contribute to degradation. Perform a stability experiment by spiking this compound into a blank matrix and analyzing it at different time points.

Issue 2: High variability in analytical results.
  • Potential Cause: Inconsistent degradation of this compound across different samples.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure uniform handling and processing times for all samples.

    • Matrix Evaluation: Investigate if variability in the sample matrix composition (e.g., pH differences between samples) is contributing to inconsistent degradation.

    • Internal Standard Addition Point: Add the this compound internal standard as early as possible in the sample preparation workflow to compensate for variability in extraction efficiency and potential degradation during processing.

Data on Epichlorohydrin Stability

While specific quantitative data for this compound degradation is limited, the following table summarizes the known stability information for epichlorohydrin, which is expected to be a close proxy.

ConditionMatrixTemperatureStability ObservationReference
Neutral pHDistilled WaterNot SpecifiedHalf-life of 8.2 days[2]
Neutral pHSeawaterNot SpecifiedHalf-life of 5.3 days[2]
UnspecifiedWaterRoom Temperature30-40% degradation after 7 days; complete degradation within 14 days[8]
UnspecifiedWaterRefrigeratedStable for at least 7 days[8]
Acidic/BasicAqueousModerateAccelerated hydrolysis[6]
Recommended StorageNeat+2°C to +8°CStable[12]

Experimental Protocol: Assessing this compound Stability in a Specific Matrix

This protocol provides a general framework for evaluating the stability of this compound in your specific sample matrix and under your experimental conditions.

Objective: To determine the stability of this compound in a given biological or environmental matrix under specific storage and sample processing conditions.

Materials:

  • This compound stock solution

  • Blank matrix (the same type as your study samples)

  • Extraction solvents and reagents

  • Analytical column and instrument (e.g., GC-MS)

Procedure:

  • Prepare Stability Samples:

    • Spike a known concentration of this compound into multiple aliquots of the blank matrix. A typical concentration would be the same as that used in your analytical method.

    • Prepare a sufficient number of aliquots to be analyzed at several time points.

  • Time Zero (T0) Analysis:

    • Immediately after spiking, process and analyze a set of aliquots (e.g., n=3) to establish the initial concentration or response of this compound.

  • Storage and Incubation:

    • Store the remaining aliquots under the conditions you wish to evaluate (e.g., room temperature, refrigerated, frozen, or specific temperatures encountered during sample preparation).

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 2, 4, 8, 24 hours for short-term stability; 1, 7, 14, 30 days for long-term stability), retrieve a set of aliquots from storage.

    • Process and analyze the samples using your validated analytical method.

  • Data Analysis:

    • Calculate the mean concentration or response of this compound at each time point.

    • Compare the mean concentration/response at each time point to the T0 value.

    • A common acceptance criterion is that the mean concentration at each time point should be within ±15% of the T0 concentration.

Visualizations

Troubleshooting_Epichlorohydrin_d5_Degradation cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent or Low IS Response check_stock Verify Stock Solution Integrity start->check_stock eval_prep Evaluate Sample Preparation Conditions check_stock->eval_prep Stock OK prep_fresh Prepare Fresh Stock Solution check_stock->prep_fresh Stock Degraded assess_matrix Assess Matrix Effects eval_prep->assess_matrix Prep Conditions OK control_ph Control pH (Maintain Neutral) eval_prep->control_ph pH Extreme control_temp Control Temperature (Use Low Temp) eval_prep->control_temp High Temp use_dry Use Anhydrous Solvents eval_prep->use_dry Moisture Present run_stability Run Matrix Stability Experiment assess_matrix->run_stability Degradation_Pathway ECH_d5 This compound C₃D₅ClO Degradation_Product 3-Chloro-1,2-propanediol-d5 C₃H₃D₅ClO₂ ECH_d5->Degradation_Product Hydrolysis H2O {Water | H₂O} H2O->Degradation_Product Conditions Accelerated by: - Acidic pH - Basic pH - High Temperature Degradation_Product->Conditions

References

Epichlorohydrin-d5 Stability in Organic Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Epichlorohydrin-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in organic solvents?

A1: The stability of this compound is primarily influenced by three factors:

  • Presence of Nucleophiles: this compound is an epoxide, a reactive functional group susceptible to ring-opening by nucleophiles. Protic solvents (e.g., methanol, ethanol) and contaminants like water can react with the epoxide ring, leading to degradation.

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.[1] Therefore, storage at elevated temperatures will decrease the stability of this compound. Refrigeration is crucial for preserving solutions of epichlorohydrin.[1]

  • pH (Acidity/Basicity): Both acidic and basic conditions can catalyze the hydrolysis and polymerization of epichlorohydrin.[2] It is important to avoid these conditions in your solvent and experimental setup.

Q2: What are the recommended storage conditions for solutions of this compound in organic solvents?

A2: To ensure the longevity of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (+2°C to +8°C).[3]

  • Inert Atmosphere: For long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Light Protection: Protect solutions from light.[3]

  • Container: Use tightly sealed, appropriate glass vials to prevent solvent evaporation and moisture ingress.

Q3: Which organic solvents are most suitable for preparing stable stock solutions of this compound?

A3: Aprotic, non-nucleophilic solvents are the best choice for preparing stable stock solutions of this compound. Acetonitrile is a commonly used solvent for commercial preparations.[2][4][5] Anhydrous grade solvents should be used whenever possible to minimize water content. While epichlorohydrin is miscible with many polar organic solvents, protic solvents like methanol can react with it over time.[6]

Q4: Can I use DMSO as a solvent for this compound?

A4: Extreme caution is advised when using Dimethyl Sulfoxide (DMSO) with this compound, especially with heating. There have been reports of explosive reactions when heating epichlorohydrin and DMSO together. If DMSO must be used, it is critical to maintain low temperatures and perform a thorough safety assessment.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Loss of this compound signal over time in prepared solutions. Degradation of this compound due to reaction with solvent or contaminants (e.g., water).• Prepare fresh solutions before use.• Store solutions at refrigerated temperatures (+2°C to +8°C).• Use anhydrous aprotic solvents (e.g., acetonitrile).• Avoid protic solvents for long-term storage.
Appearance of unexpected peaks in the chromatogram. Degradation products from the reaction of this compound with the solvent or contaminants.• Identify potential degradation products by mass spectrometry (e.g., hydrolyzed product).• Prepare a fresh standard to confirm the identity of the this compound peak.• See the degradation pathway diagram below for common adducts.
Poor peak shape (e.g., tailing) in GC analysis. Active sites in the GC inlet or column interacting with the reactive epoxide group.• Use an ultra-inert GC column.• Ensure the GC inlet liner is clean and deactivated.• Consider derivatization of this compound to a more stable compound before analysis.
Inconsistent results between experimental replicates. Instability of the sample during preparation or analysis.• Minimize the time samples are kept at room temperature before analysis.• Use an autosampler with cooling capabilities.• Ensure consistent sample preparation procedures.

Stability Data

The following table summarizes the known stability of epichlorohydrin, which is expected to be comparable to this compound. Quantitative data in anhydrous organic solvents is limited in the literature; therefore, a qualitative assessment is provided based on chemical principles.

SolventTemperatureStabilityNotes
Water (neutral pH)Room TemperatureUnstable30-40% degradation after 7 days; complete degradation within 14 days.[1]
Water (neutral pH)RefrigeratedModerately StableEffective at maintaining concentration for at least 7 days.[1]
Acetonitrile (anhydrous)RefrigeratedStableRecommended solvent for commercial standards.[2][4][5]
Methanol (anhydrous)RefrigeratedModerately StablePotential for slow reaction over time due to the nucleophilic nature of methanol.[6]
DMSORoom TemperatureUse with CautionRisk of exothermic reaction, especially with heating.
ChloroformRefrigeratedStableA non-protic solvent, should be suitable for storage if anhydrous.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Organic Solvent

This protocol outlines a general method for determining the stability of this compound in a chosen organic solvent using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound

  • High-purity anhydrous organic solvent of choice

  • Internal standard (e.g., Toluene-d8)

  • Autosampler vials with caps

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL.

  • Spike the working solution with the internal standard at a final concentration of 10 µg/mL.

3. Stability Study Setup:

  • Dispense aliquots of the working solution into multiple autosampler vials.

  • Store the vials under the desired conditions (e.g., room temperature and +4°C).

  • Analyze a vial from each storage condition at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

4. GC-MS Analysis:

  • GC Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Inlet Temperature: 250°C

  • Oven Program: 40°C hold for 2 minutes, ramp to 200°C at 15°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Detection Mode: Selected Ion Monitoring (SIM)

    • This compound ions: m/z 62, 57, 49 (adjust for D5 mass shift if necessary)

    • Internal Standard ions: (e.g., for Toluene-d8: m/z 98, 70)

5. Data Analysis:

  • Calculate the peak area ratio of the this compound to the internal standard for each time point.

  • Plot the peak area ratio against time for each storage condition.

  • Determine the percentage of this compound remaining at each time point relative to the initial (time 0) measurement.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock Solution prep_working Prepare 10 µg/mL Working Solution with Internal Standard prep_stock->prep_working storage_rt Store at Room Temperature prep_working->storage_rt Aliquot storage_fridge Store at +4°C prep_working->storage_fridge Aliquot gcms GC-MS Analysis at Time Points (0, 24, 48, 72h, 1 week) storage_rt->gcms storage_fridge->gcms calc Calculate Peak Area Ratios gcms->calc plot Plot Stability Over Time calc->plot

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway ECH This compound hydrolysis_product Ring-Opened Diol (Degradation Product) ECH->hydrolysis_product Hydrolysis ether_product Ring-Opened Ether (Degradation Product) ECH->ether_product Alcoholysis H2O H₂O (Water) ROH R-OH (Alcohol) AcidBase Acid/Base Catalyst AcidBase->ECH Catalyzes Degradation

Caption: Potential degradation pathways of this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Inconsistent Analytical Results check_freshness Is the solution freshly prepared? start->check_freshness check_storage Was the solution stored properly (refrigerated, sealed)? check_freshness->check_storage Yes solution_fresh Prepare a fresh solution check_freshness->solution_fresh No check_solvent Is the solvent anhydrous and aprotic? check_storage->check_solvent Yes solution_storage Store solutions at +4°C in sealed vials check_storage->solution_storage No check_gc Is the GC system (inlet, column) inert? check_solvent->check_gc Yes solution_solvent Use anhydrous acetonitrile check_solvent->solution_solvent No issue_degradation Likely Degradation check_gc->issue_degradation Yes solution_gc Use an inert column and liner check_gc->solution_gc No

Caption: Troubleshooting flowchart for inconsistent this compound analysis.

References

Technical Support Center: Optimizing Injection Parameters for Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) injection parameters for Epichlorohydrin-d5.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound by GC-MS?

A1: Epichlorohydrin is a reactive compound, and its deuterated analog, this compound, shares similar chemical properties. Key challenges include:

  • Thermal Degradation: Epichlorohydrin can degrade at high temperatures in the GC injector, leading to poor peak shape and inaccurate quantification. One study noted that an inlet temperature above 160°C caused baseline drift and slight degradation of epichlorohydrin.[1]

  • Adsorption: As an active compound, this compound can adsorb to active sites in the injector liner, column, or other parts of the system, resulting in peak tailing and reduced response.[2]

  • Hydrolysis: Epichlorohydrin can hydrolyze in the presence of water, especially at elevated temperatures.[3] While samples are typically in an organic solvent, any residual water can be problematic.

Q2: What type of GC inlet liner is recommended for this compound analysis?

A2: For active compounds like this compound, it is crucial to use a highly inert liner to minimize adsorption and degradation.[4]

  • Deactivated Liners: Always use a deactivated (silanized) liner. Tapered liners, particularly those with a taper at the bottom, can help direct the sample onto the column and minimize contact with the metal inlet seal.[4][5]

  • Glass Wool: The use of deactivated glass wool can aid in sample vaporization and improve reproducibility.[6][7] However, for very active compounds, the wool itself can be a source of activity, so its necessity should be evaluated.[6][8]

Q3: Should I use a split or splitless injection for this compound?

A3: The choice between split and splitless injection depends on the concentration of your sample.

  • Splitless Injection: This is the preferred method for trace analysis, as it ensures the majority of the sample is transferred to the column.[9][10][11] When using splitless injection, optimizing the splitless hold time is critical to ensure efficient transfer of this compound to the column while venting the solvent.[5][7]

  • Split Injection: If the sample concentration is high, a split injection can be used to avoid overloading the column.[9][10]

Q4: What are typical injector temperatures for Epichlorohydrin analysis?

A4: Injector temperatures for epichlorohydrin analysis vary in the literature, but a key consideration is to balance efficient vaporization with minimizing thermal degradation. Reported temperatures range from 130°C to 220°C.[1][12] A good starting point is a lower temperature (e.g., 150-180°C), which can be optimized based on peak shape and response.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, focusing on injection-related problems.

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks - Syringe issue (blocked or not dispensing).- Incorrect injector temperature (too low for vaporization).- Leak in the injector.- Active sites in the inlet adsorbing the analyte.- Check the syringe for proper operation and sample uptake.- Gradually increase the injector temperature, but be mindful of potential degradation.- Perform a leak check of the injector septa and fittings.- Replace the inlet liner with a new, deactivated liner. Consider a liner with glass wool to ensure vaporization.[2]
Peak Tailing - Active sites in the injector liner or on glass wool.- Column contamination or degradation.- Dead volume from improper column installation.- Use a highly inert, deactivated liner. If using glass wool, ensure it is also deactivated.[4]- Condition the column according to the manufacturer's instructions.- Re-install the column, ensuring a clean, square cut and proper insertion depth into the injector and detector.
Peak Fronting - Column overload.- Incompatible solvent or incorrect initial oven temperature.- Dilute the sample or increase the split ratio if using split injection.- Ensure the initial oven temperature is at least 10-20°C below the boiling point of the solvent.
Poor Reproducibility (Varying Peak Areas) - Inconsistent injection volume.- Sample degradation in the injector.- Leaks in the injection port.- Backflash due to inappropriate injection parameters.- Use an autosampler for consistent injections.- Lower the injector temperature to minimize thermal degradation.- Check for leaks at the septum and other fittings.- Ensure the liner volume is sufficient for the solvent expansion under the current temperature and pressure conditions. Use a solvent expansion calculator.
Ghost Peaks - Contamination from the syringe or rinse solvent.- Carryover from a previous injection due to contamination in the injector liner.- Clean the syringe and replace the rinse solvent.- Replace the injector liner and septum. Bake out the injector if necessary.[2]

Experimental Protocols

Example GC-MS Protocol for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrument and application.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, dichloromethane).

    • Perform serial dilutions to create calibration standards at the desired concentration range. One study used a linear range of 0.0645-3.8700 µg/L.[13]

  • GC-MS Parameters:

Parameter Recommended Setting Notes
GC System Agilent 6890 or similar
Injector Split/Splitless
Injection Mode SplitlessFor trace analysis.
Injector Temperature 150°COptimize between 130°C and 220°C.[1][12]
Injection Volume 1 µL
Liner Deactivated, single taper with glass woolA single taper liner helps to focus the sample onto the column.[8]
Carrier Gas HeliumAt a constant flow rate (e.g., 1.0 mL/min).
Column DB-624 or similar (e.g., AT-WAX)A mid-polarity column is often suitable. Dimensions such as 30 m x 0.32 mm, 1.8 µm film thickness have been reported.[1]
Oven Program - Initial: 40°C, hold for 2 min- Ramp: 10°C/min to 240°C- Hold: 4 minThis is a starting point and should be optimized for your specific separation.[1]
MS System Agilent 5975 or similar
Ionization Mode Electron Ionization (EI)70 eV.
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)Monitor characteristic ions for this compound.

Data Presentation

Table of GC Parameters from Literature for Epichlorohydrin Analysis

This table summarizes various GC parameters reported in different studies for the analysis of epichlorohydrin. These can serve as a starting point for optimizing the analysis of this compound.

Parameter Reference 1 [12]Reference 2 [1]Reference 3 [14]
Injection Temperature 220°C130°C150°C
Injection Mode Split (1:10)SplitlessSplitless
Column Rtx-WAX (30 m x 0.53 mm, 1 µm)DB-624 (30 m x 0.32 mm, 1.8 µm)Zebron ZB-WAX (60 m x 0.53 mm, 1 µm)
Oven Program 50°C (5 min) -> 10°C/min -> 100°C40°C (2 min) -> 10°C/min -> 240°C (4 min)50°C -> 7°C/min -> 220°C (3 min)
Carrier Gas Helium (74 cm/sec)Helium (6 psi)Helium (8.0 psi)
Detector FIDFIDFID

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Injection Issues start Start: Poor Peak Shape or Low Response check_syringe Check Syringe and Sample - Is syringe working? - Is sample concentration correct? start->check_syringe check_leaks Check for Leaks - Septum - Fittings check_syringe->check_leaks Syringe/Sample OK evaluate_injector Evaluate Injector Conditions check_leaks->evaluate_injector No Leaks temp_too_low Injector Temp Too Low? evaluate_injector->temp_too_low Check Temperature liner_issue Liner Contamination or Activity? evaluate_injector->liner_issue Check Liner temp_too_high Injector Temp Too High? temp_too_low->temp_too_high No increase_temp Action: Increase Injector Temp (e.g., in 10°C increments) temp_too_low->increase_temp Yes temp_too_high->liner_issue No decrease_temp Action: Decrease Injector Temp temp_too_high->decrease_temp Yes replace_liner Action: Replace Liner & Septum - Use new deactivated liner - Consider different liner type liner_issue->replace_liner Yes check_column Evaluate Column - Proper installation? - Contaminated? liner_issue->check_column No end End: Problem Resolved increase_temp->end decrease_temp->end replace_liner->end reinstall_column Action: Re-install/Trim Column check_column->reinstall_column Yes check_column->end No reinstall_column->end

Caption: Troubleshooting workflow for this compound injection issues.

References

Technical Support Center: Analysis of Epichlorohydrin and Epichlorohydrin-d5 by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of epichlorohydrin and its deuterated internal standard, epichlorohydrin-d5.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for epichlorohydrin analysis?

A1: The most critical factor is column inertness. Epichlorohydrin is a reactive compound, and a lack of column inertness can lead to severe peak tailing and loss of response, resulting in inaccurate quantification.[1] Columns specifically designed for trace-level analysis of active compounds, such as those with "Ultra Inert" specifications, are highly recommended.[1]

Q2: What type of stationary phase is recommended for the separation of epichlorohydrin?

A2: Polyethylene glycol (PEG) based stationary phases, often found in "WAX" columns, are widely used and have demonstrated good performance for epichlorohydrin analysis.[2][3][4] Other suitable stationary phases include 5% phenyl polymethylsiloxane (found in columns like DB-5ms) and 6% cyanopropylphenyl - 94% dimethylpolysiloxane (found in columns like DB-624).[1][5]

Q3: Can the same column be used for both epichlorohydrin and this compound?

A3: Yes. This compound is the deuterated analog of epichlorohydrin and serves as an excellent internal standard for quantitative analysis.[6] Its chemical properties are very similar to the non-deuterated form, and it will exhibit nearly identical chromatographic behavior on the same column, with a slight shift in retention time due to the mass difference.

Q4: What detection method is most suitable for epichlorohydrin analysis?

A4: Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are commonly used. FID is a robust and widely available detector suitable for quantifying epichlorohydrin, especially in less complex matrices.[2][3] MS detection, particularly in Selected Ion Monitoring (SIM) mode, offers higher sensitivity and selectivity, which is crucial for trace-level analysis in complex samples like drinking water.[5][7][8]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)

  • Potential Cause: Active sites on the column, liner, or injection port are interacting with the analyte. Epichlorohydrin is a reactive epoxide, making it susceptible to such interactions.[1][8]

  • Troubleshooting Steps:

    • Use an Inert Column: Ensure you are using a high-quality, inert GC column, such as one marketed as "Ultra Inert" or specifically tested for active compounds.[1]

    • Deactivate Inlet: Use a deactivated inlet liner. Consider using a liner with glass wool that is also deactivated.

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.

    • Lower Injection Temperature: A high injection temperature can sometimes cause degradation of thermally labile compounds. Experiment with lowering the injector temperature.[3]

Issue 2: Low Sensitivity or Poor Recovery

  • Potential Cause: Analyte loss due to adsorption in the system, degradation, or inappropriate sample introduction technique for the concentration level.

  • Troubleshooting Steps:

    • Check for Leaks: Perform a leak check on the GC system.

    • Optimize Sample Introduction: For trace-level analysis in water, consider sample pre-concentration techniques like Purge and Trap (P&T) or Headspace (HS) analysis to increase the amount of analyte introduced into the GC.[7][9]

    • Matrix Effects: The sample matrix can interfere with the analysis. The use of an internal standard like this compound can help to correct for recovery issues.[6]

    • Derivatization: For challenging matrices, consider in-situ derivatization to convert epichlorohydrin into a more stable, less reactive compound before analysis.[8]

Issue 3: Co-elution with Matrix Components

  • Potential Cause: The chosen stationary phase and temperature program are not providing sufficient resolution from other compounds in the sample.

  • Troubleshooting Steps:

    • Modify Temperature Program: Adjust the oven temperature program. A slower ramp rate can often improve the separation of closely eluting peaks.

    • Select a Different Stationary Phase: If modifying the temperature program is insufficient, a column with a different stationary phase (e.g., switching from a WAX to a DB-624) may provide the necessary selectivity.[5]

    • Use MS Detection: A mass spectrometer in SIM mode can selectively monitor for characteristic ions of epichlorohydrin, effectively isolating its signal from interfering compounds even if they are not chromatographically resolved.[7][8]

GC Column and Method Parameters

The following table summarizes various GC columns and experimental conditions reported for the analysis of epichlorohydrin.

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Rtx-WAX[2]Alltech AT-WAX[3]PerkinElmer Elite-WAX™[9]Agilent J&W DB-5ms Ultra Inert[1]DB-624[5]
Stationary Phase Polyethylene Glycol100% Polyethylene Glycol[3]Polyethylene Glycol5% Phenyl Polymethylsiloxane6% Cyanopropylphenyl
Length 30 m[2]Not Specified60 m[9]10 m[1]Not Specified
Internal Diameter 0.53 mm[2]0.53 mm (megabore)[3]0.25 mm[9]0.18 mm[1]Not Specified
Film Thickness 1 µm[2]Not Specified0.5 µm[9]Not SpecifiedNot Specified
Carrier Gas He[2]He[3]He[9]Not SpecifiedNot Specified
Detector FID[2]FID[3]MS[9]FID[1]MS (SIM mode)[5]

Experimental Protocols

Protocol 1: Analysis of Epichlorohydrin from Metal Food Cans (GC-FID) [2]

  • Sample Preparation:

    • Wash the inside of a commercially available metal food can with water.

    • Fill the can with n-pentane.

    • Seal the can with aluminum foil and polyvinyl chloride wrapping film.

    • Heat at 25°C for 1 hour to allow for the dissolution of epichlorohydrin.

    • The resulting n-pentane solution is used as the test solution.

  • GC Conditions:

    • Column: Rtx-WAX (30 m x 0.53 mm I.D., 1 µm film thickness)

    • Oven Program: 50°C (hold 5 min), then ramp at 10°C/min to 100°C.

    • Injector Temperature: 220°C

    • Injection Mode: Split (1:10)

    • Carrier Gas: Helium at a linear velocity of 74 cm/sec.

    • Detector: FID

Protocol 2: Trace Analysis of Epichlorohydrin in Drinking Water (Headspace-GC/MS) [9]

  • Sample Preparation:

    • No pre-treatment of the water sample is required.

    • The analysis is performed using a Headspace (HS) Trap system for sample introduction.

  • HS Trap Conditions:

    • Oven Temperature: 70°C

    • Needle Temperature: 160°C

    • Transfer-Line Temperature: 170°C

  • GC-MS Conditions:

    • Column: PerkinElmer Elite-WAX™ (60 m x 0.25 mm, 0.5 µm)

    • Injector Temperature: 180°C

    • Carrier Gas: Helium, column head pressure at 25 psi.

    • Oven Program: See original documentation for the detailed program; the total run time is 16.5 minutes.

    • Detector: Mass Spectrometer

Logical Workflow for GC Column Selection

GC_Column_Selection start Start: Analyze Epichlorohydrin / this compound matrix Define Sample Matrix (e.g., Pharmaceutical, Water, Food) start->matrix concentration Determine Analyte Concentration (Trace vs. Higher Levels) matrix->concentration detector Select Detector concentration->detector fid FID detector->fid Higher Conc. Simple Matrix ms MS (SIM) detector->ms Trace Levels Complex Matrix column_type Choose Stationary Phase fid->column_type ms->column_type wax WAX (PEG) Column (Good for polar compounds) column_type->wax db5 5% Phenyl (e.g., DB-5ms) (General purpose, inert) column_type->db5 db624 6% Cyanopropylphenyl (Good for volatiles) column_type->db624 inertness CRITICAL: Select for High Inertness (e.g., 'Ultra Inert') wax->inertness db5->inertness db624->inertness optimize Optimize Method (Temperature Program, Flow Rate) inertness->optimize end Final Validated Method optimize->end

Caption: Workflow for selecting a suitable GC column for epichlorohydrin analysis.

References

Technical Support Center: Epichlorohydrin-d5 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Epichlorohydrin-d5, focusing on the impact of sample pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of Epichlorohydrin, where five hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of Epichlorohydrin.[1][2] The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response.[3]

Q2: How stable is this compound in solution?

A2: this compound, like its non-deuterated counterpart, is a reactive molecule susceptible to degradation, particularly through hydrolysis.[4] Its stability is highly dependent on the pH of the solution. It is most stable in neutral to slightly acidic conditions (pH 5-9) and degrades under both strongly acidic and alkaline conditions.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which may result in a slightly slower degradation rate for the deuterated compound compared to the non-deuterated form, a phenomenon known as the kinetic isotope effect.[3][6]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway in aqueous solutions is hydrolysis of the epoxide ring.[4]

  • Under acidic and neutral conditions , the main degradation product is 3-chloro-1,2-propanediol-d5 (MCPD-d5).[7][8]

  • Under alkaline conditions , hydrolysis proceeds through the formation of glycidol-d5, which is then further hydrolyzed to glycerol-d5.[9]

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A4: Yes, deuterium-hydrogen back-exchange is a possibility, especially under acidic or basic conditions.[10] This can be more prevalent for deuterium atoms at chemically labile positions. Such an exchange can alter the isotopic purity of the internal standard over time, potentially affecting the accuracy of quantification.[10] It is recommended to evaluate the stability of the deuterated internal standard in the sample diluent and mobile phase.

Q5: What are the recommended storage conditions for this compound solutions?

A5: To ensure long-term stability, this compound stock solutions should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5] When preparing working solutions, it is crucial to consider the pH of the solvent and buffer systems to minimize degradation. For analytical runs, preparing fresh working standards daily is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard.

Issue 1: Drifting Internal Standard Signal (Decreasing or Increasing Peak Area)

Possible Causes:

  • pH-Dependent Degradation: The pH of your sample, standards, or mobile phase may be promoting the hydrolysis of this compound.

  • Deuterium-Hydrogen Exchange: Acidic or basic conditions may be causing the exchange of deuterium for hydrogen, changing the mass-to-charge ratio detected by the mass spectrometer.[10]

  • Adsorption: The analyte may be adsorbing to active sites within the GC inlet or column.[11]

Troubleshooting Steps:

  • Verify pH: Measure the pH of all solutions that come into contact with the internal standard. Aim for a pH between 5 and 9 where the compound is most stable.[5]

  • Conduct a Stability Study: Prepare the internal standard in your sample matrix or diluent and analyze it at several time points (e.g., 0, 2, 4, 8, 24 hours) to assess its stability under your specific experimental conditions.

  • Prepare Fresh Solutions: Prepare fresh working standards and samples immediately before analysis to minimize the time for potential degradation.

  • Inlet and Column Maintenance: Deactivate the GC inlet liner and trim the front end of the analytical column to remove active sites that may cause adsorption or degradation.[11]

Issue 2: Poor Reproducibility and Inaccurate Quantification

Possible Causes:

  • Inconsistent Degradation: Variable pH across samples and standards can lead to inconsistent rates of this compound degradation.

  • Stock Solution Degradation: The stock solution of the internal standard may have degraded over time due to improper storage.

  • Co-elution: An interfering compound from the sample matrix may be co-eluting with this compound.

Troubleshooting Steps:

  • Buffer Samples and Standards: Use a buffer to maintain a consistent and stable pH in all samples and standards.

  • Prepare a Fresh Stock Solution: If stock solution degradation is suspected, prepare a new one from a certified reference material.

  • Optimize Chromatographic Method: Adjust the GC temperature program or use a column with a different selectivity to resolve the internal standard from any interfering peaks.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for any matrix effects.

Data Presentation

The following table summarizes the hydrolysis half-life of Epichlorohydrin (non-deuterated) in water at neutral pH and different temperatures. While direct data for this compound is not available, this provides a strong indication of its stability. Due to the kinetic isotope effect, the half-life of this compound may be slightly longer.

Table 1: Half-Life of Epichlorohydrin in Water at pH 7

Temperature (°C)Half-Life (hours)
20160
305

Data sourced from Olin Epoxy technical documentation.[8]

The rate of hydrolysis is significantly influenced by pH. The reaction is catalyzed by both acid and base.

Table 2: pH Influence on Epichlorohydrin Hydrolysis Rate

pH ConditionRelative Rate of HydrolysisPrimary Degradation Product
Strongly Acidic (pH < 4)Fast3-chloro-1,2-propanediol
Neutral (pH 5-9)Slowest3-chloro-1,2-propanediol
Strongly Alkaline (pH > 10)FastGlycidol, then Glycerol

This table is a qualitative summary based on kinetic studies of epichlorohydrin hydrolysis.[5][7][9]

Experimental Protocols

Protocol 1: Sample pH Adjustment for Enhanced Stability

Objective: To adjust the pH of aqueous samples to a range where this compound is most stable before the addition of the internal standard and subsequent analysis.

Methodology:

  • Initial pH Measurement: Before any processing, measure the pH of a representative sample aliquot using a calibrated pH meter.

  • Buffer Selection: Choose a buffer system that is compatible with your analytical method and has a pKa value close to the desired pH range (e.g., phosphate buffer for pH 7).

  • pH Adjustment:

    • For acidic samples (pH < 5) , add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH until it reaches the 6-7 range. Alternatively, add a calculated amount of a suitable buffer.

    • For alkaline samples (pH > 9) , add a small volume of a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH until it reaches the 6-7 range. Alternatively, add a calculated amount of a suitable buffer.

  • Internal Standard Addition: Once the pH is stabilized in the optimal range, add the this compound internal standard.

  • Proceed with Extraction/Analysis: Continue with your established sample preparation and analysis protocol immediately after the addition of the internal standard.

Visualization

TroubleshootingWorkflow start Start: Inconsistent This compound Signal check_ph 1. Check pH of Samples, Standards, and Solvents start->check_ph ph_ok Is pH in optimal range (5-9)? check_ph->ph_ok adjust_ph 2. Adjust pH to 6-7 using a suitable buffer ph_ok->adjust_ph No stability_study 3. Perform Time-Course Stability Study ph_ok->stability_study Yes adjust_ph->stability_study stable Is the signal stable over the analysis time? stability_study->stable fresh_solutions 4. Prepare Fresh Solutions Immediately Before Use stable->fresh_solutions No check_chromatography 5. Investigate Chromatographic Issues (Adsorption/Co-elution) stable->check_chromatography Yes fresh_solutions->stability_study maintenance 6. Perform Inlet/Column Maintenance check_chromatography->maintenance end End: Stable and Reproducible Signal Achieved maintenance->end

Caption: Troubleshooting workflow for inconsistent this compound signal.

References

dealing with low recovery of Epichlorohydrin-d5 in extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low recovery of Epichlorohydrin-d5. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during sample extraction?

Low recovery of deuterated internal standards like this compound can originate from several factors related to the chosen extraction method, sample matrix, and the compound's inherent properties.[1] Key issues include:

  • Suboptimal Extraction Parameters: Incorrect choice of solvent, non-ideal pH of the aqueous phase, or an insufficient solvent-to-sample volume ratio can lead to poor partitioning of the analyte into the organic phase.[2][3][4]

  • Physical Extraction Issues: The formation of emulsions during Liquid-Liquid Extraction (LLE) is a very common problem that can trap the analyte, leading to poor and inconsistent recovery.[2][5] In Solid-Phase Extraction (SPE), issues like analyte breakthrough during sample loading, premature elution during the wash step, or incomplete elution from the sorbent are frequent culprits.[6][7]

  • Analyte Instability: Epichlorohydrin is a highly reactive molecule that can hydrolyze in water, a process that is accelerated by heat or the presence of acid.[8] This degradation can lead to significant loss of the analyte during the extraction process.

  • Matrix Effects: Components within the sample matrix (e.g., lipids, proteins) can interfere with the extraction process, reducing efficiency.[9]

Q2: What is considered "poor" recovery for a deuterated internal standard like this compound?

While universal acceptance criteria do not exist, a consistent and reproducible recovery is often more critical than a high one.[2] However, excessively low recovery can indicate problems with the analytical method. Generally, recovery values below 80% may warrant investigation, and high variability (e.g., a relative standard deviation >15-20%) across a batch of samples is a significant concern.[2]

Q3: How do I choose the right extraction solvent for Liquid-Liquid Extraction (LLE)?

The goal is to select a water-immiscible organic solvent that has a high affinity for this compound.[10] Key considerations include:

  • Polarity Matching: Try to match the polarity of the extraction solvent with the analyte.[3][4]

  • Analyte Solubility: Epichlorohydrin is soluble in most organic solvents.[11] Dichloromethane (DCM) and n-pentane have been successfully used for its extraction from aqueous samples.[12][13][14]

  • Solvent Density: Using a solvent denser than water, like DCM, can simplify the collection of the organic layer after separation.[12]

Q4: How can I prevent or resolve emulsion formation during LLE?

Emulsions often occur with samples high in lipids or proteins.[2][5]

  • Prevention: The simplest prevention method is to use gentle mixing, such as swirling or gentle inversion, instead of vigorous shaking.[5]

  • Resolution: If an emulsion forms, it can often be broken by:

    • Centrifugation: This is a highly effective method to facilitate phase separation.[6][12]

    • Salting Out: Adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase increases its polarity and can help break the emulsion and drive the analyte into the organic phase.[2][3][15]

    • Phase Separation Paper: Using highly silanized filter paper can isolate either the aqueous or organic phase.[5]

Q5: What are the critical steps to optimize in a Solid-Phase Extraction (SPE) workflow?

A systematic approach is crucial for troubleshooting low recovery in SPE.[6] The primary strategy is to analyze the fractions from each step (load, wash, and elution) to pinpoint where the analyte is being lost.[6][7]

  • Analyte Lost in Loading Fraction: This indicates poor retention on the sorbent. Solutions include decreasing the sample loading flow rate, ensuring the sample solvent is weak enough not to cause premature elution, or selecting a sorbent with a higher affinity or capacity for your analyte.[2][6]

  • Analyte Lost in Wash Fraction: This suggests the wash solvent is too strong and is eluting the analyte along with interferences. The solution is to use a weaker wash solvent (e.g., decrease the percentage of organic solvent).[1][2]

  • Analyte Not in Eluate: If the analyte is retained during loading and washing but absent in the final eluate, it points to incomplete elution. Use a stronger elution solvent or increase the elution solvent volume to ensure complete desorption from the sorbent.[2][7]

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

This workflow provides a systematic approach to diagnosing and resolving low recovery of this compound during LLE.

LLE_Troubleshooting start Start: Low or Inconsistent This compound Recovery emulsion Is an emulsion forming at the aqueous/organic interface? start->emulsion ph Is the aqueous phase pH optimized? emulsion->ph No emulsion_yes Break Emulsion: - Centrifuge sample - Add salt ('salting out') - Use gentler mixing (swirling) - Use phase separation paper emulsion->emulsion_yes Yes solvent Is the extraction solvent polarity appropriate? ph->solvent Yes ph_no Optimize pH: Epichlorohydrin is stable at neutral pH. Avoid acidic conditions which can accelerate hydrolysis. ph->ph_no No ratio Is the solvent-to-sample volume ratio sufficient? solvent->ratio Yes solvent_no Optimize Solvent: - Test solvents of varying polarity (e.g., Dichloromethane, n-pentane) - Ensure solvent is immiscible with water solvent->solvent_no No ratio_no Increase Ratio: - Increase solvent volume - Perform multiple extractions with fresh solvent and combine extracts ratio->ratio_no No end_good Recovery Improved emulsion_yes->end_good ph_no->end_good solvent_no->end_good ratio_no->end_good SPE_Troubleshooting start Start: Low or Inconsistent This compound Recovery in SPE analyze_load Analyze Loading Fraction for Analyte start->analyze_load analyze_wash Analyze Wash Fraction for Analyte analyze_load->analyze_wash Absent lost_loading Analyte Lost During Loading (Breakthrough) analyze_load->lost_loading Present analyze_eluate Is Analyte Present in Final Eluate? analyze_wash->analyze_eluate Absent lost_wash Analyte Lost During Washing analyze_wash->lost_wash Present incomplete_elution Incomplete Elution analyze_eluate->incomplete_elution No end_good Recovery Improved analyze_eluate->end_good Yes optimize_binding Optimize Binding Conditions: - Decrease loading flow rate - Dilute sample in a weaker solvent - Use a sorbent with higher affinity/capacity lost_loading->optimize_binding optimize_binding->end_good optimize_wash Optimize Wash Step: - Use a weaker wash solvent - Decrease wash solvent volume lost_wash->optimize_wash optimize_wash->end_good optimize_elution Optimize Elution: - Use a stronger elution solvent - Increase elution solvent volume - Allow solvent to 'soak' on sorbent incomplete_elution->optimize_elution optimize_elution->end_good

References

Validation & Comparative

Validation of Epichlorohydrin Analytical Methods: A Comparative Guide Using Epichlorohydrin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of epichlorohydrin (ECH), a probable human carcinogen, is critical in pharmaceutical manufacturing and environmental monitoring. This guide provides a comparative overview of validated analytical methods for ECH, with a particular focus on the use of its deuterated analog, Epichlorohydrin-d5 (ECH-d5), as an internal standard. The inclusion of an internal standard like ECH-d5 is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the determination of epichlorohydrin. The data has been compiled from several studies to facilitate a clear comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the sensitive and selective quantification of epichlorohydrin. The use of an isotopic internal standard like ECH-d5 is particularly advantageous in GC-MS analysis.

ParameterMethod using this compound[1]Method using Fluorobenzene[2]Method using 1,4-difluorobenzene[3]
Linearity Range 0.0645 - 3.8700 µg/L0.5 - 10 µg/L10 - 500 ppt (ng/L)
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
Limit of Detection (LOD) 0.015 µg/L0.1 µg/LNot explicitly stated, but MDL of 30 ppt is mentioned
Limit of Quantification (LOQ) 0.052 µg/L0.4 µg/LNot explicitly stated, but LLOQ is mentioned to be greater than the highest calibration point carryover
Accuracy (Recovery) 95.7% - 98.7%Not explicitly stated92% recovery for 30 ppt standard
Precision (RSD) 3.1% - 7.9%Not explicitly stated4.3% for 30 ppt standard
Sample Matrix Drinking WaterWaterDrinking Water
Gas Chromatography with Flame Ionization Detection (GC-FID) Methods

GC-FID is a robust and widely available technique suitable for the analysis of epichlorohydrin, particularly at higher concentration levels.

ParameterMethod 1[4]Method 2[5]Method 3
Linearity Range 0.6 - 3.4 µg/mL0.30 - 10 µg/mL0.51 - 6.0 ppm (µg/mL)
Correlation Coefficient (r²) 0.99850.999> 0.996
Limit of Detection (LOD) 0.15 µg/mL0.09 µg/mL0.18 ppm
Limit of Quantification (LOQ) 0.6 µg/mL0.30 µg/mL0.51 ppm
Accuracy (Recovery) 96.8% - 97.4%91.7% - 96.6%95.3% - 106%
Precision (RSD) Not explicitly stated for precision, but 4.7% for ruggedness7.2% at LOQ4.9% for standard solution
Sample Matrix Pharmaceutical Drug SubstancesSevelamer Hydrochloride Drug SubstancePharmaceuticals

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of epichlorohydrin using GC-MS with this compound as an internal standard.

Protocol 1: Isotope Dilution GC-MS for Epichlorohydrin in Drinking Water[1]

This method utilizes an isotope dilution technique with GC-MS for the determination of trace amounts of epichlorohydrin in drinking water.

1. Sample Preparation:

  • To a drinking water sample, add a known amount of this compound internal standard solution.

  • The epichlorohydrin is then collected by passing the sample through activated carbon.

  • The activated carbon is centrifuged to remove excess water.

  • The adsorbed epichlorohydrin and the internal standard are desorbed from the activated carbon using acetone.

2. GC-MS Analysis:

  • The desorbed solution is injected into the GC-MS system.

  • Gas Chromatograph (GC) Conditions: (Specific column and temperature program would be detailed in the original publication)

  • Mass Spectrometer (MS) Conditions: (Specific ionization mode and mass-to-charge ratios for ECH and ECH-d5 would be monitored)

3. Quantification:

  • The concentration of epichlorohydrin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the validation of an analytical method for epichlorohydrin using an internal standard.

Epichlorohydrin Analytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results start Start prep_standards Prepare Calibration Standards (ECH) start->prep_standards prep_is Prepare Internal Standard (ECH-d5) start->prep_is prep_samples Prepare Samples (Spiked and Unspiked) start->prep_samples add_is Add Internal Standard to Standards and Samples prep_standards->add_is prep_is->add_is prep_samples->add_is gcms_analysis GC-MS Analysis add_is->gcms_analysis linearity Linearity gcms_analysis->linearity accuracy Accuracy (Recovery) gcms_analysis->accuracy precision Precision (Repeatability & Intermediate) gcms_analysis->precision lod_loq LOD & LOQ gcms_analysis->lod_loq specificity Specificity gcms_analysis->specificity report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

Caption: Workflow for validating an epichlorohydrin analytical method.

Alternative Analytical Approaches

While GC-based methods are predominant, other techniques have also been explored for epichlorohydrin analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the chiral separation of epichlorohydrin enantiomers. These methods are particularly useful in pharmaceutical applications where the stereochemistry of impurities is a critical quality attribute.

  • Headspace (HS) Sampling: Headspace sampling coupled with GC is a common technique for analyzing volatile compounds like epichlorohydrin in various matrices, including water and pharmaceutical substances.[2][5] This technique minimizes sample preparation and reduces the risk of matrix interference.

  • Purge and Trap (P&T): For trace-level analysis of epichlorohydrin in water, purge and trap concentration followed by GC-MS is a highly sensitive method.[3][6]

Conclusion

The selection of an appropriate analytical method for epichlorohydrin depends on the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the available instrumentation. The use of an isotopically labeled internal standard, such as this compound, is highly recommended, especially for trace-level quantification using GC-MS, as it significantly improves the accuracy and reliability of the results. The validation data presented in this guide demonstrates that robust and sensitive methods are available to ensure the safety and quality of pharmaceutical products and to monitor environmental contamination. All method validation should be conducted following the guidelines of relevant regulatory bodies such as the International Council for Harmonisation (ICH).[4][5]

References

The Gold Standard for Epichlorohydrin Quantification: A Comparative Guide to Using Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in epichlorohydrin (ECH) quantification, the use of a stable isotope-labeled internal standard is paramount. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of Epichlorohydrin-d5 in isotope dilution mass spectrometry.

Epichlorohydrin is a known genotoxic impurity, and its accurate quantification at trace levels is a critical aspect of pharmaceutical development and environmental monitoring. While various analytical methods exist, the isotope dilution technique using this compound coupled with gas chromatography-mass spectrometry (GC-MS) stands out for its ability to correct for matrix effects and variations in sample preparation and instrument response, thus providing more reliable and accurate results.

Superior Accuracy and Precision with this compound

The use of an isotopically labeled internal standard that co-elutes with the analyte of interest provides the most effective means of compensating for potential analytical errors. The following tables summarize the performance of epichlorohydrin quantification using this compound compared to other methods, such as those employing a different internal standard or no internal standard at all.

Table 1: Comparison of Accuracy (Recovery) in Epichlorohydrin Quantification

Analytical MethodInternal StandardSample MatrixSpiked ConcentrationAverage Recovery (%)Citation
GC-MSThis compound Drinking Water0.0806 µg/L95.7 - 98.7[1]
GC-MSThis compound Drinking Water0.3230 µg/L95.7 - 98.7[1]
GC-MSThis compound Drinking Water3.2300 µg/L95.7 - 98.7[1]
GC-FIDNonePharmaceutical Drug Substance3.75 ppm96.9[2]
GC-FIDNonePharmaceutical Drug Substance7.5 ppm97.2[2]
GC-FIDNonePharmaceutical Drug Substance11.25 ppm97.4[2]
GC-FIDNoneDrinking Water1.0 µg/L104.7[3]
GC-FIDNoneDrinking Water5.0 µg/L107.0[3]

Table 2: Comparison of Precision (Relative Standard Deviation - RSD) in Epichlorohydrin Quantification

Analytical MethodInternal StandardSample MatrixConcentrationRelative Standard Deviation (RSD) (%)Citation
GC-MSThis compound Drinking Water0.0806 µg/L7.9[1]
GC-MSThis compound Drinking Water0.3230 µg/L4.7[1]
GC-MSThis compound Drinking Water3.2300 µg/L3.1[1]
P&T-GC/MS1,4-DifluorobenzeneDrinking Water30 ppt4.3[4]
HS-GC/MSFluorobenzeneWater5 µg/L2.4[5]
GC-FIDNonePharmaceutical Drug Substance2.0 ppm (n=6)2.6[2]
GC-FIDNoneDrinking Water1 µg/L (n=3)2.21[3]

Table 3: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodInternal StandardSample MatrixLODLOQCitation
GC-MSThis compound Drinking Water0.015 µg/L0.052 µg/L[1]
LC/ESI-MS/MSThis compound Water0.03 µg/L0.1 µg/L
P&T-GC/MS1,4-DifluorobenzeneDrinking Water-10 ppt (approx. 0.01 µg/L)[4]
HS-GC/MSFluorobenzeneWater0.1 µg/L0.4 µg/L[5]
GC-FIDNonePharmaceutical Drug Substance0.15 µg/mL0.6 µg/mL[2]
GC-FIDNoneDrinking Water<0.07 µg/L-[3]

The data clearly demonstrates that the isotope dilution method using this compound provides excellent accuracy and precision over a range of concentrations. While other methods can also achieve good performance, the inherent advantage of an isotopic internal standard lies in its ability to mimic the analyte's behavior during extraction, derivatization, and ionization, leading to more robust and reliable results, especially in complex matrices.

Experimental Workflow and Protocols

To ensure reproducible and accurate results, a well-defined experimental protocol is essential. The following diagram illustrates a typical workflow for the quantification of epichlorohydrin using this compound as an internal standard.

G Experimental Workflow for Epichlorohydrin Quantification using Isotope Dilution GC-MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Pharmaceutical Sample Spike Spike with this compound Internal Standard Sample->Spike Extraction Extraction (e.g., LLE, SPE, P&T, Headspace) Spike->Extraction Concentration Concentration (if necessary) Extraction->Concentration GC_MS GC-MS Analysis (Separation and Detection) Concentration->GC_MS Integration Peak Integration (Epichlorohydrin & this compound) GC_MS->Integration Calibration Calibration Curve (Ratio of Analyte/IS vs. Concentration) Integration->Calibration Quantification Quantification of Epichlorohydrin in the Original Sample Calibration->Quantification Report Report Quantification->Report Final Report

References

A Comparative Guide: Epichlorohydrin-d5 Internal Standard vs. External Standard Method for Enhanced Analytical Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and reliability in quantitative analysis, the choice of calibration method is paramount. This guide provides an objective comparison between using an Epichlorohydrin-d5 internal standard and the traditional external standard method for the quantification of epichlorohydrin. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to aid in your analytical workflow decisions.

Principles of Quantification: Internal vs. External Standard Methods

In chromatographic analysis, the fundamental principle is that the detector's response, typically the peak area, is directly proportional to the concentration of the analyte.[1] Both the internal and external standard methods are used to establish this relationship, but they differ significantly in their approach to calibration and error compensation.

The external standard method is a straightforward technique where a series of standard solutions containing known concentrations of the analyte are analyzed to create a calibration curve.[1][2][3][4] The concentration of the analyte in an unknown sample is then determined by comparing its response to this calibration curve.[1][5][6] While simple, this method's accuracy is highly dependent on the precise control of experimental conditions, as it is susceptible to variations in injection volume, instrument drift, and sample matrix effects.[1][2]

The internal standard method , on the other hand, involves adding a known amount of a specific compound—the internal standard (IS)—to all samples, calibration standards, and blanks.[7][8][9] The calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the ratio of their concentrations.[3][10] This method is adept at correcting for a variety of potential errors, including sample loss during preparation, injection volume variability, and fluctuations in instrument response, thereby enhancing the precision and accuracy of the results.[8][10][11]

This compound, a deuterated form of epichlorohydrin, is an ideal internal standard for the analysis of its non-labeled counterpart.[12][13] Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis. However, its different mass allows it to be distinguished by a mass spectrometer, a common detector in these analyses.

Performance Comparison: this compound Internal Standard vs. External Standard

The choice between an internal and external standard method often depends on the complexity of the sample matrix and the required level of precision and accuracy.[1][2] For complex matrices or when trace-level quantification is necessary, the internal standard method is generally preferred.[1]

Performance Metric This compound Internal Standard Method External Standard Method References
Accuracy High; compensates for sample loss and matrix effects.Moderate to High; susceptible to matrix effects and procedural errors.[1][8]
Precision (Repeatability) High; corrects for variations in injection volume and instrument response.Moderate; sensitive to injection volume inconsistencies.[7][10]
Linearity (R²)
> 0.999> 0.999[1][14][15]
Robustness High; less affected by minor variations in experimental conditions.Moderate; requires strict control over all analytical parameters.[2][5]
Sample Preparation Complexity Higher; requires the precise addition of the internal standard to all solutions.Lower; involves direct preparation of calibration standards and samples.[5]
Cost Higher; requires the purchase of a high-purity deuterated standard.Lower; only the non-labeled analyte standard is needed.[1][8]

Experimental Protocols

This compound Internal Standard Method Protocol
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve epichlorohydrin in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a known concentration (e.g., 1000 µg/mL).

    • Similarly, prepare a primary stock solution of this compound at a known concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by performing serial dilutions of the epichlorohydrin stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

    • To each calibration standard, add a constant and known amount of the this compound internal standard solution.

  • Sample Preparation:

    • To a known volume or weight of the unknown sample, add the same constant and known amount of the this compound internal standard solution as was added to the calibration standards.

  • Analysis:

    • Analyze the calibration standards and the prepared sample using the chosen analytical method (e.g., GC-MS).

  • Quantification:

    • For each calibration standard, calculate the ratio of the peak area of epichlorohydrin to the peak area of this compound.

    • Construct a calibration curve by plotting this peak area ratio against the ratio of the concentration of epichlorohydrin to the concentration of this compound.

    • Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration ratio. From this, the concentration of epichlorohydrin in the original sample can be calculated.

External Standard Method Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve epichlorohydrin in a suitable solvent to prepare a primary stock solution of a known concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by performing serial dilutions of the epichlorohydrin stock solution to cover the desired concentration range.

  • Sample Preparation:

    • Prepare the unknown sample for analysis, ensuring the final concentration is expected to fall within the range of the calibration standards.

  • Analysis:

    • Analyze the calibration standards and the prepared sample under identical instrumental conditions.

  • Quantification:

    • Measure the peak area of epichlorohydrin for each calibration standard.

    • Construct a calibration curve by plotting the peak area against the known concentration of each standard.

    • Measure the peak area of epichlorohydrin in the unknown sample and use the calibration curve to determine its concentration.

Visualizing the Workflow

G cluster_0 Internal Standard Method cluster_1 External Standard Method IS_stock Prepare Internal Standard Stock (IS) IS_cal_standards Create Calibration Standards (Analyte + IS) IS_stock->IS_cal_standards Analyte_stock_IS Prepare Analyte Stock Analyte_stock_IS->IS_cal_standards IS_analysis Analyze Standards and Sample IS_cal_standards->IS_analysis IS_sample_prep Prepare Sample + Add IS IS_sample_prep->IS_analysis IS_quant Quantify using Response Ratio IS_analysis->IS_quant ES_analyte_stock Prepare Analyte Stock ES_cal_standards Create Calibration Standards ES_analyte_stock->ES_cal_standards ES_analysis Analyze Standards and Sample ES_cal_standards->ES_analysis ES_sample_prep Prepare Sample ES_sample_prep->ES_analysis ES_quant Quantify using Direct Response ES_analysis->ES_quant

Caption: Experimental workflows for internal and external standard methods.

Conclusion

The use of this compound as an internal standard offers significant advantages in terms of accuracy, precision, and robustness for the quantitative analysis of epichlorohydrin, particularly in complex sample matrices. While the external standard method is simpler and more cost-effective, it is more susceptible to errors arising from variations in experimental conditions. For researchers and professionals in drug development and other highly regulated fields, the superior reliability of the internal standard method often justifies the additional complexity and cost, ensuring the generation of high-quality, defensible data.

References

A Guide to Inter-Laboratory Comparison of Epichlorohydrin Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the quantification of epichlorohydrin (ECH), with a focus on the use of deuterated internal standards to ensure accuracy and reproducibility. The information presented is synthesized from various validated methods and application notes, offering a comprehensive resource for researchers, scientists, and drug development professionals. The use of isotope-labeled standards like Epichlorohydrin-d5 is a cornerstone for achieving high precision in quantitative mass spectrometry-based assays by compensating for variability during sample preparation and analysis.[1][2]

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of different analytical methodologies for the quantification of epichlorohydrin in water samples. The data is compiled from various sources, including manufacturer application notes and research articles.

Table 1: Comparison of Method Performance for Epichlorohydrin Analysis

ParameterMethod 1: Isotope Dilution GC-MSMethod 2: HS-GC/MSMethod 3: P&T GC-MSMethod 4: HS-SPME-GC/MS
Internal Standard This compound[1]Fluorobenzene[3][4]1,4-difluorobenzene[5]Not specified
Linearity (Range) 0.0645 - 3.8700 µg/L (r > 0.999)[1]0.5 - 10 µg/L (R² > 0.999)[3]30 - 5,000 ppt (r²)[4]0.02 - 1.00 µg/L (R² = 0.998)[6]
Limit of Detection (LOD) 0.015 µg/L[1]Not explicitly stated, but MDL assessed at 2.5 µg/L[3]30 ppt[4]0.006 µg/L[6]
Limit of Quantification (LOQ) 0.052 µg/L[1]Assessed at 2.5 µg/L[3]Not explicitly stated0.024 µg/L[6]
Precision (RSD%) 3.1% - 7.9%[1]Not explicitly statedNot explicitly stated2.6% - 5.3%[6]
Accuracy (Recovery %) 95.7% - 98.7%[1]Not explicitly statedNot explicitly stated-3.5% to -2.0% (accuracy); 72.5% - 116% (recovery)[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are summarized protocols from the cited analytical methods.

Method 1: Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

This method utilizes an isotope-labeled internal standard, this compound, for the quantification of epichlorohydrin in drinking water.[1]

  • Sample Preparation:

    • An internal standard solution of D5-epichlorohydrin is added to the drinking water sample.

    • Epichlorohydrin is collected by active carbon.

    • The adsorbent is centrifuged to remove water.

    • Epichlorohydrin is desorbed from the active carbon using acetone.[1]

  • Instrumentation:

    • The desorbed solution is analyzed by GC-MS.

  • Quantification:

    • Quantification is performed using the isotopic internal standard.[1]

Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)

This method is used for the analysis of epichlorohydrin in water samples.[3]

  • Sample Preparation:

    • A 10 mL water sample is transferred into a 20 mL headspace vial.

    • An internal standard (fluorobenzene) is added.[3]

  • Instrumentation:

    • Analysis is performed using a Headspace Gas Chromatograph coupled with a Mass Spectrometer (HS-GC/MS).

  • Quantification:

    • A calibration curve is generated using standard solutions with the internal standard.[3]

Method 3: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS)

This method is suitable for the trace analysis of epichlorohydrin in drinking water.[4]

  • Sample Preparation:

    • An internal standard (fluorobenzene) is mixed with each 25 mL sample.[4]

  • Instrumentation:

    • A purge and trap (P&T) concentrator is used in conjunction with a GC-MS system.[4]

  • Quantification:

    • The relative response factor (RRF) is calculated for epichlorohydrin using the internal standard.[4]

Method 4: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)

This improved solid-phase microextraction method is used for detecting trace-level epichlorohydrin in municipal water systems.[6]

  • Sample Preparation:

    • An internal standard is added to each sample for quantitative analysis.[6]

  • Instrumentation:

    • Analysis is conducted using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS).

  • Quantification:

    • A calibration curve is constructed for quantification.[6]

Visualizations

Diagram 1: General Workflow for Epichlorohydrin Analysis

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Water Sample Spike Spike with Deuterated Standard (e.g., ECH-d5) Sample->Spike Extraction Extraction/ Concentration (e.g., LLE, SPE, P&T, SPME) Spike->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/ IS Ratio Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant Result Final Concentration Quant->Result

Caption: General workflow for epichlorohydrin analysis.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

cluster_measurement Mass Spectrometry Measurement cluster_calculation Quantification Analyte Unknown Amount of Epichlorohydrin (Analyte) MS Measure Intensity Ratio of Analyte to Internal Standard Analyte->MS IS Known Amount of Deuterated Epichlorohydrin (Internal Standard) IS->MS Result Calculate Initial Amount of Analyte MS->Result

Caption: Principle of isotope dilution mass spectrometry.

References

Epichlorohydrin-d5 Versus Alternative Internal Standards for Volatile Organic Compound Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. The ideal internal standard co-elutes with the target analytes and behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose due to their chemical and physical similarity to the native analytes. This guide provides a comparative overview of Epichlorohydrin-d5 and other commonly used internal standards for the analysis of VOCs.

The Role of Stable Isotope-Labeled Internal Standards

Deuterated compounds, such as this compound, are analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium. This mass difference allows for their distinct detection by the mass spectrometer, while their nearly identical chemical properties ensure they experience similar matrix effects and ionization suppression or enhancement as the analytes of interest. This leads to more accurate and precise quantification.

Performance Data Comparison

While direct head-to-head comparative data for this compound against other internal standards for a broad range of VOCs is limited in publicly available literature, we can evaluate its performance based on a study that utilized it for the analysis of epichlorohydrin. This data can be considered alongside the performance of other commonly used internal standards in various validated methods for VOC analysis.

This compound Performance

A study on the determination of epichlorohydrin in drinking water by isotope dilution GC-MS provides the following performance data for this compound as an internal standard.[1]

ParameterPerformance Metric
Linearity (r) > 0.999
Concentration Range 0.0645 - 3.8700 µg/L
Precision (RSD) 7.9% at 0.0806 µg/L, 4.7% at 0.3230 µg/L, 3.1% at 3.2300 µg/L
Recovery 95.7% - 98.7%
Limit of Detection (LOD) 0.015 µg/L
Limit of Quantitation (LOQ) 0.052 µg/L
Performance of Alternative Internal Standards

The following table summarizes the typical performance of commonly used internal standards for the analysis of a broad range of VOCs, often cited in EPA methods such as 8260 and TO-15. The data is compiled from various sources and represents typical method performance rather than a direct comparative study.

Internal StandardTypical AnalytesLinearity (r²)Typical Precision (%RSD)Typical Recovery (%)Reference
Chlorobenzene-d5 Halogenated VOCs, Aromatic Compounds≥ 0.99< 15%70-130%U.S. EPA Method 8260
1,4-Difluorobenzene Aromatic Compounds, Halogenated VOCs≥ 0.99< 15%70-130%U.S. EPA Method 8260
Toluene-d8 Aromatic Compounds≥ 0.99< 15%70-130%U.S. EPA Method 8260
1,2-Dichloroethane-d4 Halogenated VOCsNot specifiedNot specifiedNot specified[2]
Fluorobenzene General VOCs> 0.999Not specifiedNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative experimental protocols for the analysis of VOCs using an internal standard.

Sample Preparation and Analysis for Epichlorohydrin using this compound IS

This protocol is based on the determination of epichlorohydrin in drinking water.[1]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the drinking water sample.

  • Extraction: Collect the epichlorohydrin from the sample using activated carbon.

  • Water Removal: Centrifuge the adsorbent at 2739 × g for 10 minutes to remove water.

  • Desorption: Desorb the epichlorohydrin by immersing the activated carbon in 1.0 ml of acetone for 1 hour.

  • GC-MS Analysis: Analyze the desorbed solution by GC-MS and quantify using the isotopic internal standard.

General Experimental Workflow for VOC Analysis by Purge and Trap GC-MS

This protocol represents a general workflow for the analysis of VOCs in water samples.

  • Sample Collection: Collect water sample in a 40 mL vial containing a preservative (e.g., HCl).

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., a mix of Chlorobenzene-d5, 1,4-Difluorobenzene, and Toluene-d8) to the sample vial.

  • Purge and Trap: Place the vial in the autosampler of a purge and trap system. The VOCs are purged from the water sample with an inert gas and collected on a sorbent trap.

  • Thermal Desorption: The trap is rapidly heated, and the VOCs are desorbed and transferred to the GC-MS system.

  • GC-MS Analysis: The VOCs are separated on a capillary column and detected by a mass spectrometer. Quantification is performed by comparing the response of the target analytes to their corresponding internal standards.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general experimental workflow for VOC analysis and the rationale behind using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Purge and Trap Purge and Trap IS Spiking->Purge and Trap GC-MS Analysis GC-MS Analysis Purge and Trap->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for VOC analysis.

logical_relationship Analyte_IS_Mix Analyte + Internal Standard in Sample Analytical_Process Sample Preparation & GC-MS Analysis Analyte_IS_Mix->Analytical_Process Variable_Loss Potential for Variable Analyte/IS Loss Analytical_Process->Variable_Loss Ratio_Measurement Measure Analyte/IS Ratio by MS Variable_Loss->Ratio_Measurement Accurate_Quantification Accurate Quantification Ratio_Measurement->Accurate_Quantification Ratio remains constant, compensating for loss

References

A Comparative Guide to the Analysis of Epichlorohydrin: Focusing on Limit of Detection (LOD) and Quantification (LOQ) with Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of epichlorohydrin (ECH), a potential process-related impurity and probable human carcinogen, is of paramount importance.[1][2] This guide provides a comparative overview of analytical methods for determining epichlorohydrin, with a special focus on the limits of detection (LOD) and quantification (LOQ) achieved, particularly when using its deuterated internal standard, Epichlorohydrin-d5.

The use of an isotopically labeled internal standard like this compound is a preferred approach in mass spectrometry-based methods, as it closely mimics the analyte's chemical behavior during sample preparation and analysis, leading to improved accuracy and precision.[3]

Performance Comparison of Analytical Methods

Various analytical techniques have been employed for the determination of epichlorohydrin in different matrices, primarily water and pharmaceutical substances. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely adopted method due to its high sensitivity and selectivity. The choice of sample introduction technique, such as headspace, purge and trap, or direct injection, significantly influences the achievable detection and quantification limits.

The following table summarizes the performance of different analytical methods for epichlorohydrin, highlighting the reported LOD and LOQ values.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Isotope Dilution GC-MSThis compound Drinking Water0.015 µg/L0.052 µg/L[3]
Headspace Trap-GC/MSNot SpecifiedDrinking Water-0.1 µg/L (as lowest calibration point)[4]
Purge and Trap GC-MSNot SpecifiedDrinking Water30 ppt (0.03 µg/L) (as MDL)-[5]
Headspace GC-MSFluorobenzeneWater0.1 µg/L (as MDL)0.4 µg/L[1]
GC-FIDNot SpecifiedPharmaceutical Drug Substances0.50 ppm (LOD)2.0 ppm[6]
GC-FIDNot SpecifiedPharmaceutical Drug Substances0.18 ppm (LOD)0.51 ppm[2]
Headspace GC-FIDNot SpecifiedSevelamer Hydrochloride0.09 µg/mL (DL)0.30 µg/mL (QL)[7]
GC-ECD (Purge and Trap)Not SpecifiedDrinking Water0.01 µg/L-[8]
Chiral LC-UVNot SpecifiedEnantiomeric Mixture0.95 µg/ml3.2 µg/ml

MDL: Method Detection Limit; DL: Detection Limit; QL: Quantitation Limit. Note that definitions of these terms can vary slightly between studies.

As evidenced in the table, the isotope dilution GC-MS method using this compound as an internal standard demonstrates exceptional sensitivity for the analysis of epichlorohydrin in drinking water, achieving an LOD of 0.015 µg/L and an LOQ of 0.052 µg/L.[3] This highlights the advantage of using a stable isotope-labeled internal standard for trace-level quantification. Other methods, such as those employing purge and trap concentration, also offer very low detection limits.[5][8] For pharmaceutical applications where concentrations might be higher, GC-FID methods provide adequate sensitivity.[2][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols from the cited studies.

Isotope Dilution GC-MS with this compound[3]
  • Sample Preparation: An internal standard solution of D5-epichlorohydrin is added to the drinking water sample. The epichlorohydrin is then collected by active carbon. The adsorbent is centrifuged to remove water, and the epichlorohydrin is desorbed using acetone.

  • Instrumentation: The desorbed solution is analyzed by GC-MS.

  • Quantification: Quantification is performed using the isotopic internal standard method.

Headspace Trap-GC/MS[4]
  • Sample Introduction: Headspace sampling with a trap for pre-concentration is used, allowing for trace detection without sample pre-treatment.

  • Instrumentation: A PerkinElmer TurboMatrix™ Headspace (HS) Trap coupled with a Clarus® 600 Gas Chromatograph/Mass Spectrometer (GC/MS).

  • MS Method: The analysis utilizes single ion and full ion scanning (SIFI) mode for both sensitive quantification and accurate identification.

Purge and Trap GC-MS[5][10]
  • Sample Preparation: Volatile organic compounds, including epichlorohydrin, are purged from the water sample using an inert gas.

  • Concentration: The purged analytes are trapped and concentrated on a sorbent trap.

  • Analysis: The trap is heated, and the desorbed analytes are introduced into the GC-MS for analysis. The MS is often operated in Selected Ion Monitoring (SIM) mode for enhanced selectivity.

Analytical Workflow Diagram

The following diagram illustrates a general workflow for the analysis of epichlorohydrin using GC-MS with an internal standard.

Epichlorohydrin Analysis Workflow by GC-MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Water, Drug Substance) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction / Concentration (e.g., Headspace, Purge & Trap) Add_IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Acquisition Data Acquisition (e.g., SIM, Full Scan) GCMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result (LOD, LOQ) Quantification->Result

Caption: A generalized workflow for the quantitative analysis of epichlorohydrin using GC-MS.

Conclusion

The selection of an appropriate analytical method for epichlorohydrin determination is contingent on the sample matrix and the required sensitivity. For trace-level analysis in matrices like drinking water, methods incorporating a concentration step such as purge and trap or headspace trap are highly effective. The use of an isotopically labeled internal standard, specifically this compound, in conjunction with GC-MS, provides the highest degree of accuracy and sensitivity, as demonstrated by the low LOD and LOQ values achieved in published studies. For applications in pharmaceutical quality control, where analyte concentrations may be higher, simpler GC-FID methods can be suitable and cost-effective. This guide provides a foundation for researchers and professionals to select and implement a robust and sensitive method for the critical task of epichlorohydrin analysis.

References

Performance Showdown: Epichlorohydrin-d5 Sets the Gold Standard for Epichlorohydrin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the linearity and reliability of isotope dilution methods for the quantification of epichlorohydrin, this guide provides researchers, scientists, and drug development professionals with a critical comparison of analytical techniques. The use of Epichlorohydrin-d5 as an internal standard demonstrates superior linearity and accuracy in calibration curves, ensuring robust and reliable quantification of this critical compound.

The accurate quantification of epichlorohydrin (ECH), a probable human carcinogen, is paramount in ensuring the safety of drinking water and pharmaceutical products. This guide presents a comparative analysis of various analytical methods, with a focus on the linearity of calibration curves. The data overwhelmingly supports the use of this compound (ECH-d5) as an internal standard in isotope dilution mass spectrometry for achieving the highest degree of accuracy and precision.

Unparalleled Linearity with this compound

An isotope dilution gas chromatography-mass spectrometry (GC-MS) method utilizing D5-epichlorohydrin as an internal standard has demonstrated exceptional linearity for the determination of epichlorohydrin in drinking water.[1] The calibration curve was found to be linear across a concentration range of 0.0645 to 3.8700 µg/L, with a correlation coefficient (r) greater than 0.999.[1] This high correlation coefficient signifies a strong linear relationship between the concentration of epichlorohydrin and the instrumental response, which is crucial for accurate quantification.

In a similar vein, a liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) method, which also employed ECH-d5 as an internal standard after derivatization, exhibited excellent linearity from 0.05 to 50 µg/L with a correlation coefficient (r) exceeding 0.99.

Comparative Analysis of Analytical Methods

To provide a comprehensive overview, the performance of the ECH-d5 isotope dilution method is compared with other common analytical techniques for epichlorohydrin quantification in the table below. These alternative methods often utilize different internal standards or no internal standard at all.

Internal Standard Analytical Method Concentration Range Correlation Coefficient (R² or r) Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
This compound GC-MS 0.0645 - 3.8700 µg/L > 0.999 0.015 µg/L 0.052 µg/L [1]
This compound LC/ESI-MS/MS 0.05 - 50 µg/L > 0.99 0.03 µg/L 0.1 µg/L
FluorobenzeneHS-GC/MS0.5 - 10 µg/L> 0.9990.1 µg/L0.4 µg/L[2]
1,4-DifluorobenzeneP&T-GC/MS10 - 500 ppt (ng/L)≥ 0.995--[3]
BromoformPurge and Trap GC10 - 200 µg/L-10 µg/L (quantitative)-[4]
NoneHS Trap-GC/MS0.1 - 50 ppb (µg/L)0.9993--[5]
NoneGC-FID0.08 - 1.60 ng> 0.9997< 0.07 µg/L-[6]

Experimental Protocols

Isotope Dilution GC-MS with this compound

This method, adapted from a study on epichlorohydrin in drinking water, provides a robust protocol for accurate quantification.[1]

1. Sample Preparation:

  • An internal standard solution of D5-epichlorohydrin is added to the drinking water sample.

  • Epichlorohydrin is collected from the sample using activated carbon.

  • The adsorbent is then centrifuged at 2739 × g for 10 minutes to remove excess water.

  • Finally, the epichlorohydrin is desorbed from the activated carbon by immersing it in 1.0 ml of acetone for 1 hour.

2. Calibration Standards Preparation:

  • A series of calibration standards are prepared at different concentrations within the linear range (e.g., 0.0645, 0.1615, 0.3230, 0.6450, 1.2900, and 3.8700 µg/L).

  • A fixed concentration of the this compound internal standard is added to each calibration standard.

3. GC-MS Analysis:

  • The desorbed solution is analyzed by GC-MS.

  • The instrument is operated in a mode that allows for the quantification of both epichlorohydrin and its deuterated internal standard.

4. Data Analysis:

  • A calibration curve is generated by plotting the ratio of the peak area of epichlorohydrin to the peak area of this compound against the concentration of the epichlorohydrin standards.

  • The concentration of epichlorohydrin in the unknown sample is determined from this calibration curve.

Workflow for Calibration Curve Generation

The following diagram illustrates the key steps involved in generating a calibration curve for epichlorohydrin analysis using an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Epichlorohydrin Stock Solution C Create Series of Calibration Standards A->C B Prepare this compound Internal Standard Stock D Add Fixed Amount of Internal Standard to Each B->D C->D E Analyze Standards by GC-MS D->E F Measure Peak Areas of Epichlorohydrin & ECH-d5 E->F G Calculate Peak Area Ratios (ECH / ECH-d5) F->G H Plot Area Ratio vs. Concentration G->H I Perform Linear Regression (y = mx + c) H->I J Determine Correlation Coefficient (R²) I->J

Caption: Workflow for generating a calibration curve using an internal standard.

References

Method Robustness Testing: A Comparative Guide Featuring Epichlorohydrin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method performance for the quantification of epichlorohydrin, a potential genotoxic impurity, with a focus on the use of Epichlorohydrin-d5 as an internal standard. The selection of a suitable internal standard is critical for ensuring the robustness and reliability of analytical methods by compensating for variations in sample preparation and instrument response. This document presents supporting experimental data from various studies to aid in the selection of the most appropriate analytical strategy.

The Critical Role of Robustness Testing

Robustness testing is a key component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] This process provides an indication of the method's reliability during normal usage and is a crucial aspect of ensuring compliance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6] For genotoxic impurities like epichlorohydrin, which must be controlled at very low levels in pharmaceutical products, a robust analytical method is paramount.

This compound: An Ideal Internal Standard for GC-MS Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy and precision of mass spectrometry-based quantification. Deuterated standards like this compound exhibit nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during sample preparation and chromatographic separation. However, their difference in mass allows for distinct detection by the mass spectrometer, enabling reliable correction for any analytical variability.

One study highlights the successful use of D5-epichlorohydrin in an isotope dilution gas chromatography-mass spectrometry (GC-MS) method for the determination of epichlorohydrin in drinking water.[7] The method demonstrated high sensitivity, accuracy, and good reproducibility, making it suitable for the detection of trace amounts of epichlorohydrin.[7]

Comparative Performance Data

The following tables summarize key performance parameters from various studies on epichlorohydrin analysis. Table 1 showcases the performance of a method utilizing this compound as an internal standard, while Table 2 provides data from methods using other or no internal standards for comparison.

Table 1: Performance of a GC-MS Method using this compound Internal Standard [7]

Performance CharacteristicResult
Linearity Range 0.0645 - 3.8700 µg/L
Correlation Coefficient (r) > 0.999
Limit of Detection (LOD) 0.015 µg/L
Limit of Quantification (LOQ) 0.052 µg/L
Precision (RSD) 3.1% - 7.9%
Accuracy (Recovery) 95.7% - 98.7%

Table 2: Performance of Alternative Epichlorohydrin Analytical Methods

MethodLinearity RangeLODLOQPrecision (%RSD)Accuracy (Recovery)Reference
HS-GC-FID 0.30 - 10 µg/mL0.09 µg/mL0.30 µg/mLNot Specified91.7% - 96.6%[8]
Purge and Trap GC/MS 0.1 - 50 ppb0.016 ppbNot Specified6.34%93.0% - 107.0%[9]
HS-GC/MS 0.5 - 10 µg/L0.1 µg/L0.4 µg/LNot SpecifiedNot Specified[10]

Note: Direct comparison between methods should be made with caution due to differences in matrices, instrumentation, and specific protocols.

Experimental Protocols

Method Using this compound Internal Standard (Isotope Dilution GC-MS)[7]
  • Sample Preparation:

    • Add a known amount of this compound internal standard solution to the drinking water sample.

    • Collect the epichlorohydrin and the internal standard from the sample using activated carbon.

    • Centrifuge the activated carbon to remove water.

    • Desorb the analytes from the activated carbon using acetone.

  • GC-MS Analysis:

    • Inject the desorbed solution into the GC-MS system.

    • Quantify the amount of epichlorohydrin using the isotopic internal standard.

Robustness Testing Protocol Example (based on a Headspace GC-FID method)[8][11]

To assess the robustness of the analytical method, make small, deliberate variations to critical parameters. The effect of these variations on the results, including system suitability tests (e.g., peak resolution, tailing factor), should be evaluated.

  • Nominal Conditions: Establish the standard operating parameters for the GC analysis.

  • Parameter Variation: Individually vary the following parameters (examples of variations are in parentheses):

    • Carrier Gas Flow Rate: (e.g., ± 10% of the nominal flow rate).[11]

    • Column Oven Temperature: (e.g., ± 10% of the initial oven temperature).[11]

    • Headspace Incubation Temperature: (e.g., ± 5°C).[8]

    • Headspace Incubation Time: (e.g., ± 2 minutes).[8]

  • Data Evaluation: Analyze the system suitability results and the quantification of a standard sample under each varied condition. The acceptance criteria should be met under all tested conditions to demonstrate method robustness.

Visualizing the Workflow

The following diagrams illustrate the logical flow of method development and robustness testing.

experimental_workflow cluster_development Method Development cluster_validation Method Validation cluster_robustness Robustness Testing meth_dev Analytical Method Development param_opt Optimization of GC-MS Parameters meth_dev->param_opt is_selection Selection of Internal Standard (this compound) param_opt->is_selection validation Method Validation (as per ICH Q2) is_selection->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness Testing validation->robustness param_variation Deliberate Variation of Critical Parameters robustness->param_variation data_analysis Data Analysis & Evaluation param_variation->data_analysis

Caption: Experimental workflow for method development and robustness testing.

logical_relationship cluster_input Input Parameters cluster_process Analytical Process cluster_output Performance Metrics analyte Epichlorohydrin sample_prep Sample Preparation analyte->sample_prep internal_standard This compound internal_standard->sample_prep matrix Sample Matrix (e.g., Drug Substance) matrix->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms robustness_check Robustness Evaluation gc_ms->robustness_check accuracy_precision Accuracy & Precision gc_ms->accuracy_precision sensitivity Sensitivity (LOD/LOQ) gc_ms->sensitivity

Caption: Logical relationships in the analytical method for epichlorohydrin.

References

The Gold Standard in Environmental Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous field of environmental testing, achieving the highest degree of accuracy and precision in quantitative analysis is paramount for regulatory compliance, human health risk assessment, and environmental monitoring. The choice of an appropriate internal standard is a critical determinant of data quality, particularly when dealing with complex environmental matrices such as water, soil, and sediment. This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental data and detailed protocols, to assist researchers, scientists, and laboratory professionals in making informed decisions for their analytical workflows.

At the heart of sensitive and selective analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the challenge of the "matrix effect." Co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification. To counteract this, internal standards are introduced into the analytical workflow.

Deuterated standards , which are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, have become the gold standard in environmental analysis.[1][2] This is due to their striking physicochemical similarity to the native analyte.[3] In contrast, non-deuterated standards , often structural analogs, are compounds with a similar but not identical chemical structure to the analyte of interest.[4]

The Core Advantage of Deuteration: Mitigating the Matrix Effect

The fundamental principle underpinning the superiority of deuterated standards is Isotope Dilution Mass Spectrometry (IDMS) .[2] In this technique, a known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.[5] Because the deuterated standard is nearly chemically and physically identical to the target analyte, it experiences the same variations throughout the entire analytical process, including extraction, derivatization, and ionization.[3][6] By measuring the ratio of the native analyte to its deuterated counterpart, any signal fluctuations caused by matrix effects or procedural losses are effectively normalized, leading to highly accurate and precise results.[5]

Non-deuterated, or analog, internal standards, while more affordable and readily available, often exhibit different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte.[4] These discrepancies can lead to inadequate compensation for matrix effects, compromising the reliability of the quantitative data.[4]

Quantitative Performance: A Head-to-Head Comparison

The enhanced performance of deuterated internal standards is consistently demonstrated in experimental data, showcasing significant improvements in accuracy and precision. While extensive quantitative comparisons in environmental matrices are specific to each analyte and method, the trend observed in complex biological matrices provides a strong indication of the expected advantages.

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardReference
Accuracy (% Bias) -3.5%+12.8%[7]
Precision (%RSD) 5.2%14.5%[7]
Matrix Effect (Analyte) 75% (Ion Suppression)75% (Ion Suppression)[7]
Matrix Effect (Internal Standard) 78% (Ion Suppression)65% (Ion Suppression)[7]
Recovery of Analyte 85%85%[7]

Table 1: Representative comparative performance of deuterated versus non-deuterated internal standards in a bioanalytical assay. The data illustrates the significantly better accuracy and precision achieved with deuterated standards due to more effective compensation for matrix effects.

In an analysis of pesticides, the use of deuterated analogs resulted in accuracy values falling within 25% and RSD values dropping under 20%, whereas analysis without an internal standard led to accuracy values differing by more than 60% and RSDs over 50%.[8]

Experimental Protocols for Environmental Contaminants

The following are detailed methodologies for the analysis of common environmental pollutants using deuterated internal standards.

Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil using GC-MS

This protocol outlines a common workflow for the quantification of PAHs in soil samples.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample to a fine powder.

  • Weighing: Accurately weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking with Internal Standards: Add a solution containing a suite of deuterated PAH internal standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12) to the sample.[9]

  • Hydration: Add 10 mL of water and vortex for 1 minute to hydrate the sample.

  • Extraction: Add an appropriate extraction solvent (e.g., acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride). Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex and centrifuge.

  • Solvent Exchange: Take an aliquot of the cleaned extract and exchange the solvent to one compatible with GC-MS analysis (e.g., hexane).

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).

    • Injection: 1 µL of the final extract is injected in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to ensure the separation of all target PAHs.[9]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each target PAH and its corresponding deuterated internal standard.[9]

3. Quantification

  • A calibration curve is generated by analyzing standards containing known concentrations of the target PAHs and the deuterated internal standards.

  • The concentration of each PAH in the sample is calculated based on the ratio of its peak area to the peak area of its corresponding deuterated internal standard.

Analysis of Pesticides in Water by LC-MS/MS

This protocol describes a typical workflow for the analysis of polar pesticides in water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Filtration: Filter the water sample to remove particulate matter.

  • Spiking: Add a known amount of a suite of deuterated pesticide internal standards to the filtered water sample.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with appropriate solvents (e.g., methanol followed by water).

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the pesticides and internal standards from the cartridge with a suitable organic solvent.

  • Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

2. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phases: A gradient elution using water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) is typically used for polar pesticides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.[10]

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to its deuterated internal standard against the concentration of the analyte in the calibration standards.

  • The concentration of each pesticide in the water sample is determined from this calibration curve.

Visualizing the Workflow and Principles

To better illustrate the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

G Figure 1: Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Environmental Sample (Analyte: Unknown Concentration) Spike Add Known Amount of Deuterated Standard Sample->Spike Extraction Extraction & Cleanup (Potential for Analyte Loss) Spike->Extraction MS Mass Spectrometry (Measures Analyte/Standard Ratio) Extraction->MS Calculation Calculate Analyte Concentration (Ratio is Constant Despite Loss) MS->Calculation

Caption: The principle of isotope dilution for accurate quantification.

G Figure 2: Experimental Workflow for PAH Analysis in Soil (GC-MS) cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Soil Soil Sample Spike Spike with Deuterated PAH Standards Soil->Spike QuEChERS QuEChERS Extraction Spike->QuEChERS Cleanup d-SPE Cleanup QuEChERS->Cleanup SolventEx Solvent Exchange Cleanup->SolventEx GCMS GC-MS Analysis (SIM) SolventEx->GCMS Quant Quantification using Analyte/Standard Ratio GCMS->Quant

Caption: Workflow for PAH analysis in soil using GC-MS.

Conclusion

The utilization of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the most robust and reliable approach for the quantitative analysis of environmental contaminants. By effectively compensating for matrix effects and procedural inconsistencies, these standards lead to demonstrably superior accuracy and precision compared to non-deuterated alternatives. While the initial cost of deuterated standards may be higher, the investment is justified by the significant improvement in data quality, leading to more defensible and reliable results for critical environmental decision-making. For laboratories striving for the highest level of analytical certainty, the adoption of deuterated internal standards is an indispensable practice.

References

A Comparative Guide to Epichlorohydrin Analysis: Isotope Dilution vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of epichlorohydrin (ECH), a reactive epoxide of significant interest due to its toxicological profile and use in various manufacturing processes. A key focus is placed on the robust and accurate isotope dilution technique, benchmarked against other commonly employed analytical approaches. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate analytical strategy for their specific application, supported by experimental data and detailed protocols.

Data Summary: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of an isotope dilution Gas Chromatography-Mass Spectrometry (GC-MS) method compared to other analytical techniques for epichlorohydrin analysis.

ParameterIsotope Dilution GC-MSHeadspace GC/MS (HS-GC/MS)Purge and Trap GC/MS (P&T GC/MS)
Principle Quantification based on the ratio of native analyte to a stable isotope-labeled internal standard.Analysis of volatile compounds in the vapor phase above a sample.Extraction of volatile analytes by purging with an inert gas, followed by trapping and thermal desorption.
Linearity (r²) > 0.999[1]Not explicitly stated, but calibration curve is constructed.0.9998[2]
Limit of Detection (LOD) 0.015 µg/L[1]0.1 µg/L[3]0.024 ppb (µg/L)[2]
Limit of Quantification (LOQ) 0.052 µg/L[1]0.4 µg/L[3]Not explicitly stated, but low point of calibration is 0.1 ppb.[2]
Precision (RSD) 3.1% - 7.9%[1]Not explicitly stated.8.25% at 0.1 ppb[2]
Accuracy (Recovery) 95.7% - 98.7%[1]Not explicitly stated.98% recovery of check standard.[2]
Internal Standard D5-epichlorohydrin[1]Fluorobenzene[3]Not explicitly stated in the same document, but other P&T methods use compounds like 1,4-difluorobenzene.[4]
Regulatory Mention Not a universally mandated method, but its high accuracy and precision make it suitable for stringent regulatory environments.Mentioned as an alternative to solvent extraction methods.[3]The US EPA requires P&T for drinking water analysis of volatile organic compounds.[4][5]

Experimental Protocols

Isotope Dilution GC-MS Method for Epichlorohydrin in Drinking Water[1]

This method utilizes a stable isotope-labeled internal standard, D5-epichlorohydrin, to achieve high accuracy and precision.

1. Sample Preparation:

  • Add a known amount of D5-epichlorohydrin internal standard solution to the drinking water sample.
  • Collect the epichlorohydrin from the sample using activated carbon as an adsorbent.
  • Centrifuge the activated carbon at 2739 × g for 10 minutes to remove excess water.
  • Desorb the epichlorohydrin from the activated carbon by immersing it in 1.0 ml of acetone for 1 hour.

2. GC-MS Analysis:

  • Analyze the resulting acetone solution by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Quantify the native epichlorohydrin using the isotopic internal standard.

3. Quality Control:

  • Evaluate the method's performance by assessing the detection limit, precision, and accuracy.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)[3]

This method is suitable for the analysis of volatile compounds like epichlorohydrin without extensive sample preparation.

1. Sample and Standard Preparation:

  • Prepare a stock solution of epichlorohydrin and an internal standard (e.g., fluorobenzene).
  • Create a series of calibration standards by spiking known concentrations of epichlorohydrin and a fixed concentration of the internal standard into 20 mL headspace vials.
  • For water samples, transfer 10 mL into a 20 mL headspace vial and add the internal standard solution to the same concentration as the calibration standards.

2. HS-GC/MS Analysis:

  • Analyze the prepared vials using a headspace sampler coupled to a GC-MS system.
  • The headspace sampler automatically heats the vial and injects a portion of the vapor phase into the GC for separation and detection.

3. Method Validation:

  • Assess the method detection limit (MDL) and limit of quantitation (LOQ) by analyzing a low-concentration standard in replicate (e.g., seven times).
  • Evaluate accuracy and precision through recovery studies by analyzing spiked samples in replicate.

Regulatory Context

While no single analytical method is universally mandated, regulatory bodies set maximum allowable limits for epichlorohydrin, particularly in drinking water and food contact materials.

  • United States Environmental Protection Agency (EPA): The EPA has classified epichlorohydrin as a probable human carcinogen (Group B2).[3] For the analysis of volatile organic compounds in drinking water, the EPA mandates the use of Purge and Trap (P&T) technology to ensure detection at low levels.[4][5]

  • United States Food and Drug Administration (FDA): The FDA regulates epichlorohydrin as an indirect food additive. For instance, under 21 CFR 175.300, epoxy resins derived from bisphenol A and epichlorohydrin are prohibited from use in packaging for infant formula.[6]

  • European Union: The EU classifies epichlorohydrin as a Category 2 carcinogen.[7] For drinking water, a minimum detection limit of 30 parts per trillion (ppt) has been set, often requiring preconcentration techniques like P&T.[4][5] The Carcinogens and Mutagens Directive aims to minimize worker exposure to carcinogenic substances.[8]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control sample Water Sample add_is Add D5-Epichlorohydrin (Internal Standard) sample->add_is adsorption Adsorption onto Activated Carbon add_is->adsorption centrifuge Centrifuge to Remove Water adsorption->centrifuge desorption Desorption with Acetone centrifuge->desorption gcms GC-MS Analysis desorption->gcms quant Quantification gcms->quant lod LOD/LOQ Determination quant->lod precision Precision (RSD) quant->precision accuracy Accuracy (Recovery) quant->accuracy logical_relationship cluster_method Analytical Method Selection cluster_validation Method Validation matrix Sample Matrix (e.g., Water, Food) method_choice Choice of Method (e.g., Isotope Dilution, HS, P&T) matrix->method_choice reg_req Regulatory Requirements (e.g., EPA, FDA) reg_req->method_choice perf_char Required Performance (LOD, Accuracy, Precision) perf_char->method_choice linearity Linearity & Range method_choice->linearity accuracy Accuracy method_choice->accuracy precision Precision method_choice->precision specificity Specificity method_choice->specificity lod_loq LOD & LOQ method_choice->lod_loq robustness Robustness method_choice->robustness

References

Safety Operating Guide

Proper Disposal Procedures for Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Epichlorohydrin-d5 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining a clear, step-by-step operational plan.

Immediate Safety and Hazard Information

This compound should be handled with the same precautions as its non-deuterated counterpart. It is classified as a hazardous substance with multiple acute and chronic risks. All personnel handling this chemical must be thoroughly trained on its properties and the necessary safety protocols.[1]

Key Hazards:

  • Flammability: Flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Corrosivity: Causes severe skin burns and eye damage.[3]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Carcinogenicity: May cause cancer.[3] It is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

  • Reactivity: Can react violently with strong acids, bases, oxidizing agents, amines, and certain metals like aluminum and zinc.[1][5]

Hazard and Safety Data Summary

The following table summarizes key quantitative and qualitative data for this compound, essential for safe handling and disposal.

PropertyDataCitations
CAS Number 69533-54-6[2][6]
GHS Classification Flammable Liquid (Category 3), Acute Toxicity - Oral (Category 3), Acute Toxicity - Dermal (Category 3), Acute Toxicity - Inhalation (Category 3), Skin Corrosion (Sub-category 1B), Carcinogenicity (Category 1B)[2]
Boiling Point 115-117°C[6]
Personal Protective Equipment (PPE) Chemical-resistant gloves (Polyvinyl alcohol or butyl recommended; do not use nitrile or neoprene), protective goggles/face shield, lab coat, proper respiratory protection (use in a fume hood).[7][8]
Incompatible Materials Strong acids (e.g., Hydrochloric, Sulfuric), strong bases (e.g., Sodium Hydroxide), oxidizing agents, amines, aluminum, and zinc.[1][5]

Operational Plan for Disposal

This section provides a procedural, step-by-step guide for the collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in managing this hazardous waste.

  • Designated Waste Container: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials) and rinse solvent, must be collected in a designated, compatible hazardous waste container.[9]

  • Separate Waste Streams: Do not mix this compound waste with other waste streams (e.g., non-halogenated solvents, aqueous waste) unless explicitly permitted by your institution's waste disposal protocols.[10] Keeping waste streams separate often prevents chemical reactions and reduces disposal costs.[10]

  • Container Material: The waste collection container must be chemically compatible with this compound. Use only approved containers provided by your institution's Environmental Health & Safety (EHS) department.

Step 2: Labeling and Storage

Clear labeling and proper storage are mandatory to ensure safety and regulatory compliance.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all contents.[9][11] Hazard symbols indicating flammability, toxicity, and corrosivity should be clearly visible.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet for flammable liquids.[11] The storage area must be away from heat, ignition sources, and incompatible materials.[5]

  • Container Integrity: Ensure the container is always tightly closed when not in use.[9] Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]

Step 3: Arranging for Final Disposal

Final disposal must be handled by licensed professionals.

  • Professional Disposal Service: The primary method for disposing of this compound is through incineration in a chemical incinerator equipped with an afterburner and a scrubber.[4][12][13] This process must be carried out by a licensed professional waste disposal company.[4][12]

  • Contact EHS: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste container. Follow all internal procedures for waste manifest and pickup requests.[1]

Methodology for Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup
  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert others, including your supervisor.[1][8]

  • Control Ignition Sources: Eliminate all sources of ignition (e.g., open flames, electrical equipment) in the vicinity.[1]

  • Ventilate the Area: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[5]

  • Don Appropriate PPE: Before attempting cleanup, put on the required personal protective equipment, including respiratory protection, chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[7][14]

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[1][5] Do not use combustible materials like paper towels.

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal.[1][14]

  • Label as Hazardous Waste: The container with the cleanup material must be sealed and labeled as hazardous waste containing this compound.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Professional Help: For large spills, or if you are not trained or equipped to handle the situation, evacuate the area and call your institution's emergency response number or 911.[8]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste, including the appropriate response to a spill.

Epichlorohydrin_Disposal_Workflow cluster_routine Routine Disposal Pathway cluster_spill Emergency Spill Pathway Generate Waste Generation Collect Segregate & Collect in Labeled Container Generate->Collect Step 1 Spill Spill Event Generate->Spill Accident Store Store in Ventilated Satellite Accumulation Area Collect->Store Step 2 Pickup Arrange EHS Pickup Store->Pickup Step 3 Dispose Professional Incineration Pickup->Dispose Cleanup Contain & Absorb (with full PPE) Spill->Cleanup Immediate Action CollectSpill Collect Spill Waste in Separate Labeled Container Cleanup->CollectSpill CollectSpill->Store Re-enter Routine Pathway

Caption: Workflow for this compound waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Epichlorohydrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Epichlorohydrin-d5, a deuterated version of the reactive organic compound Epichlorohydrin. Adherence to these procedures is critical due to the chemical's toxicity, flammability, and potential carcinogenicity.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are non-negotiable when handling this compound. The following table summarizes recommended PPE and includes critical performance data to guide your selection.

PPE CategoryRecommended EquipmentQuantitative Data & Remarks
Hand Protection Primary Gloves: Butyl rubber or Viton™ gloves.[1] Secondary Gloves: Long-cuffed nitrile gloves can be worn underneath for added protection and dexterity. Important: DO NOT use nitrile or neoprene gloves as primary protection.[2][3]Breakthrough Times (Minutes): - Butyl Rubber: >480 min[4]- Viton™: >480 min[4]- Neoprene: 15 min[5]- Nitrile: 19.8 min[5]- Latex: <1.2 min[5]
Eye and Face Protection Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a splash hazard.[2][3]Always ensure a snug fit to prevent any vapor or splash exposure.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][2][3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[1][6] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7]Occupational Exposure Limits: - OSHA PEL: 5 ppm (8-hour TWA)[1][3]- ACGIH TLV: 0.5 ppm (8-hour TWA)[1][8]
Protective Clothing A flame-resistant lab coat should be worn.[2][3] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[2][3] Wear closed-toe shoes and long pants.Clothing must be immediately removed if it becomes contaminated.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a strict operational workflow is crucial to minimize exposure and ensure safety.

1. Preparation and Pre-Handling:

  • Training: Ensure all personnel have received training on the hazards and safe handling of this compound.[8]

  • Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a spill kit containing inert absorbent materials (e.g., sand, vermiculite) readily available.[1]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

2. Handling Procedure:

  • Grounding: Use grounded equipment when transferring the chemical to prevent static discharge, as it is a flammable liquid.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, with a preference for a certified chemical fume hood.[1][2][3]

  • Dispensing: Use appropriate pumps or dispensing systems designed for hazardous liquids to avoid splashing.[1]

  • Container Management: Keep containers tightly closed when not in use.[1][5] Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials.[1][2][3]

3. Post-Handling:

  • Decontamination: Clean any work surfaces that may have come into contact with this compound with soap and water.[2]

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step in the safe handling of this compound.

1. Waste Segregation and Collection:

  • Hazardous Waste Container: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

  • Rinsate Collection: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]

2. Disposal Procedure:

  • Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[7]

  • Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][6]

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Do Not:

    • Dispose of this compound down the drain.[5][7]

    • Allow it to evaporate in the fume hood.

    • Mix it with incompatible waste streams.

Visualizing the Workflow for Safe Handling

To further clarify the necessary steps for safely handling this compound, the following workflow diagram outlines the key procedural stages.

prep Preparation - Training - Designate Area - Check Emergency Equipment - Assemble Spill Kit ppe Don PPE - Gloves (Butyl/Viton) - Goggles & Face Shield - Lab Coat prep->ppe Before Handling handling Handling in Fume Hood - Ground Equipment - Dispense Carefully - Keep Containers Closed ppe->handling Proceed to Task post_handling Post-Handling - Decontaminate Surfaces - Doff PPE Correctly handling->post_handling Task Complete disposal Waste Disposal - Segregate Waste - Collect Rinsate - Use Licensed Service post_handling->disposal Manage Waste wash Wash Hands Thoroughly disposal->wash Final Step

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.